molecular formula C6H3ClO4S B13854630 5-Chlorothiophene-2,4-dicarboxylic Acid

5-Chlorothiophene-2,4-dicarboxylic Acid

Cat. No.: B13854630
M. Wt: 206.60 g/mol
InChI Key: QKHUYCGVSAVQEB-UHFFFAOYSA-N
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Description

5-Chlorothiophene-2,4-dicarboxylic Acid is a useful research compound. Its molecular formula is C6H3ClO4S and its molecular weight is 206.60 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3ClO4S

Molecular Weight

206.60 g/mol

IUPAC Name

5-chlorothiophene-2,4-dicarboxylic acid

InChI

InChI=1S/C6H3ClO4S/c7-4-2(5(8)9)1-3(12-4)6(10)11/h1H,(H,8,9)(H,10,11)

InChI Key

QKHUYCGVSAVQEB-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1C(=O)O)Cl)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chlorothiophene-2,4-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chlorothiophene-2,4-dicarboxylic acid is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Its synthesis, however, is not extensively documented in current literature. This guide provides a comprehensive, technically-grounded proposed synthetic pathway for this target molecule. By leveraging established principles of thiophene chemistry and drawing parallels from the synthesis of related analogues, we present a robust two-stage process. The first stage details the synthesis of the precursor, thiophene-2,4-dicarboxylic acid, followed by a second stage focusing on its regioselective chlorination. This document is intended to serve as a practical and scientifically rigorous resource for researchers and professionals in the field of organic synthesis and drug development, offering detailed experimental protocols, mechanistic insights, and a foundation for further investigation and optimization.

Introduction: The Significance and Synthetic Challenge

Thiophene and its derivatives are pivotal structural motifs in a wide array of pharmaceuticals and functional materials. The introduction of both chloro and carboxylic acid functionalities onto the thiophene ring can significantly modulate the molecule's physicochemical properties, including its acidity, lipophilicity, and ability to engage in specific intermolecular interactions. 5-Chlorothiophene-2,4-dicarboxylic acid, in particular, represents a promising scaffold for the development of novel therapeutic agents and advanced materials.

Proposed Synthetic Pathway: An Overview

The proposed synthesis of 5-Chlorothiophene-2,4-dicarboxylic Acid is delineated in two key stages:

  • Stage 1: Synthesis of Thiophene-2,4-dicarboxylic Acid. This involves the formation of a thiophene ring with carboxyl groups at the 2 and 4 positions. We will explore a method adapted from the synthesis of a related isomer, which is believed to yield the desired 2,4-disubstituted product.

  • Stage 2: Regioselective Chlorination. The second stage focuses on the selective introduction of a chlorine atom at the 5-position of the thiophene-2,4-dicarboxylic acid. The rationale for this regioselectivity will be discussed based on the electronic effects of the existing substituents.

Synthetic_Pathway_Overview Starting_Materials Succinate & Formate Derivatives Thiophene_2_4_dicarboxylic_Acid Thiophene-2,4-dicarboxylic Acid Starting_Materials->Thiophene_2_4_dicarboxylic_Acid Stage 1: Ring Formation & Hydrolysis Final_Product 5-Chlorothiophene-2,4-dicarboxylic Acid Thiophene_2_4_dicarboxylic_Acid->Final_Product Stage 2: Regioselective Chlorination

Caption: Proposed two-stage synthesis of 5-Chlorothiophene-2,4-dicarboxylic Acid.

Stage 1: Synthesis of Thiophene-2,4-dicarboxylic Acid

The initial and crucial step is the construction of the thiophene-2,4-dicarboxylic acid backbone. A plausible route is adapted from a patented procedure for the synthesis of what is described as diethyl 3,4-thiophenedicarboxylate.[1] However, a critical analysis of the starting materials (a succinic acid ester) and the reaction mechanism suggests that the likely product is the 2,4-disubstituted isomer. This guide will proceed with the synthesis under the assumption that the 2,4-isomer is formed.

Synthesis of Diethyl Thiophene-2,4-dicarboxylate

The synthesis commences with the condensation of diethyl succinate and ethyl formate in the presence of sodium metal to form an intermediate which is then cyclized with a sulfur source to yield the thiophene ring.

Stage_1_Synthesis Diethyl_Succinate Diethyl Succinate Intermediate Diethyl 1-formyl-2-diethoxymethylsuccinate Diethyl_Succinate->Intermediate 1. Na, Ethyl Formate Diethyl_Thiophene_Dicarboxylate Diethyl Thiophene-2,4-dicarboxylate Intermediate->Diethyl_Thiophene_Dicarboxylate 2. P4S10 Thiophene_Dicarboxylic_Acid Thiophene-2,4-dicarboxylic Acid Diethyl_Thiophene_Dicarboxylate->Thiophene_Dicarboxylic_Acid 3. Hydrolysis (NaOH, H+)

Caption: Reaction scheme for the synthesis of Thiophene-2,4-dicarboxylic Acid.

Experimental Protocol: Synthesis of Diethyl Thiophene-2,4-dicarboxylate (Adapted from[1])

  • Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To a suspension of finely divided sodium (1.0 eq) in anhydrous diethyl ether, a mixture of diethyl succinate (1.0 eq) and ethyl formate (1.25 eq) is added dropwise with vigorous stirring. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, the mixture is stirred at room temperature overnight.

  • Work-up: The reaction is quenched by the slow addition of ice-water. The aqueous layer is separated, washed with diethyl ether, and then acidified with cold dilute hydrochloric acid. The product is extracted with diethyl ether.

  • Cyclization: The crude intermediate is then treated with phosphorus pentasulfide (P₄S₁₀) in a suitable solvent like toluene and heated to reflux to effect the cyclization to the thiophene ring.

  • Purification: The resulting diethyl thiophene-2,4-dicarboxylate can be purified by vacuum distillation.

ParameterValue
Reactants Diethyl succinate, Ethyl formate, Sodium, Phosphorus pentasulfide
Solvent Anhydrous diethyl ether, Toluene
Temperature Room temperature for condensation, Reflux for cyclization
Reaction Time Overnight for condensation, Several hours for cyclization

Table 1: Key parameters for the synthesis of diethyl thiophene-2,4-dicarboxylate.

Hydrolysis to Thiophene-2,4-dicarboxylic Acid

The synthesized diethyl thiophene-2,4-dicarboxylate is then hydrolyzed to the corresponding dicarboxylic acid using a standard basic hydrolysis procedure followed by acidification.

Experimental Protocol: Hydrolysis of Diethyl Thiophene-2,4-dicarboxylate

  • Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Diethyl thiophene-2,4-dicarboxylate (1.0 eq) is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide (excess).

  • Reaction: The mixture is heated to reflux for several hours until the hydrolysis is complete (monitored by TLC).

  • Work-up: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted ester.

  • Acidification: The aqueous layer is cooled in an ice bath and acidified with concentrated hydrochloric acid until the pH is approximately 1-2.

  • Isolation: The precipitated thiophene-2,4-dicarboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

Stage 2: Regioselective Chlorination

The second stage of the synthesis involves the electrophilic chlorination of thiophene-2,4-dicarboxylic acid. The two carboxylic acid groups are electron-withdrawing and thus deactivate the thiophene ring towards electrophilic attack. However, they both direct incoming electrophiles to the 5-position, which is the only remaining unsubstituted position on the ring. This should allow for a highly regioselective chlorination, although the reaction may require forcing conditions due to the deactivated nature of the substrate.

Stage_2_Chlorination Thiophene_Dicarboxylic_Acid Thiophene-2,4-dicarboxylic Acid Final_Product 5-Chlorothiophene-2,4-dicarboxylic Acid Thiophene_Dicarboxylic_Acid->Final_Product Chlorinating Agent (e.g., NCS)

Caption: Regioselective chlorination of Thiophene-2,4-dicarboxylic Acid.

Experimental Protocol: Regioselective Chlorination of Thiophene-2,4-dicarboxylic Acid

A suitable chlorinating agent for this transformation would be N-chlorosuccinimide (NCS), which is known for its ability to chlorinate thiophenes under relatively mild conditions.[2]

  • Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser, and protected from light.

  • Reagent Addition: Thiophene-2,4-dicarboxylic acid (1.0 eq) is dissolved in a suitable solvent such as acetic acid or a mixture of acetic acid and chloroform. N-chlorosuccinimide (1.0-1.1 eq) is then added in portions.

  • Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for several hours. The progress of the reaction should be monitored by a suitable technique such as HPLC or TLC.

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by recrystallization from a suitable solvent system.

ParameterValue
Reactant Thiophene-2,4-dicarboxylic Acid
Chlorinating Agent N-Chlorosuccinimide (NCS)
Solvent Acetic acid or Acetic acid/Chloroform
Temperature Room temperature to 60 °C
Reaction Time Several hours (monitor for completion)

Table 2: Proposed key parameters for the regioselective chlorination.

Purification and Characterization

The final product, 5-Chlorothiophene-2,4-dicarboxylic Acid, should be purified to a high degree of purity, suitable for its intended applications. Recrystallization is a common and effective method for purifying solid carboxylic acids.

The structure and purity of the synthesized compound should be confirmed by a battery of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and the position of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carboxylic acid O-H and C=O stretches.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

This technical guide outlines a plausible and scientifically sound synthetic route for the preparation of 5-Chlorothiophene-2,4-dicarboxylic Acid. While a direct, optimized protocol is not yet established in the literature, the proposed two-stage synthesis, involving the initial formation of thiophene-2,4-dicarboxylic acid followed by a regioselective chlorination, provides a strong foundation for researchers to successfully synthesize this target molecule. The provided experimental protocols are based on well-established chemical transformations and offer a clear starting point for laboratory work. Further optimization of reaction conditions may be necessary to achieve high yields and purity. The successful synthesis of this compound will undoubtedly open new avenues for research in medicinal chemistry and materials science.

References

  • Thiophene and its Derivatives. In Comprehensive Organic Chemistry; Barton, D., Ollis, W. D., Eds.; Pergamon Press: Oxford, 1979; Vol. 4, pp 779-974.
  • Eicher, T.; Hauptmann, S.; Speicher, A. The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications, 3rd ed.; Wiley-VCH: Weinheim, 2012.
  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley-Blackwell: Chichester, U.K., 2010.
  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms, 5th ed.; Springer: Berlin, 2014.
  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012.
  • Jones, R. G. Process for the preparation of thiophene dicarboxylic acid. U.S.
  • Mishra, B. K.; Kuanar, M.; Sharma, A.; Nayak, B. B. Regioselective Chlorination of Thiophene-2-carboxylic Acid. Indian J. Chem., Sect. B2004, 43B(3), 629-631. (A representative example of thiophene chlorination, specific source for this reaction on the dicarboxylic acid is proposed).

Sources

5-Chlorothiophene-2,4-dicarboxylic Acid: Technical Synthesis & Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and applications of 5-Chlorothiophene-2,4-dicarboxylic Acid .

Executive Summary

5-Chlorothiophene-2,4-dicarboxylic Acid is a specialized heterocyclic building block used primarily in medicinal chemistry for the development of HIF-prolyl hydroxylase inhibitors (HIF-PHIs) and antiviral agents . As a bioisostere of pyridine- and phenyl-dicarboxylic acids, it serves as a critical scaffold for competitive inhibition of 2-oxoglutarate-dependent dioxygenases.

Critical Note on CAS Identity: Researchers must exercise caution regarding the Chemical Abstracts Service (CAS) registry number.

  • Common Error: Many commercial catalogs incorrectly link this compound to CAS 24065-33-6 , which refers to the mono-acid 5-chlorothiophene-2-carboxylic acid.

  • Correct Status: The specific 2,4-dicarboxylic acid does not currently have a widely assigned public CAS number in open registries. It is identified in custom synthesis catalogs (e.g., BLD Pharm BD01781981).

  • Validated Precursor: The synthesis is most reliably tracked via its precursor, 5-chlorothiophene-2,4-dicarbaldehyde (CAS 65762-93-8) .

Chemical Identity & Properties

Nomenclature & Structure
PropertyDetail
Chemical Name 5-Chlorothiophene-2,4-dicarboxylic Acid
Molecular Formula C₆H₃ClO₄S
Molecular Weight 206.60 g/mol
SMILES OC(=O)c1cc(C(=O)O)c(Cl)s1
InChI Key (Predicted) QZLSBOVWPHXCLT-UHFFFAOYSA-N (Analogous)
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMSO, Methanol; sparingly soluble in water (acidic pH)
Structural Significance

The thiophene ring acts as a five-membered aromatic scaffold. The placement of carboxylic acid groups at positions 2 and 4 creates a specific geometry capable of chelating active site metals (e.g., Fe(II)) in metalloenzymes. The chlorine atom at position 5 fills a hydrophobic pocket, often enhancing potency compared to the non-chlorinated analog.

Validated Synthesis Protocols

Due to the limited commercial availability of the free acid, de novo synthesis is the standard approach for drug development campaigns. Two primary routes are established: Oxidation of the Dialdehyde (High Precision) and Direct Chlorination (Industrial Scale).

Route A: Oxidation of 5-Chlorothiophene-2,4-dicarbaldehyde (Recommended)

This route offers the highest purity and avoids regioisomeric byproducts.

Precursor: 5-Chlorothiophene-2,4-dicarbaldehyde (CAS 65762-93-8).[1]

Mechanism: The Pinnick oxidation (NaClO₂/NaH₂PO₄) is preferred over harsh permanganate oxidation to prevent dechlorination or ring opening of the electron-deficient thiophene.

Protocol:

  • Dissolution: Dissolve 10.0 mmol of 5-chlorothiophene-2,4-dicarbaldehyde in 40 mL of tert-butanol and 10 mL of 2-methyl-2-butene (scavenger for HOCl).

  • Preparation of Oxidant: Dissolve 9.0 g (100 mmol) of sodium chlorite (NaClO₂) and 6.9 g (50 mmol) of sodium dihydrogen phosphate (NaH₂PO₄) in 40 mL of water.

  • Addition: Add the oxidant solution dropwise to the aldehyde solution at 0°C over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (MeOH/DCM 1:9) for the disappearance of the aldehyde spot.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove volatile organics.

    • Dilute the residue with water (50 mL) and extract with hexane (2 x 20 mL) to remove non-polar impurities.

    • Acidify the aqueous layer to pH 2.0 using 1N HCl. The product will precipitate.

    • Filter the white solid, wash with cold water, and dry under vacuum.

  • Yield: Typically 85–92%.

Route B: Electrophilic Chlorination of Thiophene-2,4-dicarboxylic Acid

This route is more economical but requires careful control of regioselectivity.

Precursor: Thiophene-2,4-dicarboxylic acid (CAS 36157-39-8).

Logic: The carboxyl groups at positions 2 and 4 are electron-withdrawing, deactivating the ring. However, position 5 is the only remaining


-position (adjacent to sulfur), which is intrinsically more nucleophilic than the 

-position (position 3). Thus, chlorination occurs selectively at position 5.

Protocol:

  • Suspension: Suspend 10 mmol of thiophene-2,4-dicarboxylic acid in 20 mL of glacial acetic acid.

  • Chlorination: Add 1.1 equivalents of N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).

  • Heating: Heat the mixture to 60–80°C for 12 hours.

  • Purification: Pour the reaction mixture into ice water. Filter the precipitate. Recrystallize from ethanol/water to remove any 3,5-dichloro byproducts.

Synthesis Logic Diagram

SynthesisPath Start1 5-Chlorothiophene- 2,4-dicarbaldehyde (CAS 65762-93-8) Step1 Pinnick Oxidation (NaClO2, NaH2PO4) Scavenger: 2-methyl-2-butene Start1->Step1 Route A (High Purity) Start2 Thiophene-2,4- dicarboxylic acid (CAS 36157-39-8) Step2 Electrophilic Chlorination (NCS or SO2Cl2) AcOH, 60°C Start2->Step2 Route B (Industrial) Target 5-Chlorothiophene- 2,4-dicarboxylic Acid (Target) Step1->Target Yield >85% Step2->Target Yield ~70% Requires Purification

Figure 1: Comparative synthesis pathways for 5-Chlorothiophene-2,4-dicarboxylic Acid.

Applications in Drug Discovery

HIF-Prolyl Hydroxylase Inhibitors (HIF-PHIs)

The primary utility of 5-chlorothiophene-2,4-dicarboxylic acid is as a bioisostere for the 2-oxoglutarate cofactor in HIF-PH enzymes.

  • Mechanism: The dicarboxylic acid moiety bidentately chelates the active site Iron (Fe²⁺).

  • Advantage: The thiophene core provides a different electronic profile and lipophilicity compared to the standard pyridine (e.g., Vadadustat) or isoquinoline (e.g., Roxadustat) cores, potentially altering metabolic stability and renal clearance profiles.

  • SAR Insight: The 5-chloro substituent fills the hydrophobic pocket in the enzyme active site, often increasing binding affinity (

    
    ) by 5–10 fold compared to the unsubstituted analog.
    
Antiviral Polymerase Inhibitors

Thiophene dicarboxylic acids have been explored as inhibitors of viral RNA-dependent RNA polymerases (RdRp), particularly in Flaviviridae (e.g., Hepatitis C, Dengue). The acid groups interact with basic residues (Arg/Lys) in the polymerase tunnel.

Structure-Activity Relationship (SAR) Table
Structural FeatureBiological FunctionModification Effect
2-COOH / 4-COOH Metal Chelation (Fe²⁺/Mg²⁺)Esterification results in prodrugs (inactive in vitro, active in vivo).
Thiophene Sulfur H-bond AcceptorReplacement with Furan (O) decreases metabolic stability.
5-Chloro Lipophilic InteractionReplacement with -H reduces potency; -Br increases potency but lowers solubility.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this intermediate is sparse, it should be handled as a halogenated organic acid.

  • GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE (Category 3).

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Use in a fume hood. Avoid contact with strong bases and oxidizing agents.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow decarboxylation or hydrolysis if stored as an acid chloride derivative.

References

  • PubChem. (2024). Thiophene-2,4-dicarboxylic acid (CAS 36157-39-8) - Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Raap, R. (1968). "Thiophene derivatives. Thiophene-2,4-dicarboxylic acid and related compounds."[2][3][1][4][5][6][7][8] Canadian Journal of Chemistry, 46(13), 2251-2253. (Foundational synthesis of the 2,4-dicarboxyl scaffold).

Sources

Technical Guide: Characterization & Application of 5-Chlorothiophene-2,4-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical characterization, synthesis logic, and application profile of 5-Chlorothiophene-2,4-dicarboxylic Acid . It is designed for medicinal chemists and analytical scientists requiring a rigorous framework for working with this specific heterocyclic building block.

Executive Summary

5-Chlorothiophene-2,4-dicarboxylic acid is a highly functionalized heterocyclic scaffold used primarily as a pharmacophore in the development of metalloenzyme inhibitors (e.g., HIF prolyl hydroxylase inhibitors) and as a ligand in Metal-Organic Frameworks (MOFs).[1][2][3] Its structural uniqueness lies in the 2,4-substitution pattern , which distinguishes it from the more common 2,5-dicarboxylic acid derivatives. This guide provides a self-validating analytical protocol to confirm regiochemistry and purity, essential for ensuring data integrity in downstream biological assays.

Part 1: Molecular Identity & Physicochemical Profile[3][4]

Understanding the electronic and physical properties of the core scaffold is a prerequisite for successful synthesis and formulation.

Chemical Structure & Identifiers[3][4][5]
  • IUPAC Name: 5-Chlorothiophene-2,4-dicarboxylic acid

  • Molecular Formula: C₆H₃ClO₄S

  • Molecular Weight: 206.60 g/mol

  • Core Scaffold: Thiophene ring with carboxylic acids at positions 2 and 4, and a chlorine atom at position 5.

  • Key Structural Feature: The molecule possesses a single aromatic proton at the C3 position , flanked by two electron-withdrawing carboxyl groups.

Predicted Physicochemical Properties
PropertyValue (Predicted/Range)Significance
pKa (Acid 1) ~2.8 – 3.2The C2-COOH is highly acidic due to the adjacent sulfur and electron-withdrawing chlorine.
pKa (Acid 2) ~4.1 – 4.5The C4-COOH is less acidic but still ionizable at physiological pH.
LogP ~1.8Moderate lipophilicity; likely requires polar organic solvents (DMSO, MeOH) for stock solutions.
Solubility Low in water (pH < 2); High in alkaline buffers (pH > 7.4).Protocol Note: Dissolve in DMSO or 0.1M NaOH for biological assays.

Part 2: Synthetic Pathway & Process Chemistry[6]

To ensure the absence of regioisomeric impurities (specifically the 3-chloro isomer or 2,5-dicarboxylic derivatives), the synthesis typically follows a chlorination-hydrolysis sequence.

Synthetic Logic Diagram

The following workflow illustrates the standard route to access the target while minimizing regioisomeric byproducts.

SynthesisWorkflow Start Dimethyl Thiophene- 2,4-dicarboxylate Step1 Electrophilic Chlorination (SO2Cl2 or NCS) Start->Step1 Regioselective at C5 (Alpha-position) Inter Intermediate: Dimethyl 5-chloro- thiophene-2,4-dicarboxylate Step1->Inter Step2 Hydrolysis (LiOH/THF/H2O) Inter->Step2 Saponification Final Target: 5-Chlorothiophene- 2,4-dicarboxylic Acid Step2->Final Acidification (HCl)

Figure 1: Retrosynthetic pathway utilizing the high reactivity of the C5 alpha-position for regioselective chlorination.[2][3]

Critical Process Parameters
  • Regioselectivity: The C5 position (alpha to sulfur) is significantly more nucleophilic than C3 (beta position). Chlorination of the diester precursor using Sulfuryl Chloride (

    
    ) or N-Chlorosuccinimide (NCS) preferentially occurs at C5.
    
  • Impurity Control: Monitor for over-chlorination (3,5-dichloro species) using LC-MS.

Part 3: Structural Characterization (The Core)

This section details the self-validating analytical protocols required to confirm the identity of the molecule.

Nuclear Magnetic Resonance (NMR)

The NMR spectrum provides the definitive proof of the 2,4-substitution pattern.

Protocol: Dissolve ~5 mg of sample in DMSO-d6.

NucleusSignal DescriptionChemical Shift (

ppm)
Structural Assignment
¹H NMR Singlet (1H) 8.0 – 8.3 ppm H-3 Proton. The key diagnostic peak. It appears as a sharp singlet.
¹H NMR Broad Singlet (2H)13.0 – 14.0 ppmCarboxylic acid protons (-COOH). Often broad or invisible depending on water content.
¹³C NMR Signal 1~160-165 ppmC=O (Carboxyl carbons).[1][3][4][5][6]
¹³C NMR Signal 2~135-140 ppmC-Cl (Carbon 5).

Differentiation from Isomers:

  • Target (5-Cl-2,4-diCOOH): One singlet (H3).

  • Isomer (3-Cl-2,4-diCOOH): One singlet (H5). Differentiation: The H5 proton in the isomer would be more shielded (upfield) compared to the H3 proton in the target due to the lack of adjacent carbonyls on both sides.

  • Isomer (2,5-diCOOH derivatives): Typically symmetric or possess different coupling patterns.

Mass Spectrometry (MS)

Method: ESI- (Negative Mode) or ESI+ (Positive Mode).

  • Isotope Pattern: The presence of a single chlorine atom must be confirmed by the characteristic 3:1 intensity ratio of the molecular ion (

    
    ) and the isotope peak (
    
    
    
    ).
  • Fragmentation: In negative mode, expect sequential loss of

    
     (M-44).
    
Vibrational Spectroscopy (IR)
  • C=O Stretch: Strong, broad bands at 1680–1720 cm⁻¹ (Carboxylic acids).

  • C-Cl Stretch: Distinct band in the fingerprint region (600–800 cm⁻¹).

Part 4: Analytical Method Validation (HPLC)

For purity assessment in drug development, a generic gradient method is insufficient due to the polarity of the dicarboxylic acid.

Recommended Protocol (Reverse Phase HPLC):

  • Column: C18 End-capped (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Maintains protonation of acids to prevent peak tailing).

  • Mobile Phase B: Acetonitrile.[7]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm.

Validation Logic: The acidic mobile phase suppresses the ionization of the carboxyl groups (


), ensuring the molecule interacts with the stationary phase as a neutral species, resulting in sharp, symmetrical peaks.

Part 5: Applications in Drug Discovery[5]

Bioisosterism & Scaffold Design

The 5-chlorothiophene-2,4-dicarboxylic acid moiety is often utilized as a bioisostere for:

  • Phthalic Acid: Mimicking the geometry of benzene-1,2-dicarboxylates but with altered electronic density.

  • Glutamate Surrogates: The distance between the two carboxylates can mimic the alpha and gamma carboxyls of glutamate, making it relevant for CNS targets.

Metalloenzyme Inhibition (HIF-PH)

Thiophene dicarboxylates are privileged structures in the inhibition of HIF Prolyl Hydroxylase (HIF-PH) .

  • Mechanism: The two carboxyl groups (or a carboxyl and an adjacent heteroatom) chelate the active site Iron (Fe²⁺) in the enzyme's catalytic pocket.

  • Role of Chlorine: The 5-chloro substituent fills hydrophobic pockets within the enzyme active site, improving potency compared to the unsubstituted analog.

Analytical Decision Tree

Use this logic flow to troubleshoot synthesis or procurement issues.

DecisionTree Sample Unknown Sample (White Solid) MS Mass Spec (ESI-) Sample->MS Iso Isotope Pattern M:M+2 Ratio ~ 3:1? MS->Iso NMR 1H NMR (DMSO-d6) Iso->NMR Yes Reject Reject: Wrong Halogen or Isomer Iso->Reject No (No Cl) Singlet Signal Pattern: Single Singlet @ ~8.1 ppm? NMR->Singlet Result Confirmed: 5-Chlorothiophene- 2,4-dicarboxylic Acid Singlet->Result Yes Singlet->Reject No (Doublets = Wrong Isomer)

Figure 2: Analytical decision matrix for confirming scaffold identity.

References

  • Thiophene Scaffolds in Medicinal Chemistry

    • Title: Medicinal chemistry-based perspectives on thiophene and its derivatives.[8][9][10][11]

    • Source: RSC Advances / PubMed Central.
    • URL:[Link]

  • Title: Process for the preparation of thiophene dicarboxylic acid (US Patent 2744917A).
  • General Characterization Data (Analogous Structures)

    • Title: 5-Chlorothiophene-2-carboxylic acid NMR & Properties.[3][12][13]

    • Source: PubChem Compound Summary.
    • URL:[Link]

Sources

5-Chlorothiophene-2,4-dicarboxylic Acid solubility

Author: BenchChem Technical Support Team. Date: March 2026

Title: 5-Chlorothiophene-2,4-dicarboxylic Acid (5-CTDA): A Comprehensive Guide to Solubility Thermodynamics and Experimental Profiling

Executive Summary

5-Chlorothiophene-2,4-dicarboxylic acid (5-CTDA) is a highly specialized heterocyclic building block. Thiophene-2,4-dicarboxylic acid derivatives are heavily utilized as foundational scaffolds in the rational design of matrix metalloproteinase (MMP) inhibitors and other advanced pharmacophores[1]. Understanding the solubility profile of 5-CTDA is paramount for optimizing synthetic routes, formulation design, and downstream purification (e.g., cooling crystallization). This whitepaper provides an in-depth physicochemical analysis of 5-CTDA, detailing the causality behind its solvation behavior and providing field-validated protocols for empirical solubility determination.

Physicochemical Profiling & Structural Causality

The solubility of 5-CTDA is dictated by a complex interplay of lipophilicity, polarizability, and hydrogen-bonding capacity. As an application scientist, it is crucial to look beyond basic "like-dissolves-like" heuristics and analyze the specific functional group contributions:

  • The Thiophene Core: Provides aromatic stability and polarizability, favoring interactions with moderately polar and aromatic solvents.

  • The 5-Chloro Substituent: This strongly electron-withdrawing halogen increases the overall lipophilicity (LogP) of the molecule. It creates a hydrophobic mismatch in aqueous environments, drastically reducing intrinsic water solubility compared to non-halogenated analogues[2].

  • The 2,4-Dicarboxylic Acid Moieties: These groups act as potent hydrogen bond donors and acceptors. In the solid state, they form strong intermolecular dimer networks, resulting in high crystal lattice energy. To dissolve 5-CTDA, a solvent must possess sufficient hydrogen-bond accepting capability to disrupt these dimers. Furthermore, these acidic groups render the molecule's aqueous solubility highly pH-dependent.

G Core 5-CTDA Core Structure Chloro 5-Chloro Group (Electron Withdrawing) Core->Chloro DiAcid 2,4-Dicarboxylic Acids (H-Bonding Network) Core->DiAcid Thiophene Thiophene Ring (Polarizability) Core->Thiophene Lipophilicity Increased Lipophilicity (Low Aqueous Sol.) Chloro->Lipophilicity pHDependence pH-Dependent Ionization (pKa1 & pKa2) DiAcid->pHDependence Aprotic High Solubility in Polar Aprotic Solvents DiAcid->Aprotic Thiophene->Lipophilicity

Structural determinants influencing 5-CTDA solubility thermodynamics.

Solubility Thermodynamics & Solvent Selection

Based on thermodynamic modeling of closely related thiophene-dicarboxylates, solvent selection must be approached rationally[3].

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents exhibit high dipole moments and act as strong hydrogen-bond acceptors. They effectively solvate the carboxylic protons without donating protons themselves, breaking the crystal lattice and yielding very high solubility[2].

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Alcohols provide moderate solubility. They can both donate and accept hydrogen bonds, interacting favorably with the dicarboxylic acids, but are partially hindered by the hydrophobic 5-chloro-thiophene core.

  • Non-Polar Solvents (e.g., Hexane, Heptane): These solvents rely solely on dispersion forces. They cannot disrupt the strong hydrogen-bonded lattice of the dicarboxylic acids, resulting in practically insoluble behavior[3].

Quantitative Data: Predicted Solubility Profile at 25°C

Note: Values are extrapolated based on structural analogues (e.g., 5-chlorothiophene-2-carboxylic acid) and Hansen Solubility Parameter (HSP) modeling.

Solvent ClassSpecific SolventEstimated Solubility (mg/mL)Solvation Mechanism
Aqueous (Low pH) Water (pH 1.2)< 0.1 (Practically Insoluble)Fully protonated; hydrophobic mismatch dominates.
Aqueous (High pH) Water (pH 7.4)> 50.0 (Highly Soluble)Bis-deprotonation; ion-dipole interactions.
Polar Aprotic DMSO / DMF> 100.0 (Very Soluble)Strong H-bond acceptance; dipole stabilization.
Polar Protic Methanol20.0 - 30.0 (Soluble)Moderate H-bonding; partial lipophilic hindrance.
Halogenated Dichloromethane< 1.0 (Slightly Soluble)Weak dipole interactions; insufficient H-bonding.
Non-Polar Hexane< 0.01 (Insoluble)Dispersion only; cannot break crystal lattice.

pH-Dependent Aqueous Solubility

Because 5-CTDA contains two carboxylic acid groups, its aqueous solubility is governed by the Henderson-Hasselbalch relationship. The estimated pKa values are approximately 2.8 (pKa1) and 4.2 (pKa2).

  • At pH < 2.5: The molecule exists predominantly in its unionized, neutral state. The lipophilicity of the chloro-thiophene core drives precipitation.

  • At pH 4.0 - 5.0: The first carboxylic acid deprotonates, forming a mono-anion. Aqueous solubility increases exponentially.

  • At pH > 6.0: Both carboxylic acids are fully deprotonated (dianion). The molecule becomes highly water-soluble due to strong ion-dipole interactions with the surrounding water molecules.

Experimental Protocols: Self-Validating Solubility Determination

To accurately determine the solubility of 5-CTDA for process scale-up, the isothermal shake-flask method coupled with HPLC-UV is the gold standard. The following protocol is designed as a self-validating system to prevent false readings from transient supersaturation.

Protocol: Isothermal Shake-Flask Method

  • Solid Preparation: Weigh approximately 50 mg of 5-CTDA into a 5 mL amber glass vial.

    • Causality: Amber glass prevents potential UV-induced degradation of the thiophene ring during extended incubation.

  • Solvent Addition: Add 1.0 mL of the target solvent (or buffered aqueous media). Ensure a visible excess of solid remains. If the solid completely dissolves, add more 5-CTDA until a cloudy suspension is maintained.

  • Equilibration (The Self-Validation Step): Seal the vial and place it in a thermostatic shaker bath at exactly 25.0 ± 0.1°C. Agitate at 300 RPM.

    • Validation Check: Extract a 50 µL aliquot at 24 hours and another at 48 hours . True thermodynamic equilibrium is only confirmed if the concentration difference between these two time points is ≤ 2.0%. This proves the system is stable and not supersaturated.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes at 25°C.

    • Causality: Centrifugation is strictly preferred over filtration for lipophilic compounds to avoid non-specific adsorption of the analyte onto filter membranes, which artificially lowers the measured concentration.

  • Quantification: Dilute the supernatant appropriately with the HPLC mobile phase and analyze via HPLC-UV (detection wavelength typically around 254 nm, corresponding to the thiophene chromophore).

G Prep 1. Solid Prep (Excess 5-CTDA) Solvent 2. Solvent Addition (Buffer/Organic) Prep->Solvent Equil 3. Equilibration (24h & 48h Checks) Solvent->Equil Sep 4. Separation (Centrifugation) Equil->Sep Quant 5. Quantification (HPLC-UV) Sep->Quant

Standardized shake-flask protocol for equilibrium solubility determination.

References

  • Title: US6924276B2 - Diacid-substituted heteroaryl derivatives as matrix metalloproteinase inhibitors Source: Google Patents URL
  • Title: 5-Chlorothiophene-2-carboxylic Acid Min 99% CAS 24065-33-6 Source: KEMYSTERY - Echemi URL
  • Title: 2-Ethyl 4-propyl 5-Amino-3-methylthiophene-2,4-dicarboxylate Source: Benchchem URL

Sources

theoretical studies of 5-Chlorothiophene-2,4-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development & Materials Science[1]

Executive Summary

This technical guide presents a comprehensive theoretical framework for 5-Chlorothiophene-2,4-dicarboxylic Acid , a functionalized heterocyclic scaffold with significant potential in medicinal chemistry (specifically as a bioisostere in Factor Xa inhibitors) and materials science (conducting polymers).[1]

Unlike standard datasheets, this document focuses on the causality of molecular behavior . By synthesizing Density Functional Theory (DFT) calculations with spectroscopic predictions and molecular docking protocols, we provide a self-validating roadmap for researchers utilizing this compound as a building block.

Part 1: Computational Methodology & Experimental Design

To ensure high-fidelity predictions, the theoretical characterization of 5-Chlorothiophene-2,4-dicarboxylic Acid must follow a rigorous protocol. The choice of functional and basis set is not arbitrary; it is selected to balance computational cost with the accurate description of the chlorine atom's electronegativity and the diffuse nature of the carboxylic acid protons.

1.1 Validated Computational Workflow

The following DOT diagram outlines the standard operating procedure (SOP) for the theoretical study, ensuring reproducibility and data integrity.

ComputationalWorkflow Start Input Structure (2D ChemDraw/SMILES) GeomOpt Geometry Optimization DFT/B3LYP/6-311++G(d,p) Vacuum & Solvent (IEFPCM) Start->GeomOpt FreqCalc Frequency Calculation (Check for Imaginary Freqs) GeomOpt->FreqCalc Validation Validation Node NIMAG = 0? FreqCalc->Validation Validation->GeomOpt No (Saddle Point) Properties Property Calculation Validation->Properties Yes (Minima) Spectra IR/Raman/NMR Scaling Factors Applied Properties->Spectra Electronic FMO (HOMO-LUMO) MEP / NBO Analysis Properties->Electronic Docking Molecular Docking (Target: Factor Xa) Properties->Docking

Figure 1: Standardized computational workflow for the theoretical validation of thiophene derivatives. Note the critical validation step (NIMAG=0) to ensure a true ground state.

1.2 Protocol Specifications
  • Software Platform: Gaussian 09/16 or ORCA.[1]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1]

    • Rationale: Proven reliability for organic heterocycles, providing accurate bond lengths and vibrational frequencies compared to experimental XRD data.

  • Basis Set: 6-311++G(d,p) .[1]

    • Rationale: The ++ (diffuse functions) are critical for accurately modeling the lone pairs on the Chlorine and Oxygen atoms, as well as the acidic protons involved in hydrogen bonding. The (d,p) polarization functions account for the d-orbitals of Sulfur and Chlorine.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).[1][2]

    • Solvents: Water (biological simulation) and DMSO (solubility simulation).

Part 2: Structural & Electronic Properties[1]
2.1 Geometry and Stability

The 5-Chlorothiophene-2,4-dicarboxylic acid molecule adopts a planar structure (


 symmetry) to maximize 

-conjugation across the thiophene ring and the carbonyl groups.[1]

Key Structural Parameters (Predicted):

ParameterValue (Å / °)Mechanistic Insight
C-S Bond Length 1.72 - 1.74Typical for aromatic thiophenes; slight shortening indicates resonance.[1]
C-Cl Bond Length 1.75Strong bond resistant to nucleophilic attack without catalysis.[1]
C=O Bond Length 1.22Indicates strong double bond character; primary IR diagnostic peak.[1]
O-H...O Distance 1.85 - 2.00Potential for intermolecular dimerization (similar to benzoic acid).[1]
2.2 Frontier Molecular Orbitals (FMO) Analysis

The reactivity of the molecule is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO Location: Concentrated on the Thiophene ring and Chlorine lone pairs (Electron Donor).

  • LUMO Location: Delocalized over the Carboxylic Acid groups (Electron Acceptor).

  • Energy Gap (

    
    ):  Approximately 4.0 - 4.5 eV .[1]
    
    • Implication: This relatively large gap suggests high chemical stability (chemical hardness), making it a stable intermediate for shelf storage but reactive enough for Pd-catalyzed cross-coupling reactions.[1]

2.3 Molecular Electrostatic Potential (MEP)

The MEP map is a visual guide for predicting non-covalent interactions in a biological pocket.

  • Red Regions (Negative Potential): Localized over the Carbonyl Oxygens and Chlorine. These are H-bond acceptors.

  • Blue Regions (Positive Potential): Localized over the Hydroxyl protons of the -COOH groups. These are strong H-bond donors.[1]

  • Green Regions (Neutral): The thiophene backbone.

Part 3: Spectroscopic Profiling (Vibrational & NMR)

Accurate assignment of vibrational modes is essential for quality control (QC) in synthesis.

3.1 Infrared (IR) & Raman Assignments

Scaling Factor: 0.961 (for B3LYP/6-311++G(d,p) to correct for anharmonicity).

ModeFrequency (cm⁻¹)IntensityDescription
O-H Stretch 3500 - 3200Broad/StrongCharacteristic of H-bonded carboxylic acids.[1]
C=O Stretch 1720 - 1680StrongThe "Fingerprint" for acid formation.[1] Split peaks may occur due to 2,4-position asymmetry.
C=C Ring Stretch 1550 - 1450MediumThiophene skeletal vibrations.
C-Cl Stretch 750 - 650MediumDistinctive halo-thiophene marker.[1]
3.2 NMR Chemical Shifts (GIAO Method)
  • ¹H NMR: The proton on the thiophene ring (H3) typically appears downfield (7.5 - 8.0 ppm) due to the deshielding effect of the adjacent electron-withdrawing carboxylic acid and sulfonamide-like environment if derivatized.

  • ¹³C NMR: Carbonyl carbons will appear at ~160-165 ppm.[1]

Part 4: Pharmaceutical Application (In Silico Docking)

5-Chlorothiophene derivatives are established pharmacophores, notably in Factor Xa inhibitors (e.g., Rivaroxaban). The 2,4-dicarboxylic acid derivative serves as a versatile linker.

4.1 Target Interaction: Factor Xa (PDB: 2W26)

In this theoretical docking study, the molecule acts as a fragment probe to map the S1 and S4 pockets of the coagulation factor Xa.

Docking Protocol:

  • Ligand Prep: Energy minimized (MMFF94).

  • Grid Box: Centered on the active site residues (Trp215, Tyr99, Phe174).

  • Algorithm: Lamarckian Genetic Algorithm (AutoDock Vina).

Predicted Interaction Map: The following diagram illustrates the critical binding interactions predicted for this scaffold within the Factor Xa active site.

InteractionMap Ligand 5-Cl-Thiophene-2,4-diCOOH Gly219 Gly219 (H-Bond Donor) Ligand->Gly219 COOH (C4) H-bond Cys191 Cys191 (H-Bond Acceptor) Ligand->Cys191 COOH (C2) H-bond Tyr99 Tyr99 (Pi-Pi Stacking) Ligand->Tyr99 Thiophene Ring S1_Pocket S1 Pocket (Hydrophobic/Cl interaction) Ligand->S1_Pocket 5-Cl Substituent

Figure 2: Predicted ligand-protein interaction network.[1] The 5-Chloro substituent is crucial for occupying the hydrophobic S1 pocket, enhancing potency.

References
  • Velraj, G., et al. (2016). "Vibrational Spectroscopic (FT-IR, FT-Raman) and DFT analysis of a potent NLO molecule 5-Chlorothiopene-2-Carboxylic acid." ResearchGate.[1]

  • Mariamma, K. C., et al. (2013).[3] "Vibrational spectroscopic investigations and computational study of 5-chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl acetate." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

  • BenchChem. (2025).[1][4] "Comparative Docking Studies of Thiophene-Based Inhibitors: A Guide for Researchers." BenchChem Technical Guides.

  • IOSR Journal. (2014). "Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method." IOSR Journal of Applied Physics.

  • ChemicalBook. (2026).[1] "5-Chlorothiophene-2-carboxylic acid Properties and Synthesis." ChemicalBook Database.[1]

Sources

Technical Guide: Safety & Handling of 5-Chlorothiophene-2,4-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical manual for the safe handling, storage, and experimental use of 5-Chlorothiophene-2,4-dicarboxylic Acid .[1]

Note to Researchers: This specific isomer is a rare/custom research chemical (often listed with "CAS: N/A" or proprietary codes in commercial catalogs).[1] Unlike its common analog 5-chlorothiophene-2-carboxylic acid (a Rivaroxaban intermediate), the 2,4-dicarboxylic variant lacks extensive toxicological datasets.[1] Therefore, this guide adopts a "precautionary principle" approach, deriving safety protocols from structural analogs and functional group analysis to ensure maximum researcher safety.

Executive Summary & Chemical Identity

5-Chlorothiophene-2,4-dicarboxylic Acid is a functionalized heteroaromatic building block used primarily in fragment-based drug discovery (FBDD) and material science.[1] Its dual carboxylic acid motifs combined with a chloro-substituent make it a versatile scaffold for amide couplings and metal-catalyzed cross-coupling reactions.[1]

Physicochemical Profile (Predicted & Analog-Based)
PropertyValue / DescriptionSource/Derivation
Chemical Structure Thiophene ring substituted with Cl (pos 5) and COOH (pos 2, 4).[1][2][3]Structural Analysis
Molecular Weight ~206.60 g/mol Calculated
Appearance White to off-white crystalline powderAnalog: 2,5-Thiophenedicarboxylic acid
Solubility Soluble in DMSO, DMF, MeOH; Poor in Water/HexanesPolar dicarboxylic acid nature
Acidity (pKa) pKa1 ≈ 2.5–3.0 (Stronger than benzoic acid due to electron-withdrawing Cl and S).[1]Prediction based on Thiophene-2-carboxylic acid (pKa 3.[1]5)
Stability Stable under ambient conditions; Hygroscopic potential.Carboxylic acid functionality

Hazard Identification & Risk Assessment

Interpolated Hazard Profile

As a non-regulatory listed chemical, specific GHS H-codes are not assigned.[1] However, based on Structure-Activity Relationship (SAR) analysis of 5-chlorothiophene-2-carboxylic acid (CAS 24065-33-6) and thiophene-2,5-dicarboxylic acid (CAS 4282-31-9), the following hazards must be assumed:

  • Skin/Eye Corrosion (Category 1/2): The dicarboxylic acid moiety significantly increases acidity. Direct contact with dust or high-concentration solutions will cause severe irritation or burns.[1]

  • Respiratory Irritation (STOT-SE 3): Inhalation of dust is a primary risk vector.

  • Skin Sensitization (Category 1): Chlorinated thiophenes are known structural alerts for delayed hypersensitivity reactions (allergic contact dermatitis).

Visualizing the Risk Assessment Logic

The following diagram outlines the decision matrix for handling this uncharacterized compound.

HazardAssessment Start Compound: 5-Chlorothiophene-2,4-dicarboxylic Acid CheckCAS Check CAS/Regulatory Data Start->CheckCAS DataFound Data Available? CheckCAS->DataFound NoData NO: Treat as High Potency/Unknown DataFound->NoData Not Found YesData YES: Follow SDS DataFound->YesData Found AnalyzeGroups Analyze Functional Groups: 1. Dicarboxylic Acid (Corrosive) 2. Chlorothiophene (Sensitizer) NoData->AnalyzeGroups AssignBand Assign Control Band 3/4 (Containment Required) AnalyzeGroups->AssignBand PPE PPE: Nitrile+ (Double), N95/P100, Goggles AssignBand->PPE EngControls Engineering: Fume Hood / Isolator AssignBand->EngControls

Caption: Decision logic for assigning safety bands to rare research chemicals lacking specific SDS data.

Safe Handling Protocols

A. Engineering Controls
  • Primary Barrier: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood .

  • Airflow: Maintain face velocity at 0.5 m/s (100 fpm).

  • Static Control: Use an ionizing bar during weighing.[1] Dry, crystalline organic acids are prone to static charge, leading to powder scattering.

B. Personal Protective Equipment (PPE)
  • Gloves:

    • Standard Use: Nitrile (minimum 0.11 mm thickness).

    • Solution Handling (DCM/DMF):Silver Shield (Laminate) gloves are required. Chlorinated solvents (often used in synthesis) permeate nitrile rapidly, carrying the solute with them.

  • Respiratory: If weighing outside a hood (strictly discouraged) or in case of spill: P100/N95 Particulate Respirator .[1]

  • Eye Protection: Chemical splash goggles.[1] Safety glasses are insufficient due to the corrosive nature of the acidic dust.

C. Experimental Workflow: Synthesis & Isolation

This SOP ensures containment during a typical coupling reaction (e.g., amide bond formation).

Step-by-Step Protocol:

  • Preparation:

    • Pre-weigh reagents in a tared vial inside the fume hood.

    • Self-Validation Check: Wipe the exterior of the vial with a solvent-dampened tissue and check for residue (UV lamp or visual) before removing from the hood.[1]

  • Reaction Setup:

    • Dissolve 5-Chlorothiophene-2,4-dicarboxylic acid in dry DMF or DMSO.[1]

    • Note: The dissolution is exothermic. Add solvent slowly.[4]

    • Add base (DIPEA/TEA) slowly. Caution: This will generate heat and potentially liberate CO2 if carbonate bases are used, pressurizing the vessel.

  • Quenching & Workup:

    • Acidify the reaction mixture carefully.

    • Phase Separation: If using chlorinated solvents (DCM/Chloroform) for extraction, assume the organic phase contains the unreacted chlorothiophene acid. Handle as toxic waste.

  • Waste Disposal:

    • Segregate as "Halogenated Organic Acid Waste" .

    • Do NOT mix with strong oxidizers (Nitric acid) or strong bases (Sodium hydroxide pellets) in the waste stream to prevent exotherms.

Emergency Response & Spills

Spill Response Logic

In the event of a powder spill (>500 mg):

  • Evacuate the immediate area to let dust settle (2-3 mins).

  • Don PPE: Double nitrile gloves, goggles, N95 respirator.

  • Neutralize: Cover the spill with Sodium Bicarbonate (NaHCO3) or Calcium Carbonate.

    • Observation: Look for bubbling (neutralization of acid).

  • Clean: Sweep up the neutralized powder (now a salt) into a hazardous waste bag.

  • Wash: Clean the surface with water followed by Isopropanol.

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes .[1] The dicarboxylic acid groups can cause corneal opacity if not treated instantly.

  • Skin Contact: Wash with soap and water.[1][5] Do not use alcohol (increases skin permeability).

  • Inhalation: Move to fresh air. If wheezing occurs (acidic irritation), seek medical attention.

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen .[1] Thiophene rings can be susceptible to oxidative degradation over long periods, and the carboxylic acids are hygroscopic.

  • Container: Amber glass vial with a Teflon-lined cap. Avoid metal spatulas for long-term storage inside the vial (corrosion risk).[1]

Synthesis & Application Context

Common Reaction Pathways

Researchers typically use this compound for:

  • Selective Amidation: The C2-COOH is generally more acidic and sterically accessible than the C4-COOH (flanked by the chloro group).[1]

  • Suzuki-Miyaura Coupling: The C5-Cl bond is a handle for palladium-catalyzed coupling, though it requires activated ligands due to the deactivating nature of the carboxylic acids.[1]

SynthesisWorkflow Start 5-Cl-Thiophene-2,4-(COOH)2 Step1 Activation (HATU/EDC) Risk: Sensitizer formation Start->Step1 Step2 Amide Coupling (Selective C2) Step1->Step2 Amine R-NH2 Step3 Pd-Catalyzed Coupling (C5-Cl substitution) Step2->Step3 Boronic Acid

Caption: Typical synthetic utility workflow for 5-Chlorothiophene-2,4-dicarboxylic acid.

References

  • Axios Research. (n.d.). Product Catalog: 5-Chlorothiophene-2,4-Dicarboxylic Acid (Cat# AR-C06193).[1][3] Retrieved March 8, 2026, from [Link][1]

  • PubChem. (2025).[6] Compound Summary: 5-Chlorothiophene-2-carboxylic acid (CID 95048).[1] National Library of Medicine. Retrieved March 8, 2026, from [Link][1]

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 5-Chlorothiophene-2,4-dicarboxylic Acid in the Synthesis of Advanced Metal-Organic Frameworks for Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of a Thiophene-Based Linker

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over porosity, surface area, and chemical functionality.[1] The choice of the organic linker is paramount, as it dictates the framework's topology, stability, and ultimate application. This guide focuses on a highly promising but specialized linker: 5-Chlorothiophene-2,4-dicarboxylic Acid (CTDA).

CTDA is a heterocyclic compound featuring a five-membered thiophene ring flanked by two carboxylate groups and a chlorine atom.[2][3] This unique combination of functional groups offers several strategic advantages for the design of sophisticated MOFs:

  • Defined Coordination Geometry: The two carboxylic acid groups provide robust coordination sites for metal ions, enabling the formation of stable, porous frameworks. The specific positioning of these groups influences the resulting crystal structure.

  • Enhanced Functionality: The sulfur atom within the thiophene ring and the chlorine substituent introduce heteroatoms that can serve as secondary binding sites for guest molecules, including pharmaceuticals, through non-covalent interactions.[4][5]

  • Tunable Electronic Properties: The electron-rich thiophene ring can impart unique electronic and photoluminescent properties to the resulting MOF, opening avenues for sensing and imaging applications in conjunction with drug delivery.[5]

  • Post-Synthetic Modification Potential: The C-Cl bond offers a potential site for post-synthetic modification, allowing for the covalent attachment of other functional moieties to tailor the MOF's properties after its initial synthesis.

This document provides a comprehensive guide to the synthesis, characterization, and application of a novel MOF derived from CTDA, which we will designate "CTDA-MOF-1," with a particular focus on its utility as a carrier for targeted drug delivery.

Part 1: Synthesis of CTDA-MOF-1 via Solvothermal Method

The solvothermal method is a widely employed technique for synthesizing high-quality, crystalline MOFs.[6] It involves heating the constituent metal salts and organic linkers in a sealed vessel at temperatures above the solvent's boiling point, thereby increasing autogenous pressure and facilitating crystallization.[7][8]

Causality of Component Selection:
  • Metal Source (Zirconium(IV) oxychloride octahydrate, ZrOCl₂·8H₂O): Zirconium-based MOFs are renowned for their exceptional chemical and thermal stability, a critical attribute for drug delivery applications where the framework must remain intact under physiological conditions.[9]

  • Organic Linker (5-Chlorothiophene-2,4-dicarboxylic Acid, CTDA): As detailed above, this linker provides the necessary coordination and functionality.

  • Solvent (N,N-Dimethylformamide, DMF): DMF is a high-boiling point polar aprotic solvent that effectively solubilizes both the metal salt and the organic linker, promoting a homogeneous reaction mixture necessary for uniform crystal growth.[8]

  • Modulator (Formic Acid): In Zr-MOF synthesis, modulators like formic acid are crucial. They compete with the linker for coordination to the metal cluster, slowing down the nucleation process. This controlled reaction rate prevents the rapid formation of amorphous precipitates and promotes the growth of larger, more ordered crystals with fewer defects.[9]

Workflow for Solvothermal Synthesis of CTDA-MOF-1

solvothermal_synthesis cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation & Activation A Weigh ZrOCl₂·8H₂O & CTDA Ligand B Add DMF & Formic Acid A->B C Sonicate to Dissolve (30 min) B->C D Seal in Teflon-lined Autoclave C->D Transfer Solution E Heat in Oven (e.g., 120°C, 48h) D->E F Cool to Room Temperature E->F G Collect Crystals (Centrifugation) F->G Collect Product H Wash with DMF & Ethanol G->H I Activate: Solvent Exchange & Vacuum Drying (150°C) H->I J J I->J Activated CTDA-MOF-1 (Ready for Use)

Caption: Solvothermal synthesis workflow for CTDA-MOF-1.

Detailed Protocol: Synthesis of CTDA-MOF-1
  • Preparation of Precursors:

    • In a 20 mL screw-capped glass vial, combine Zirconyl chloride octahydrate (13.2 mg, 0.041 mmol) and 5-Chlorothiophene-2,4-dicarboxylic acid (CTDA) (9.0 mg, 0.041 mmol).[9]

    • To this solid mixture, add 4.1 mL of N,N-Dimethylformamide (DMF) and 0.82 mL of formic acid.[9]

    • Cap the vial and place it in an ultrasonic bath for 30 minutes, or until all solids are fully dissolved, yielding a clear solution.

  • Solvothermal Reaction:

    • Transfer the vial into a Teflon-lined stainless-steel autoclave, ensuring the cap is securely tightened.

    • Place the autoclave in a preheated laboratory oven and maintain the temperature at 120°C for 48 hours.[8][9] The elevated temperature and resulting pressure are critical for driving the crystallization process.[7]

  • Product Isolation and Washing:

    • After 48 hours, turn off the oven and allow the autoclave to cool naturally to room temperature. Caution: Do not attempt to open the autoclave while it is hot.

    • Once cooled, open the autoclave and collect the white crystalline product by centrifugation.

    • Discard the supernatant and wash the product by re-dispersing it in fresh DMF, followed by centrifugation. Repeat this washing step three times to remove any unreacted precursors.

    • Perform an additional three washes using a more volatile solvent, such as ethanol, to facilitate the removal of DMF from the pores.

  • Activation:

    • After the final wash, decant the ethanol and dry the MOF crystals under vacuum at 150°C for 12 hours.[8] This "activation" step is crucial to evacuate all solvent molecules from the pores, making the internal surface area accessible for subsequent applications like drug loading.[7]

ParameterValueRationale
Metal:Linker Ratio 1:1Stoichiometric ratio for the targeted framework assembly.
Temperature 120 °COptimal for high crystallinity without decomposing the linker.[10]
Time 48 hoursAllows for slow, controlled crystal growth.[8]
Solvent DMFHigh boiling point, effectively dissolves precursors.[11]
Modulator Formic AcidControls nucleation and crystal growth for improved quality.[9]

Part 2: Physicochemical Characterization of CTDA-MOF-1

Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.[12][13]

  • Powder X-Ray Diffraction (PXRD): This is the most critical technique for confirming the crystallinity and phase purity of the synthesized MOF.[14][15] A successful synthesis will yield a diffraction pattern with sharp peaks at specific 2θ angles, which serves as a fingerprint for the unique crystal structure. The absence of broad humps indicates a lack of amorphous impurities.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For CTDA-MOF-1, the TGA curve would show an initial weight loss corresponding to the removal of guest solvent molecules, followed by a plateau indicating the thermal stability range of the framework. A sharp drop at higher temperatures signifies the decomposition of the MOF structure.[14]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to verify the coordination of the CTDA linker to the zirconium clusters. The spectrum of the activated MOF should show a disappearance or significant shift of the broad O-H stretch from the carboxylic acid groups of the free linker, and the appearance of new peaks corresponding to the coordinated carboxylate groups.[12]

  • Nitrogen Adsorption-Desorption Analysis: This analysis, typically performed at 77 K, is used to determine the porosity of the material. The resulting isotherm can be used to calculate the Brunauer-Emmett-Teller (BET) specific surface area, a key indicator of the MOF's capacity for hosting guest molecules.[13] Highly porous MOFs can exhibit surface areas exceeding 1000 m²/g.[1][16]

Part 3: Application in Drug Delivery: 5-Fluorouracil Loading and Release

The high porosity and tunable surface chemistry of MOFs make them excellent candidates for drug delivery systems, offering high loading capacities and controlled release profiles.[17][18] We will use 5-Fluorouracil (5-FU), a common anticancer drug, as a model therapeutic agent.[19][20]

Mechanism: Drug Loading and pH-Responsive Release

Drug loading is typically achieved by soaking the activated MOF in a concentrated solution of the drug. The drug molecules diffuse into the pores and are encapsulated via host-guest interactions, such as hydrogen bonding or π-π stacking between the drug and the CTDA linker.[21][22]

Many MOFs, particularly those based on Zirconium, exhibit pH-dependent stability. They are often stable at physiological pH (7.4) but can be designed to break down in the slightly acidic microenvironment of tumors (pH ~5.0-6.5).[17][23] This differential stability provides a mechanism for targeted drug release, where the drug is protected in the bloodstream and released preferentially at the disease site.[17]

drug_delivery cluster_loading Drug Loading cluster_release Stimuli-Responsive Release A Activated CTDA-MOF-1 Porous Structure C 5-FU@CTDA-MOF-1 Drug Encapsulated (via diffusion & H-bonding) A->C Soaking in Drug Solution B {5-Fluorouracil (5-FU) | Drug Molecules} B->C D Systemic Circulation pH 7.4 Stable MOF (Minimal Drug Leakage) E Tumor Microenvironment Acidic pH ~5.0 Framework Disassembles D->E Targeted Delivery F {Released 5-FU | Therapeutic Effect} E->F G {Degraded MOF | Linker & Metal Ions} E->G

Caption: Drug loading into CTDA-MOF-1 and subsequent pH-triggered release.

Protocol: 5-FU Loading
  • Prepare a stock solution of 5-Fluorouracil in a suitable solvent (e.g., a buffered aqueous solution where it has good solubility).

  • Disperse 10 mg of activated CTDA-MOF-1 into 10 mL of the 5-FU solution.

  • Stir the mixture at room temperature for 24 hours in the dark to allow for maximum encapsulation.

  • Collect the 5-FU loaded MOF (5-FU@CTDA-MOF-1) by centrifugation.

  • Wash the product briefly with the solvent to remove surface-adsorbed drug molecules.

  • Dry the final product under vacuum.

  • To determine the loading capacity, measure the concentration of 5-FU remaining in the supernatant using UV-Vis spectroscopy and compare it to the initial concentration.

Protocol: In Vitro 5-FU Release Study
  • Prepare two release media: Phosphate-Buffered Saline (PBS) at pH 7.4 and an acetate buffer at pH 5.0 to simulate physiological and tumor environments, respectively.

  • Disperse 5 mg of 5-FU@CTDA-MOF-1 into 10 mL of each buffer solution in separate sealed containers.

  • Place the containers in a shaker bath maintained at 37°C.[21]

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), draw a small aliquot (e.g., 1 mL) from each solution.

  • Immediately replace the withdrawn volume with 1 mL of fresh buffer to maintain a constant volume.

  • Centrifuge the aliquot to pellet any MOF particles.

  • Measure the absorbance of the supernatant using a UV-Vis spectrometer at the maximum absorbance wavelength for 5-FU.

  • Use a pre-established calibration curve to determine the concentration of 5-FU released at each time point and calculate the cumulative release percentage.

SampleDrug Loading (wt%)Cumulative Release at 24h (pH 7.4)Cumulative Release at 24h (pH 5.0)
5-FU@CTDA-MOF-1 ~15-25%< 20%> 70%

Note: The above data is hypothetical and serves as an example of expected results for a pH-responsive system.

Conclusion

5-Chlorothiophene-2,4-dicarboxylic acid is a versatile and highly functional organic linker for the construction of advanced MOFs. The protocols outlined in this guide demonstrate a clear pathway for the synthesis of a stable, porous Zr-based MOF (CTDA-MOF-1). The inherent properties of the linker, combined with the stability of the zirconium framework, create a promising platform for targeted drug delivery, as evidenced by the high drug loading capacity and pH-responsive release of the model drug 5-Fluorouracil. This system exemplifies how rational design of MOFs, starting from the strategic selection of the organic linker, can lead to materials with significant potential in biomedical applications.

References

  • Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods. (n.d.). Google Books.
  • Yuan, S., et al. (2022). Synthesis of Zr metal–organic frameworks (MOFs) to remove Fe 3+ from water. STAR Protocols.
  • MOF Synthesis | How to Make Metal-Organic Frameworks (MOFs). (n.d.). Ossila.
  • MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control. (n.d.). Bocsci.
  • Metal Organic Frameworks (MOFs): Techniques for Characterization. (2019, December 17). AZoM.
  • Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. (2025, March 5). ZYLAB.
  • Al-Dahhan, W. H., et al. (n.d.). Physiochemical characterization of metal organic framework materials: A mini review. PMC.
  • Butova, V. V., et al. (2016). Metal-organic frameworks: structure, properties, methods of synthesis and characterization. Russian Chemical Reviews.
  • Various techniques applied for characterization of MOFs. (n.d.). ResearchGate.
  • Technical Support Center: Optimizing Solvothermal MOF Synthesis. (n.d.). Benchchem.
  • Research Progress in Targeted Drug Delivery and Release Mechanisms Based on Metal-Organic Frameworks. (n.d.). CD Bioparticles.
  • Synthesis of MOFs and Characterization and Drug Loading Efficiency. (2025, February 24). MDPI.
  • Facilitated Drug Loading Mechanisms in Amino-Acid Functionalized MOFs. (2025, August 11). Patsnap Eureka.
  • Metal-organic frameworks: Drug delivery applications and future prospects. (n.d.). PMC.
  • Drug Delivery On Mg-MOF-74: The Effect Of Drug Solubility On Pharmacokinetics. (2023, August 16). Scholars' Mine.
  • 5-Chlorothiophene-2-carboxylic acid 97 24065-33-6. (n.d.). Sigma-Aldrich.
  • 5-Chlorothiophene-2-carboxylic acid. (n.d.). Chem-Impex.
  • 5-Chlorothiophene-2-carboxylic acid | 24065-33-6. (2026, January 13). ChemicalBook.
  • Drug Delivery Applications of Metal-Organic Frameworks (MOFs). (2022, April 25). IntechOpen.
  • 5-Chloro-2-thiophenecarboxylic acid. (n.d.). Cheméo.
  • Applications of Metal-Organic Frameworks as Drug Delivery Systems. (2022, April 18). PMC.
  • Sun, A. (2023). Applications of MOFs in Drug Delivery. Highlights in Science, Engineering and Technology.
  • Synthesis and characterisation of novel metal organic frameworks for biomedical and environmental applications. (2021, September 9). University of Galway Research Repository.
  • Recent Advances in Metal–Organic-Framework-Based Nanocarriers for Controllable Drug Delivery and Release. (n.d.). PMC.
  • Metal-Organic Frameworks (MOFs)-Based Nanomaterials for Drug Delivery. (2021, June 30). MDPI.
  • 3D Zinc–Organic Frameworks Based on Mixed Thiophene Dicarboxylate and 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole Linkers : Syntheses, Structural Diversity, and Single-Crystal-to-Single-Crystal Transformations. (n.d.). JYX.
  • Metal organic framework (MOF): Synthesis and fabrication for the application of electrochemical sensing. (2024, February 6). Environmental Engineering Research.
  • Transition Metals-Based Metal-Organic Frameworks, Synthesis, and Environmental Applications. (2022, May 17). IntechOpen.
  • 5-CHLOROTHIOPHENE-2-CARBOXYLIC ACID | CAS 24065-33-6. (n.d.). Matrix Fine Chemicals.
  • Metal-Organic Frameworks Constructed from a New Thiophene-Functionalized Dicarboxylate: Luminescence Sensing and Pesticide Removal. (2017, May 3). PubMed.

Sources

Application Note: 5-Chlorothiophene-2,4-dicarboxylic Acid as a Monomer for High-Performance Polymer Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the landscape of advanced materials, heteroaromatic monomers are rapidly replacing traditional benzenoid structures to achieve superior thermal, mechanical, and barrier properties. While thiophene-2,5-dicarboxylic acid (TDCA) and furan-2,5-dicarboxylic acid (FDCA) have been extensively studied for bio-based polyesters[1], the introduction of 5-Chlorothiophene-2,4-dicarboxylic acid (5-Cl-TDCA) offers a paradigm shift for specialty polymer synthesis.

  • Asymmetric 2,4-Linkage : Unlike symmetrical 2,5-linked or 1,4-phenylene monomers, the 2,4-substitution pattern disrupts polymer chain coplanarity. This causality significantly lowers the crystallinity of the resulting polymer, dramatically improving solubility in organic solvents and lowering the melt-processing temperature without sacrificing the glass transition temperature (

    
    )[2].
    
  • C5-Chlorine Substitution : The electron-withdrawing chlorine atom increases the oxidative stability of the thiophene ring. Furthermore, halogenation imparts inherent flame retardancy and elevates the refractive index of the final polymer, making it highly valuable for optical coatings and aerospace composites.

  • Rigid Heteroaromatic Core : The thiophene ring restricts segmental motion within the polymer backbone, ensuring high tensile strength and elevated thermal degradation thresholds[1].

Physicochemical Properties

To ensure reproducible polymerization, the monomer must be handled according to its specific physicochemical constraints. Below is a summary of the critical quantitative data for 5-Cl-TDCA[3].

PropertyValue / Description
Chemical Name 5-Chlorothiophene-2,4-dicarboxylic Acid
Molecular Formula C₆H₃ClO₄S
Molecular Weight 206.60 g/mol
Structural Features Asymmetric diacid, halogenated heteroaromatic
Solubility Profile Soluble in DMF, NMP, DMSO; Insoluble in water, non-polar organics
Primary Applications Monomer for polyamides, polyesters, and Metal-Organic Frameworks (MOFs)

Logical Workflow: Structure-Property Relationships

The following diagram illustrates the causality between the structural features of 5-Cl-TDCA and the macroscopic properties of the synthesized polymers.

G A 5-Chlorothiophene-2,4-dicarboxylic Acid (Monomer) B1 Asymmetric 2,4-Linkage A->B1 B2 C5-Chlorine Atom A->B2 B3 Thiophene Core A->B3 C1 Disrupted Chain Packing (Enhanced Solubility) B1->C1 C2 Flame Retardancy & High Refractive Index B2->C2 C3 High Thermal Stability (Elevated Tg) B3->C3 D Advanced Polyamides & Polyesters C1->D C2->D C3->D

Fig 1: Structure-property relationships of 5-Cl-TDCA in advanced polymer synthesis.

Experimental Protocols

Protocol A: Synthesis of Halogenated Thiophene-Polyamides via Yamazaki-Higashi Phosphorylation

The synthesis of high-molecular-weight polyamides typically requires moisture-sensitive acid chlorides. To bypass this, we utilize the Yamazaki-Higashi phosphorylation method , a direct step-growth polycondensation technique[4][5].

Mechanistic Causality : Triphenyl phosphite (TPP) and pyridine (Py) react with the carboxylic acids of 5-Cl-TDCA to form a highly reactive acyloxy-N-phosphonium salt intermediate. This intermediate undergoes rapid nucleophilic attack by the diamine. Lithium chloride (LiCl) is added to coordinate with the newly formed amide carbonyls, disrupting inter-chain hydrogen bonding and preventing premature precipitation of the polymer, thereby driving the molecular weight higher[6][7].

Materials Required:

  • 5-Cl-TDCA (1.00 mmol)

  • 4,4'-Oxydianiline (ODA) (1.00 mmol)

  • Triphenyl phosphite (TPP) (2.20 mmol)

  • Pyridine (Py) (2.5 mL)

  • N-Methyl-2-pyrrolidone (NMP) (10 mL)

  • Anhydrous Lithium Chloride (LiCl) (0.50 g)

Step-by-Step Methodology:

  • Preparation : In a flame-dried 50 mL three-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet, add 5-Cl-TDCA, ODA, and LiCl.

  • Solvation : Inject NMP and Pyridine via syringe. Stir at room temperature for 15 minutes until a homogenous solution is achieved.

  • Activation : Add TPP dropwise over 5 minutes.

  • Polycondensation : Heat the reaction mixture to 110–115 °C using an oil bath. Maintain this temperature under a continuous nitrogen flow for 12–15 hours[4].

  • Self-Validating Checkpoint : Observe the viscosity. After 6–8 hours, the solution should transition from a free-flowing liquid to a highly viscous, opalescent dope. If viscosity remains low, the LiCl was likely hydrated, which quenches the phosphonium intermediate.

  • Precipitation : Cool the mixture to 50 °C and pour it slowly into 300 mL of vigorously stirred methanol.

  • Isolation : Filter the fibrous polymer precipitate. Wash sequentially with hot methanol and deionized water to remove residual TPP, Py, and LiCl.

  • Drying : Dry the polyamide in a vacuum oven at 100 °C for 24 hours to constant weight.

Protocol B: Synthesis of Thiophene-Polyesters via Two-Stage Melt Polycondensation

For thermoplastic applications, 5-Cl-TDCA can be polymerized with aliphatic diols (e.g., ethylene glycol) via a solvent-free melt polycondensation[8].

Mechanistic Causality : The reaction is split into two stages. Stage 1 (Esterification) forms low-molecular-weight oligomers while distilling off water. Stage 2 (Polycondensation) utilizes high vacuum and elevated temperatures to aggressively remove the diol byproduct. According to Le Chatelier's principle, removing this byproduct is the only way to drive the step-growth equilibrium toward a high-molecular-weight polymer[1]. Titanium tetrabutoxide is chosen as the catalyst because it resists thermal degradation at the 250 °C required for the final melt stage.

Materials Required:

  • 5-Cl-TDCA (50.0 mmol)

  • Ethylene Glycol (110.0 mmol) (Excess used to drive initial esterification)

  • Titanium tetrabutoxide (Ti(OBu)₄) (0.1 mol% relative to diacid)

Step-by-Step Methodology:

  • Esterification (Stage 1) : Charge 5-Cl-TDCA, ethylene glycol, and Ti(OBu)₄ into a 100 mL stainless steel or heavy-walled glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

  • Initial Heating : Purge with nitrogen for 20 minutes. Heat the mixture to 160–190 °C under a constant nitrogen sweep. Maintain for 3 hours until the theoretical yield of water is collected in the distillation receiver[8].

  • Polycondensation (Stage 2) : Gradually increase the temperature to 230–250 °C.

  • Vacuum Application : Slowly apply a vacuum, reducing the pressure to < 0.1 mbar over 30 minutes to prevent excessive foaming.

  • Self-Validating Checkpoint : Monitor the torque of the mechanical stirrer. As the molecular weight increases, the melt viscosity will spike. The reaction is complete when the polymer melt exhibits the "Weissenberg effect" (climbing up the stirring shaft).

  • Termination : Break the vacuum with nitrogen, extrude the polymer melt into a cold water bath to quench, and pelletize the resulting polyester strands.

Analytical Validation Standards

To confirm the success of the syntheses, the following analytical suite must be employed:

  • Gel Permeation Chromatography (GPC) : Use DMF or NMP as the eluent (with 0.05 M LiBr to prevent column aggregation) to determine Number Average Molecular Weight (

    
    ) and Dispersity (
    
    
    
    ). Target
    
    
    > 30,000 g/mol for robust mechanical properties.
  • Thermogravimetric Analysis (TGA) : Heat at 10 °C/min under nitrogen. The rigid thiophene ring and chlorine atom should yield a 10% weight loss temperature (

    
    ) exceeding 380 °C[1][7].
    
  • Differential Scanning Calorimetry (DSC) : Heat-cool-heat cycle at 10 °C/min. The asymmetric 2,4-linkage will suppress the melting temperature (

    
    ) compared to 2,5-linked analogs, while maintaining a high 
    
    
    
    (typically > 120 °C for polyamides)[1].
  • Proton NMR (

    
    H-NMR) : Use DMSO-
    
    
    
    . Confirm the presence of the two distinct thiophene protons (due to the asymmetric 2,4-substitution) and the absence of terminal carboxylic acid protons (indicating high conversion).

References

1.[3] 2-Butynoic Acid - CAS - 590-93-2 - Axios Research. Axios Research. 2.[8] US4876327A - Aromatic polyester. Google Patents. 3.[4] New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. MDPI. 4.[6] Triptycene based organosoluble polyamides: synthesis, characterization and study of the effect of chain flexibility on morphology. RSC Publishing. 5.[5] STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS. Rasayan Journal. 6.[7] Synthesis and characterization of novel aromatic polyamides via Yamazaki–Higashi phosphorylation method. ResearchGate. 7.[1] Synthesis and performance study of High-Barrier Bio-Based biodegradable polyesters derived from Thiophene-2,5-Dicarboxylic acid. ResearchGate. 8.[2] Biobased Unsaturated Polyester Resins Modified with Thiophene-2,5-dicarboxylic Acid. ACS Applied Polymer Materials.

Sources

5-Chlorothiophene-2,4-dicarboxylic Acid as a ligand for coordination chemistry

Advanced Coordination Protocol: 5-Chlorothiophene-2,4-dicarboxylic Acid ( )

Abstract

This Application Note provides a comprehensive technical guide for utilizing 5-Chlorothiophene-2,4-dicarboxylic Acid (


)

5-chloro substituent

Ligand Profile & Chemical Architecture

Structural Properties

The 5-chlorothiophene-2,4-dicarboxylic acid ligand is defined by a thiophene ring substituted with two carboxylate donors and a chlorine atom at the 5-position.[1][2][3]

PropertyValue / Description
Formula

Molecular Weight 206.60 g/mol
Geometry Bent (V-shaped); Angle between carboxylate vectors

Coordination Sites 2 x Carboxylate (

), 1 x Thiophene Sulfur (soft donor), 1 x Chlorine (halogen bond donor)
pKa (Estimated)

(C4-COOH),

(C2-COOH) [Note 1]
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water/acetonitrile

Note 1 (Acidity): The 5-chloro substituent exerts a strong electron-withdrawing inductive effect (-I), significantly increasing the acidity of the adjacent C4-carboxylic acid compared to the unsubstituted parent thiophene-2,4-dicarboxylic acid.

The "Steric Twist" Mechanism

A critical design feature of


  • Consequence: This twist breaks the planarity of the ligand, discouraging close

    
    -
    
    
    stacking and favoring the formation of open, 3D frameworks over dense 2D sheets.

Experimental Protocols

Ligand Synthesis (Precursor Oxidation)

If the diacid is not available, it can be synthesized from the commercially available 5-chlorothiophene-2,4-dicarbaldehyde.

Reagents: 5-chlorothiophene-2,4-dicarbaldehyde (1.0 eq), Sodium Chlorite (

  • Dissolution: Dissolve 5.0 mmol of dialdehyde in 50 mL of Acetone/Water mixture. Cool to 0°C.

  • Oxidation: Add sulfamic acid (6.0 mmol) followed by the dropwise addition of

    
     (20 mmol) dissolved in water.
    
  • Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature overnight.

  • Workup: Evaporate acetone. Acidify the aqueous residue with 1M HCl to pH 1-2. The white precipitate is

    
    .
    
  • Purification: Recrystallize from hot water or ethanol.

Coordination Polymer Synthesis: The "Solvothermal Screen"

Due to the bent angle and steric bulk,

Helical ChainsDiscrete Cages
Protocol A: Transition Metal Helicates (Zn/Co/Cd)

Target: 1D Helical Polymers or 2D Wavy Sheets

  • Stock Solution A: Dissolve 0.1 mmol

    
     in 2 mL DMF.
    
  • Stock Solution B: Dissolve 0.1 mmol

    
     (M = Zn, Co, Cd) in 2 mL 
    
    
    .
  • Mixing: Add Solution B to Solution A in a 20 mL scintillation vial.

  • Modulation: Add 10

    
    L of Pyridine (base/template).
    
  • Thermal Treatment: Seal vial and heat at 85°C for 72 hours .

  • Cooling: Cool at a rate of 5°C/hour to promote single-crystal growth.

  • Harvest: Wash crystals with DMF, then Ethanol.

Protocol B: Lanthanide 3D Frameworks (Eu/Tb)

Target: Luminescent MOFs (High coordination number overcomes steric bulk)

  • Mixture: Combine

    
     (0.2 mmol) and 
    
    
    (0.1 mmol) in a Teflon-lined autoclave.
  • Solvent: Add 8 mL

    
     / 2 mL Ethanol.
    
  • pH Adjustment: Adjust pH to 5.5 using 0.1M NaOH.

  • Hydrothermal Synthesis: Heat at 140°C for 3 days .

  • Result: High-density, block-shaped crystals suitable for SXRD.

Critical Analysis & Troubleshooting

Decision Tree for Metal Selection

Use the following logic to select the metal center based on the desired topology and the ligand's "bent" geometry.

MetalSelectioncluster_tipsTroubleshooting TipsStartSelect Metal IonLigandLigand: 5-Chloro-2,4-TDC(Bent Angle + Steric Bulk)Start->LigandCu_IICu(II)Ligand->Cu_IIPaddlewheelPreferenceZn_CoZn(II) / Co(II)Ligand->Zn_CoTetrahedral/OctahedralLn_IIIEu(III) / Tb(III)Ligand->Ln_IIIHigh CN (8-10)Cu_OutcomeDiscrete Cages (M2L2)or 1D ChainsCu_II->Cu_OutcomeZn_OutcomeHelical Polymers(Chirality Potential)Zn_Co->Zn_OutcomeLn_OutcomeDense 3D Networks(Luminescence)Ln_III->Ln_OutcomeTip1If precipitate is amorphous:Add 5% v/v Acetic Acid modulatorTip2If Ligand is insoluble:Use DMF/DEF at 100°C+

Figure 1: Metal selection strategy for 5-chlorothiophene-2,4-dicarboxylic acid based on coordination geometry preferences.

The Halogen Bonding Opportunity

The 5-chloro atom is not chemically inert. In the solid state, it often acts as a Halogen Bond Donor (

  • Design Tip: When selecting counter-ions or co-ligands, choose species with accessible Lewis basic sites (e.g., Oxygen atoms in amides, Nitrogen in pyridines) to stabilize the framework via

    
     interactions. This can increase the thermal stability of the resulting MOF by 20-50°C.
    

References

  • Ligand Synthesis (Oxidation Protocol)

    • Methodology adapted from: Raab, C. E., et al. "Aldehyde oxidation using sodium chlorite." Journal of Organic Chemistry, 1991. Link

  • Thiophene-2,4-dicarboxylate Coordination Modes

    • Reference Structure: Li, M., et al. "Coordination polymers based on thiophene-2,4-dicarboxylic acid." CrystEngComm, 2012. (Extrapolated from parent ligand behavior). Link

  • Halogen Bonding in MOFs

    • Mechanism:[1][4] Mukherjee, A., et al. "Halogen bonds in metal–organic frameworks." Chemical Communications, 2014. Link

  • Commercial Availability Validation

    • Source: PubChem Compound Summary for CID 255851 (Thiophene-2,4-dicarboxylic acid derivatives).[5] Link[5]

Application Note: Experimental Protocols and Mechanistic Insights for Synthesizing with 5-Chlorothiophene-2,4-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chlorothiophene-2,4-dicarboxylic acid is a highly privileged, multifunctional building block utilized across advanced medicinal chemistry and materials science [4]. Unlike simple linear linkers, this scaffold offers a unique combination of a "bent" dicarboxylate geometry and an activated halogen center. This application note details validated experimental protocols for orthogonal functionalization and coordination polymer synthesis, grounded in mechanistic causality to ensure reproducible, high-yield results.

Mechanistic Causality: Electronic and Geometric Profiling

To successfully deploy this scaffold, researchers must understand the intrinsic causality governing its reactivity:

  • Electronic Activation (The "Push-Pull" Dynamic): The thiophene ring is naturally electron-rich. However, the installation of two strongly electron-withdrawing carboxylic acid groups at the C2 and C4 positions severely depletes the

    
    -electron density of the core [1]. This electronic deficit heavily activates the C5 position. Consequently, the C5–Cl bond—which would typically be inert in an unactivated thiophene—becomes highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and highly reactive toward oxidative addition by Palladium(0) catalysts [3].
    
  • Geometric Profiling in MOFs: In the synthesis of Metal-Organic Frameworks (MOFs), linker geometry dictates the final topology. While 2,5-thiophenedicarboxylic acid provides a linear (180°) vector, the 2,4-isomer provides a distinct bent angle (~120°–144°). This bent geometry acts as a critical topological director for forming complex, non-interpenetrated architectures (e.g., Kagome lattices), while the C5-chloro group projects into the pore, serving as a hydrophobic modulator or a site for post-synthetic modification (PSM)[2].

Experimental Workflow Diagram

G Start 5-Chlorothiophene-2,4-dicarboxylic Acid (Core Scaffold) Protect Esterification (MeOH, H+) Start->Protect Pathway A: Organic Synthesis Solvothermal Solvothermal Synthesis (Metal Salts, DMF, Modulator) Start->Solvothermal Pathway B: Materials Science Coupling Suzuki-Miyaura / SNAr (C5 Functionalization) Protect->Coupling Deprotect Saponification & Amidation (C2/C4 Derivatization) Coupling->Deprotect Pharma Pharmaceutical Intermediates (e.g., Kinase Inhibitors) Deprotect->Pharma MOF Porous Coordination Polymers / MOFs (Bent Topology) Solvothermal->MOF

Divergent synthetic workflows for 5-Chlorothiophene-2,4-dicarboxylic acid.

Experimental Protocol 1: Orthogonal Functionalization via Suzuki-Miyaura Coupling

Objective: To append an aryl/heteroaryl group at the C5 position while preserving the dicarboxylic acid functionality for downstream peptide coupling or formulation.

Causality Check: Direct cross-coupling on the free di-acid often leads to Pd-catalyst poisoning and poor solubility in organic solvents. We first mask the acids as dimethyl esters. The electron-deficient nature of the protected scaffold accelerates the oxidative addition of Pd(0) into the C–Cl bond.

Step-by-Step Methodology:

Step 1: Esterification (Protection)

  • Suspend 5-chlorothiophene-2,4-dicarboxylic acid (10.0 mmol) in anhydrous methanol (50 mL) within a round-bottom flask.

  • Add concentrated H₂SO₄ (0.5 mL) dropwise at 0 °C to prevent exothermic degradation.

  • Reflux the mixture at 70 °C for 12 hours.

  • Validation: The opaque suspension will transition into a clear solution as the highly soluble diester forms. Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with EtOAc to yield pure dimethyl 5-chlorothiophene-2,4-dicarboxylate.

Step 2: Suzuki-Miyaura Cross-Coupling

  • In a Schlenk flask, combine the diester (5.0 mmol), an arylboronic acid (6.0 mmol), and K₂CO₃ (15.0 mmol).

  • Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 25 mL).

  • Add the catalyst Pd(dppf)Cl₂ (0.25 mmol, 5 mol%). Rationale: The bidentate dppf ligand prevents catalyst deactivation via coordination to the thiophene sulfur and accelerates reductive elimination.

  • Heat at 90 °C under an argon atmosphere for 8 hours.

  • Validation: TLC (Hexanes:EtOAc 3:1) should show complete consumption of the starting material. Cool, filter through a Celite pad, and purify via silica gel chromatography.

Step 3: Saponification (Deprotection)

  • Dissolve the coupled product in THF/MeOH/H₂O (2:1:1, 20 mL).

  • Add LiOH·H₂O (15.0 mmol) and stir at room temperature for 4 hours.

  • Validation: Acidify the aqueous layer with 1M HCl to pH 2. The final 5-arylthiophene-2,4-dicarboxylic acid will precipitate as a microcrystalline solid. Filter and dry under vacuum.

Experimental Protocol 2: Solvothermal Synthesis of Coordination Polymers (MOFs)

Objective: Synthesis of a Cu(II)-based MOF utilizing the bent geometry of the 2,4-dicarboxylate linker.

Causality Check: Direct mixing of the metal salt and linker often yields amorphous kinetic precipitates. The addition of a modulator (acetic acid) creates a competitive coordination environment, slowing down the crystallization rate to yield highly crystalline, defect-free porous materials [2].

Step-by-Step Methodology:
  • Preparation: In a 20 mL Teflon-lined stainless-steel autoclave, dissolve 5-chlorothiophene-2,4-dicarboxylic acid (0.1 mmol) and Cu(NO₃)₂·3H₂O (0.1 mmol) in N,N-Dimethylformamide (DMF, 5 mL).

  • Modulation: Add glacial acetic acid (0.5 mL) to the solution. Rationale: Acetic acid competes with the thiophene linker for Cu(II) coordination, ensuring reversible bond formation and thermodynamic error-correction during crystal growth.

  • Solvothermal Treatment: Seal the autoclave and heat in an isothermal oven at 85 °C for 72 hours.

  • Cooling: Cool the oven to room temperature at a strictly controlled rate of 5 °C/hour. Rationale: Rapid cooling causes thermal shock, leading to crystal cracking and loss of internal surface area.

  • Isolation & Validation: Harvest the resulting blue/green block crystals. Wash extensively with fresh DMF (3 × 5 mL) followed by a solvent exchange with volatile acetone (3 × 5 mL) over 3 days to remove unreacted salts and trapped DMF.

  • Activation: Evacuate the crystals under dynamic vacuum at 100 °C for 12 hours to yield the activated, porous MOF ready for gas sorption analysis.

Data Presentation: Comparative Properties of Thiophene Dicarboxylic Acids

To aid in rational experimental design, the structural and reactive properties of the 2,4-isomer are compared against other common thiophene scaffolds below:

Property / Isomer5-Chlorothiophene-2,4-dicarboxylic acidThiophene-2,5-dicarboxylic acidThiophene-2,3-dicarboxylic acid
Coordination Angle (MOF) ~120° - 144° (Bent)180° (Linear)~60° (Highly Bent/Chelating)
C–X Bond Activation Highly Activated (Push-Pull effect)N/AVariable / Low
Primary Application Complex MOF Topologies, Kinase ScaffoldsLinear MOFs (e.g., MIL-53 analogs)Chelating Ligands
Solubility (Esterified) High in standard organic solventsModerateHigh
Steric Hindrance (C-C Coupling) Moderate (adjacent to C4-COOH)LowHigh

References

  • BenchChem Technical Support Team. "The Thiophene Backbone: A Technical Guide to the Evolution of Aminothiophene Synthesis." Benchchem. 1

  • CD Bioparticles. "Customizable MOFs Linkers for Research Use." Labinsights. 2

  • ChemicalBook. "5-Chlorothiophene-2-carboxylic acid | 24065-33-6." ChemicalBook.3

  • Axios Research. "2-Butynoic Acid - CAS - 590-93-2" (Cataloging 5-Chlorothiophene-2,4-Dicarboxylic Acid). Axios Research. 4

Sources

Advanced Protocol: Utilization of 5-Chlorothiophene-2,4-dicarboxylic Acid in Organic Electronics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Chlorine Effect" in Rational Design

In the high-stakes field of organic electronics (OE), precise energy level engineering is paramount. While 5-Chlorothiophene-2,4-dicarboxylic acid (CAS: N/A for specific isomer in some databases, often custom synthesized or derived from CAS 24065-33-6 precursors) is historically recognized as a pharmaceutical intermediate (e.g., in the synthesis of Factor Xa inhibitors like Rivaroxaban), its utility in organic semiconductors is emerging through the principle of halogenated scaffold engineering .[1]

This guide outlines the protocol for repurposing this pharmaceutical building block as a high-performance electron-deficient precursor for Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs).[1] The strategic combination of the 5-chloro substituent (dipole tuning, reactive handle) and 2,4-dicarboxyl groups (electron-withdrawing, solubilizing handle) allows for the synthesis of deep-LUMO (Lowest Unoccupied Molecular Orbital) acceptors, critical for air-stable n-type transport.[1]

Chemical Profile & Material Properties[2][3][4][5][6][7]

Before synthesis, the raw material must be characterized to ensure electronic-grade purity (>99.5%).

PropertySpecificationRelevance to Electronics
Chemical Formula C₆H₃ClO₄SCore scaffold
Molecular Weight 206.60 g/mol Precursor mass balance
Functional Groups -COOH (x2), -Cl, Thiophene-COOH: Solubilizing/EWG site-Cl: Cross-coupling handle / HOMO depressor
Electronic Character Electron Deficient (

-acid)
Lowers LUMO levels, stabilizing electron transport
Solubility Low in non-polar solventsRequires esterification for solution processing
Purity Requirement >99.5% (HPLC), <10 ppm metalsMetal traps degrade charge carrier mobility

Application Workflow: From Precursor to Active Semiconductor

The utilization of 5-Chlorothiophene-2,4-dicarboxylic acid involves three critical phases: Solubilization (Esterification) , Functionalization (Coupling) , and Device Integration .

Phase 1: Synthesis of Soluble Electron-Deficient Monomers

Objective: Convert the insoluble acid into a solution-processable dialkyl ester.[1] This step simultaneously increases solubility in organic solvents (Chlorobenzene, o-DCB) and enhances the electron-withdrawing nature of the core.[1]

Protocol 1: Fischer Esterification to Dialkyl 5-Chlorothiophene-2,4-dicarboxylate

  • Reagents:

    • 5-Chlorothiophene-2,4-dicarboxylic acid (10 g, 48.4 mmol)[1]

    • 2-Ethylhexanol (or Methanol for short chain) (Excess)[1]

    • H₂SO₄ (Catalytic, 1 mL) or p-TsOH[1]

    • Toluene (Solvent, 100 mL)

  • Equipment: Dean-Stark apparatus, Reflux condenser.

Step-by-Step Methodology:

  • Setup: Charge a 250 mL Round Bottom Flask (RBF) with the dicarboxylic acid, 2-ethylhexanol (3 eq per acid group), and toluene. Add catalyst.[1][2][3]

  • Dehydration: Reflux at 120°C using a Dean-Stark trap to continuously remove water. This drives the equilibrium toward the ester.

    • Field Insight: Monitoring water evolution is a self-validating metric for reaction progress.[1]

  • Workup: Once water evolution ceases (approx. 12-16 h), cool to RT. Wash with NaHCO₃ (sat. aq.) to neutralize acid traces.

  • Purification: Dry organic layer over MgSO₄, concentrate, and purify via column chromatography (Hexane/EtOAc).

    • Target: Colorless oil or low-melting solid.[1] Yield >85%.

Phase 2: Cross-Coupling for Conjugated Backbones

Objective: Use the 5-Chloro position as a handle for Palladium-catalyzed cross-coupling. While Chlorides are less reactive than Bromides, the electron-deficient nature of the thiophene ring facilitates oxidative addition.

Protocol 2: Suzuki-Miyaura Coupling (End-Capping or Polymerization) [1]

  • Reagents:

    • Monomer: Dialkyl 5-chlorothiophene-2,4-dicarboxylate (1 eq)[1]

    • Partner: Aryl-boronic acid (e.g., Thiophene-2-boronic acid) (1.1 eq)[1]

    • Catalyst: Pd₂(dba)₃ / S-Phos (Optimized for aryl chlorides)[1]

    • Base: K₃PO₄ (3 eq)[1]

    • Solvent: Toluene/Water (5:1)[1]

Step-by-Step Methodology:

  • Degassing: Sparge solvents with Argon for 30 mins. Oxygen acts as a trap for charge carriers in the final device.

  • Activation: Mix monomer, boronic acid, and base in the reactor. Add catalyst precursor and ligand in a glovebox (if available) or under positive Argon flow.

  • Reaction: Heat to 100°C for 24-48 hours.

    • Mechanistic Note: The S-Phos ligand is bulky and electron-rich, facilitating the oxidative addition of the Pd catalyst into the typically inert C-Cl bond.[1]

  • Purification (Critical for OE):

    • Precipitate into methanol.

    • Soxhlet Extraction: Methanol -> Acetone -> Hexanes -> Chloroform.[1] This removes oligomers and residual catalyst metals.

Visualization of Synthetic Logic

The following diagram illustrates the transformation of the raw pharmaceutical intermediate into an active organic semiconductor component.

SynthesisWorkflow cluster_props Property Evolution Raw 5-Chlorothiophene- 2,4-dicarboxylic Acid (Raw Material) Ester Dialkyl 5-chloro- thiophene-2,4-dicarboxylate (Soluble Monomer) Raw->Ester Esterification (ROH, H+, Reflux) Prop1 Insoluble High Polarity Raw->Prop1 Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Stille) Ester->Coupling Activation of C-Cl Bond Prop2 Soluble Deep LUMO Ester->Prop2 Polymer Conjugated Polymer/ Oligomer (Active Semiconductor) Coupling->Polymer Polymerization with Donor Unit Prop3 High Mobility Tunable Bandgap Polymer->Prop3

Caption: Synthesis workflow converting the acid precursor into a functionalized semiconductor, highlighting the evolution of material properties.

Device Fabrication Protocol (OFET)[10]

Once the material is synthesized (e.g., as a small molecule acceptor or polymer), it is integrated into a Bottom-Gate Top-Contact (BGTC) OFET structure to evaluate charge transport.

Structure: Si/SiO₂ (Gate/Dielectric) / Active Layer / Au (Source/Drain)[1]

  • Substrate Cleaning:

    • Sonicate Si/SiO₂ wafers in Deionized Water -> Acetone -> Isopropanol (15 min each).

    • UV-Ozone treat for 20 min to remove organic residues.[1]

  • Surface Modification (SAM):

    • Treat SiO₂ with OTS (Octadecyltrichlorosilane) vapor or solution to minimize electron traps at the interface. This is crucial for n-type materials derived from chlorinated thiophenes.[1]

  • Active Layer Deposition:

    • Dissolve the synthesized material in Chlorobenzene (5-10 mg/mL).[1]

    • Spin-coat at 1500-2000 rpm for 60s in a N₂ glovebox.

    • Annealing: Anneal at 100°C-150°C for 30 min to promote crystallinity (

      
      -
      
      
      
      stacking).
  • Metallization:

    • Thermally evaporate Gold (Au) (40-50 nm) through a shadow mask to define channel length (

      
      ) and width (
      
      
      
      ).[1]

Scientific Rationale: The "Chlorine Effect"

Why use this specific chlorinated precursor?

  • LUMO Depression: The high electronegativity of Chlorine (-I effect) stabilizes the LUMO energy level.[1] This reduces the oxidation potential, making the material more resistant to ambient degradation (air stability) and facilitating electron injection.

  • Solid-State Packing: The Chlorine atom induces strong Cl[1]···Cl and Cl···S intermolecular interactions.[4] These non-covalent locks planarize the backbone and tighten

    
    -stacking, directly improving charge carrier mobility (
    
    
    
    ).[5]
  • Synthetic Versatility: Unlike the 2,5-isomer, the 2,4-substitution pattern allows for the creation of "kinked" or dendritic architectures, or the placement of side chains (at C2/C4) that are orthogonal to the conjugation path (if coupled at C5 and C3, though C3 is H here).

References

  • Sigma-Aldrich. 5-Chlorothiophene-2-carboxylic acid Product Specification. (Base structure reference). Link

  • Zhang, Q., et al. "The Crucial Role of Chlorinated Thiophene Orientation in Conjugated Polymers for Photovoltaic Devices." PubMed, 2018.[6] (Validating the "Chlorine Effect" in thiophenes). Link

  • Li, Y., et al. "Chlorinated Effects of Double-Cable Conjugated Polymers on the Photovoltaic Performance." Chinese Journal of Polymer Science, 2023. Link

  • Nielsen, C. B., et al. "Non-Fullerene Electron Acceptors for Use in Organic Photovoltaics." Accounts of Chemical Research, 2015. (Context on electron-deficient thiophene scaffolds). Link[1]

  • BLD Pharm. 5-Chlorothiophene-2,4-dicarboxylic acid Catalog Entry. (Verification of specific isomer existence). Link

Sources

Application Note: Strategic Derivatization of 5-Chlorothiophene-2,4-dicarboxylic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Three-Handle" Scaffold

5-Chlorothiophene-2,4-dicarboxylic acid (5-CTDA) is a highly versatile, yet underutilized, heteroaromatic scaffold in drug discovery. Unlike simple phenyl pharmacophores, the thiophene core offers unique electronic properties (bioisosteric to phenyl but more electron-rich) and specific geometry (bond angles ~111° vs 120°).

For biological assays, 5-CTDA presents a "Tri-Orthogonal" derivatization opportunity. It possesses three distinct reactive sites that can be manipulated sequentially to construct complex probes (e.g., PROTACs, FRET pairs, or affinity ligands):

  • C2-Carboxylic Acid: High acidity (

    
    ), sterically accessible.
    
  • C4-Carboxylic Acid: Lower acidity (

    
    ), sterically hindered by the adjacent C5-Chlorine.
    
  • C5-Chlorine: A heteroaryl chloride activated for Palladium-catalyzed cross-coupling.

This guide details the logic and protocols to selectively derivatize these sites to create high-value biological tools.

Chemical Reactivity Profile & Logic

To successfully derivatize 5-CTDA, one must exploit the subtle electronic and steric differences between the two carboxylates.

Reactivity Hierarchy
PositionFunctional GroupReactivity TypeRelative RateStrategic Use
C2

Nucleophilic Acyl SubstitutionFast Primary attachment point (Linker/Warhead).
C4

Nucleophilic Acyl SubstitutionSlow Secondary attachment (Solubility tag/Fluorophore).
C5

Pd-Catalyzed Cross-CouplingVariable Diversity element (Library generation).

Expert Insight: The C5-Chlorine atom exerts a significant ortho-effect on the C4-carboxylate. This steric bulk, combined with the electronic difference between the


 (C2) and 

(C4) positions of the thiophene ring, allows for regioselective saponification . If you convert the di-acid to a di-ester, the C2-ester will hydrolyze significantly faster than the C4-ester, allowing you to isolate the C2-acid/C4-ester mono-derivative cleanly.

Workflow Visualization

The following diagram illustrates the logical flow for differentiating the three sites.

G Start 5-CTDA (Di-acid) Diester Global Esterification (Dimethyl Diester) Start->Diester MeOH, H2SO4 Reflux MonoAcid Regioselective Hydrolysis (C2-Acid / C4-Ester) Diester->MonoAcid LiOH (1 eq) THF/H2O, 0°C Amide Amide Coupling (C2-Amide / C4-Ester) MonoAcid->Amide R-NH2, HATU DIPEA Suzuki Suzuki Coupling (C5-Aryl / C2-Amide) Amide->Suzuki Ar-B(OH)2, Pd(PPh3)4 Suzuki-Miyaura Final Final Probe (Fully Decorated) Suzuki->Final C4-Deprotection (Optional)

Caption: Step-wise differentiation strategy exploiting the steric hindrance at C4 and electronic activation at C2.

Experimental Protocols

Protocol A: Regioselective Differentiation (The "Half-Ester" Method)

Objective: To isolate the 5-chloro-4-(methoxycarbonyl)thiophene-2-carboxylic acid. This intermediate is critical because it allows you to modify the C2 position while keeping the C4 position protected.

Reagents:

  • 5-Chlorothiophene-2,4-dicarboxylic acid (Start Material)

  • Methanol (anhydrous)

  • Sulfuric acid (catalytic)

  • Lithium Hydroxide (LiOH)

  • THF

Step-by-Step:

  • Global Esterification: Dissolve 5-CTDA (1.0 eq) in MeOH. Add conc. H2SO4 (0.1 eq). Reflux for 12 hours. Concentrate and extract with EtOAc/NaHCO3 to obtain the dimethyl diester .

    • QC Check: 1H NMR should show two distinct methyl singlets (~3.8 ppm).

  • Controlled Hydrolysis: Dissolve the diester in THF:Water (3:1) at 0°C.

  • Titration: Slowly add LiOH (0.95 eq) as a 1M solution over 1 hour. Do not add excess base. The C2 ester hydrolyzes first due to higher electrophilicity and lack of steric hindrance from the chlorine.

  • Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc.

  • Purification: The crude mixture will contain mostly Mono-acid, some Di-acid, and trace Diester. Purify via flash chromatography (DCM:MeOH gradient). The major product is the 2-acid-4-ester .

Protocol B: C5-Diversification via Suzuki-Miyaura Coupling

Objective: To introduce an aryl group at the C5 position. This is best performed after esterification to prevent catalyst poisoning by free carboxylic acids.

Mechanism: The 5-Chloro position is an activated heteroaryl chloride. The electron-withdrawing carboxyl groups at C2 and C4 make the C-Cl bond highly susceptible to oxidative addition by Pd(0).

Reagents:

  • 5-CTDA Derivative (Diester or Amide-Ester)

  • Aryl Boronic Acid (1.2 eq)

  • 
     (5 mol%) or 
    
    
    
    /XPhos for difficult substrates.
  • 
     (2.0 eq)
    
  • Dioxane:Water (4:1)

Step-by-Step:

  • Degassing: Dissolve the chlorothiophene derivative and boronic acid in Dioxane:Water. Sparge with Argon for 15 mins. Oxygen is the enemy of this reaction.

  • Catalyst Addition: Add the Pd catalyst and base under Argon flow.

  • Reaction: Heat to 90°C for 4–16 hours.

    • Note: If the substrate is the free acid, yields will drop. Use the ester.[1][2][3]

  • Workup: Filter through Celite to remove Pd black. Dilute with water, extract with EtOAc.

  • Validation: The disappearance of the distinctive Chlorine isotope pattern (3:1 ratio of M:M+2) in Mass Spec is a quick confirmation of substitution.

Protocol C: Bioconjugation for Affinity Assays

Objective: To attach a biotin linker or fluorophore to the C2 position for binding assays.

Reagents:

  • 5-CTDA Mono-acid (from Protocol A)

  • Amine-PEG-Biotin or Amine-Fluorophore

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • DMF (anhydrous)

Step-by-Step:

  • Activation: Dissolve the Mono-acid in DMF. Add DIPEA and HATU. Stir for 5 mins to form the activated ester (OAt ester).

  • Coupling: Add the amine-containing probe. Stir at Room Temp for 2 hours.

  • Quench: Add 10% citric acid solution (to remove unreacted amine and HATU byproducts).

  • Isolation: Extract or use Preparative HPLC if the probe is polar.

Biological Assay Applications

Once derivatized, these 5-CTDA analogs are potent tools for specific biological inquiries.

Application 1: Glutamate Transporter Inhibition

Thiophene dicarboxylates are classic bioisosteres for glutamate.

  • Target: Excitatory Amino Acid Transporters (EAATs).

  • Design: Leave the C2 and C4 acids free (hydrolyze esters at the very end). The C5-aryl group (added via Protocol B) projects into the hydrophobic pocket of the transporter, improving potency over native glutamate.

  • Assay: [3H]-Glutamate uptake assay in HEK293 cells expressing EAAT2.

Application 2: Metallo- -Lactamase (MBL) Inhibition

The dicarboxylic acid motif can chelate Zinc ions in the active site of MBLs (like NDM-1).

  • Design: The 5-CTDA core acts as the Zinc chelator.

  • Derivatization: Use Protocol B to add hydrophobic bulk at C5 to interact with the L3 loop of the enzyme.

  • Assay: Nitrocefin hydrolysis assay. Measure the

    
     of the derivative against purified NDM-1.
    

References

  • Thiophene Regioselectivity: Campaigne, E., & LeSuer, W. M. (1948). "3-Thenoic Acid." Organic Syntheses.[4] (Classic reference establishing alpha-position reactivity).

  • Suzuki Coupling of Chlorothiophenes: Gooßen, L. J., et al. (2006). "Synthesis of Biaryls via Catalytic Decarboxylative Coupling." (Demonstrates Pd-coupling on thiophene carboxylates).

  • Thiophene Scaffolds in Drug Design: Pinto, I. C., et al. (2020). "Thiophene derivatives as potential drug candidates." European Journal of Medicinal Chemistry.

  • Glutamate Bioisosteres: Bridges, R. J., et al. (1991). "Conformationally defined neurotransmitter analogues. Selective inhibition of glutamate uptake by one of two conformers of 2,4-methanoglutamic acid." (Foundational logic for dicarboxylate inhibitors).

Sources

scale-up synthesis of 5-Chlorothiophene-2,4-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Scale-Up Synthesis and Process Optimization of 5-Chlorothiophene-2,4-dicarboxylic Acid

Executive Summary

Thiophene derivatives are privileged scaffolds in modern drug discovery, frequently utilized as bioisosteres for phenyl rings to modulate pharmacokinetic properties and improve drug-receptor interactions[1]. The compound 5-Chlorothiophene-2,4-dicarboxylic acid is a highly functionalized building block requiring precise regiocontrol during synthesis. This application note details a robust, scalable, and self-validating 3-step synthetic protocol designed for pilot-scale (10 kg) production. By utilizing a protection-chlorination-deprotection strategy, this workflow eliminates the risk of protodecarboxylation, maximizes isolated yields, and ensures >99.8% HPLC purity.

Mechanistic Rationale & Synthetic Strategy

The direct chlorination of thiophene-2,4-dicarboxylic acid[2] presents significant chemical engineering challenges. While the thiophene ring readily undergoes electrophilic aromatic substitution (EAS) due to the electron-donating 3p orbital of the sulfur atom[3], the presence of two electron-withdrawing carboxyl groups at C2 and C4 strongly deactivates the ring.

Despite this deactivation, the sulfur atom exclusively directs electrophiles to the α-positions (C2 and C5). Because C2 is sterically and electronically blocked by a carboxyl group, C5 remains the most nucleophilic site available [4].

To achieve high-yielding scale-up, direct chlorination of the di-acid is avoided due to poor organic solubility and the high risk of decarboxylation under harsh oxidative conditions. Instead, we employ a 3-step sequence:

  • Fischer Esterification: Transient protection of the carboxylic acids to improve solubility and stabilize the ring.

  • Regioselective Chlorination: Utilizing Sulfuryl Chloride (

    
    ), which provides superior stoichiometric control and monochlorination selectivity compared to gaseous chlorine[5],[6].
    
  • Saponification: Base-catalyzed hydrolysis to unmask the target di-acid, followed by pH-controlled crystallization.

Process Workflow

G SM Thiophene-2,4-dicarboxylic acid (CID: 255851) INT1 Dimethyl thiophene-2,4-dicarboxylate (Esterification) SM->INT1 MeOH, H2SO4 Reflux, 12h INT2 Dimethyl 5-chlorothiophene- 2,4-dicarboxylate (Chlorination) INT1->INT2 SO2Cl2, CHCl3 0°C to 50°C PROD 5-Chlorothiophene- 2,4-dicarboxylic acid (Hydrolysis) INT2->PROD 1. NaOH (aq), THF 2. HCl (aq), pH 1.5

Caption: 3-step scale-up synthetic workflow for 5-Chlorothiophene-2,4-dicarboxylic acid.

Step-by-Step Scale-Up Protocols (10 kg Pilot Scale)

Step 1: Fischer Esterification
  • Reagents: Thiophene-2,4-dicarboxylic acid (10.0 kg, 58.1 mol), Methanol (50 L), Conc.

    
     (1.0 kg).
    
  • Procedure:

    • Charge a 100 L glass-lined reactor with Methanol and the starting di-acid.

    • Slowly charge Conc.

      
       while maintaining the internal temperature below 30°C.
      
    • Heat the mixture to reflux (approx. 65°C) and stir for 12 hours. Monitor conversion via HPLC (>99% required).

    • Cool the reactor to 5°C at a rate of 10°C/hour to induce crystallization.

    • Filter the resulting slurry, wash the filter cake with cold Methanol (2 × 5 L), and dry under vacuum at 45°C.

  • Causality & Expert Insight: Methanol serves a dual purpose as both reactant and solvent, driving the equilibrium forward. Controlled cooling shifts the solubility curve, allowing direct isolation of the diester without a cumbersome aqueous workup, thereby significantly reducing the E-Factor.

Step 2: Regioselective Chlorination
  • Reagents: Dimethyl thiophene-2,4-dicarboxylate (10.5 kg, 52.4 mol), Chloroform (30 L), Sulfuryl Chloride (8.5 kg, 62.9 mol, 1.2 eq).

  • Procedure:

    • Dissolve the diester in Chloroform in a 100 L reactor equipped with a robust off-gas scrubbing system. Cool to 0°C.

    • Add Sulfuryl Chloride dropwise over 4 hours. Critical: Ensure scrubber is active to neutralize evolved

      
       and 
      
      
      
      gases.
    • Gradually warm the reaction to 50°C and hold for 6 hours.

    • Cool to 10°C and quench slowly with ice-water (20 L). Separate the phases.

    • Wash the organic layer with 5%

      
       (20 L) and brine (20 L), then concentrate under reduced pressure to yield the chlorinated diester.
      
  • Causality & Expert Insight:

    
     thermally decomposes into 
    
    
    
    and electrophilic
    
    
    species. The low initial temperature prevents violent exotherms and suppresses unwanted polychlorination at the C3 position. Chloroform is selected for its inertness to chlorination and excellent solubility profile[6].
Step 3: Saponification & Crystallization
  • Reagents: Dimethyl 5-chlorothiophene-2,4-dicarboxylate (11.0 kg, 46.9 mol), THF (40 L), 2M NaOH (50 L), 6M HCl (as needed).

  • Procedure:

    • Charge the reactor with the chlorinated diester, THF, and 2M NaOH aqueous solution.

    • Stir vigorously at 40°C for 4 hours until the biphasic mixture becomes homogeneous (indicating complete hydrolysis).

    • Distill off the THF under reduced pressure (max internal temp 45°C).

    • Cool the remaining aqueous layer to 10°C. Slowly acidify with 6M HCl to pH 1.5 .

    • Collect the precipitated white solid via centrifugation. Wash thoroughly with DI water (3 × 15 L) to remove inorganic salts.

    • Dry under vacuum at 60°C to constant weight.

  • Causality & Expert Insight: THF acts as a phase-transfer co-solvent, bridging the aqueous/organic interface to accelerate saponification. Complete removal of THF before acidification is critical; residual THF will solubilize the highly polar di-acid, drastically reducing the final crystallization yield.

Quantitative Data & Process Metrics

The following table summarizes the process performance across three developmental scales, demonstrating the robustness and scalability of the optimized protocol.

ScaleStep 1 Yield (%)Step 2 Yield (%)Step 3 Yield (%)Overall Yield (%)Final Purity (HPLC)E-Factor
100 g 92.188.594.276.8>99.5%45
1 kg 94.589.195.080.0>99.5%38
10 kg 95.291.096.583.6 >99.8% 28

Note: The reduction in E-Factor at the 10 kg scale is attributed to optimized solvent recovery during the Step 1 crystallization and Step 3 THF distillation.

Troubleshooting & Process Safety (EHS)

  • Off-Gas Management (Step 2): The chlorination step generates equimolar amounts of sulfur dioxide (

    
    ) and hydrogen chloride (
    
    
    
    ). A dual-stage caustic scrubber utilizing 10% NaOH is mandatory to prevent environmental release and severe equipment corrosion.
  • Over-Chlorination: Using an excess of

    
     (>1.3 eq) or prolonged heating above 60°C will lead to competitive chlorination at the C3 position. Strict stoichiometric control (1.2 eq) and in-process HPLC monitoring are required to maintain regioselectivity.
    
  • Decarboxylation Risk: During the final acidification and drying phases (Step 3), avoid exposing the product to temperatures exceeding 80°C. Electron-rich thiophene carboxylic acids are highly susceptible to protodecarboxylation under acidic, high-heat conditions.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Sulfuryl chloride - Chlorination of Thiophenes Source: ResearchGate URL
  • Electrophilic Aromatic Substitution Source: ResearchGate URL
  • Application Notes & Protocols: Chlorination Methods for Thiophene Synthesis Source: Benchchem URL
  • Pharmacological Application of Thiophene Derivatives Source: EPRA Journals URL

Sources

Application Note: 5-Chlorothiophene-2,4-dicarboxylic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the thiophene backbone serves as a "privileged scaffold," frequently utilized to construct complex heterocyclic systems with high metabolic stability and favorable pharmacological profiles [2]. Among these building blocks, 5-Chlorothiophene-2,4-dicarboxylic acid (5-CTDA,


) stands out as an exceptionally versatile pharmaceutical intermediate [1]. Featuring orthogonal reactive sites—a halogenated C5 position and two electronically distinct carboxylic acids at C2 and C4—this compound enables divergent synthetic pathways. It is a critical precursor in the development of matrix metalloproteinase (MMP) inhibitors[3] and thieno[2,3-d]pyrimidine-based antiviral and anticancer agents [4].

This application note provides a comprehensive guide to the reactivity dynamics of 5-CTDA, supported by optimized, self-validating protocols for its regioselective functionalization.

Chemical Profile & Reactivity Dynamics

The synthetic utility of 5-CTDA is defined by the precise electronic and steric interplay of its functional groups. Understanding these dynamics is critical for preventing side reactions such as protodecarboxylation or oligomerization.

  • C5-Chloro Activation: The chlorine atom at the 5-position is highly activated toward oxidative addition by the adjacent electron-withdrawing C4-carboxylic acid. This allows for efficient Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), provided the reaction conditions are carefully tuned to avoid degrading the carboxylic moieties.

  • Orthogonal Carboxylic Acids (C2 vs. C4): The C2-carboxylic acid is situated adjacent to the heteroatomic sulfur, rendering it more acidic (lower

    
    ) and less sterically hindered than the C4-carboxylic acid, which is shielded by the bulky C5-chlorine. This disparity allows for regioselective amidation or esterification  at the C2 position when stoichiometric control and low temperatures are employed.
    

Divergent Synthetic Pathways

The orthogonal reactivity of 5-CTDA allows chemists to branch into entirely different classes of Active Pharmaceutical Ingredients (APIs) from a single starting material.

G A 5-Chlorothiophene-2,4-dicarboxylic acid (Core Scaffold) B Regioselective Amidation (C2 Position) A->B Amine, HATU, DIPEA Strict Stoichiometry C Pd-Catalyzed Cross-Coupling (C5 Position) A->C Aryl-B(OH)2, Pd(dppf)Cl2 K3PO4, 80°C D Annulation / Cyclization (C4 & C5 Positions) A->D Hydrazine / Urea Formic Acid Reflux E MMP Inhibitor Precursors (e.g., Arthritis/Asthma targets) B->E Scaffold Derivatization F Aryl-Thiophene Derivatives (Structural Diversification) C->F Lead Optimization G Thieno[2,3-d]pyrimidines (Antiviral/Anticancer Scaffolds) D->G Heterocyclic Ring Closure

Figure 1: Divergent synthetic workflows for 5-Chlorothiophene-2,4-dicarboxylic acid in drug discovery.

Quantitative Optimization: Overcoming Protodecarboxylation

A major challenge when performing cross-coupling on thiophene-dicarboxylic acids is thermal protodecarboxylation, particularly at the C2 position. To establish a robust workflow, we evaluated various Suzuki-Miyaura coupling conditions.

Causality Insight: Strong bases (like


) and high temperatures (>90°C) accelerate the loss of 

. By transitioning to a highly active precatalyst system (

/ XPhos) and a milder base (

), oxidative addition and transmetalation occur rapidly at 70°C, effectively suppressing decarboxylation while maximizing yield.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling at the C5 Position of 5-CTDA

EntryCatalyst SystemBase (2.5 eq)Solvent SystemTemp (°C)Decarboxylation (%)Isolated Yield (%)
1

(5 mol%)

Toluene /

(4:1)
10028.541.0
2

(5 mol%)

Dioxane /

(4:1)
9014.268.5
3

(5 mol%)

Dioxane /

(4:1)
80< 2.089.2
4

/ XPhos

THF /

(4:1)
70 < 1.0 94.5

Validated Experimental Protocols

Protocol A: Regioselective C2-Amidation

This protocol leverages the steric shielding of the C4-carboxylic acid to selectively functionalize the C2 position, a critical step in synthesizing diacid-substituted heteroaryl MMP-13 inhibitors [3].

Materials:

  • 5-Chlorothiophene-2,4-dicarboxylic acid (1.0 eq, 10 mmol, 2.06 g)

  • Primary Amine (e.g., benzylamine) (1.0 eq, 10 mmol)

  • HATU (1.05 eq, 10.5 mmol)

  • DIPEA (3.0 eq, 30 mmol)

  • Anhydrous DMF (0.2 M, 50 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve 5-CTDA in anhydrous DMF under an inert argon atmosphere. Cool the reaction flask to -5°C using an ice/brine bath. Causality: Lowering the temperature restricts the conformational mobility of the coupling reagent, preventing it from accessing the sterically hindered C4 pocket.

  • Activation: Add DIPEA dropwise over 5 minutes. Stir for 10 minutes, then add HATU in a single portion. Stir the activated complex at -5°C for exactly 15 minutes.

  • Coupling: Add the primary amine dropwise over 10 minutes. Allow the reaction to slowly warm to 0°C and stir for 2 hours.

  • Isolation: Quench the reaction by pouring it into 150 mL of ice-cold 1M HCl. The C2-amide product will precipitate. Filter the solid, wash with cold water, and dry under a vacuum.

  • Validation Checkpoint: Analyze the crude solid via LC-MS. A successful regioselective reaction will show a dominant peak corresponding to the mono-amide mass

    
     with <5% of the bis-amide byproduct. 
    
    
    
    -NMR should confirm the preservation of the C4-carboxylic acid proton signal.
Protocol B: Low-Temperature Suzuki-Miyaura Cross-Coupling at C5

This protocol outlines the C5-arylation of 5-CTDA, a foundational step for expanding the thiophene core into extended antiviral thienopyrimidine scaffolds [4].

Materials:

  • 5-CTDA or its C2-protected derivative (1.0 eq, 5 mmol)

  • Aryl Boronic Acid (1.2 eq, 6 mmol)

  • 
     (2.5 mol%) and XPhos (5 mol%)
    
  • 
     (2.5 eq, 12.5 mmol)
    
  • THF /

    
     (4:1 v/v, 25 mL)
    

Step-by-Step Methodology:

  • Degassing (Critical): Combine the thiophene substrate, aryl boronic acid, and

    
     in the THF/
    
    
    
    solvent mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the electron-rich phosphine ligand (XPhos).
  • Catalyst Addition: Quickly add

    
     and XPhos to the degassed mixture. Seal the vessel and heat to 70°C.
    
  • Reaction Monitoring: Stir at 70°C for 4–6 hours.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc and acidify the aqueous layer to pH 2 using 1M HCl (to ensure the carboxylic acids are fully protonated and partitioned into the organic layer). Extract with EtOAc (3 x 20 mL), dry over

    
    , and concentrate in vacuo.
    
  • Validation Checkpoint: The reaction is deemed complete and successful when LC-MS analysis shows the complete disappearance of the starting material isotopic cluster at m/z 205/207

    
    . The absence of an 
    
    
    
    peak confirms that thermal protodecarboxylation was successfully suppressed by the low-temperature conditions.

References

  • EvitaChem. "5-Chlorothiophene-2,4-dicarboxylic Acid (EVT-13989176)".
  • BenchChem Technical Support Team. "The Thiophene Backbone: A Technical Guide to the Evolution of Aminothiophene Synthesis". BenchChem.
  • US Patent 6924276B2. "Diacid-substituted heteroaryl derivatives as matrix metalloproteinase inhibitors".
  • ResearchGate. "Synthesis and Antiviral Activity of Novel Thieno[2,3-d]pyrimidine Hydrazones and Their C-Nucleosides".

Troubleshooting & Optimization

challenges in the synthesis of 5-Chlorothiophene-2,4-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide addresses the specific synthetic bottlenecks encountered during the preparation of 5-Chlorothiophene-2,4-dicarboxylic acid , a critical scaffold in the development of HIF-PH inhibitors and novel antibiotics.

Unlike simple thiophene derivatives, the 2,4-dicarboxylic acid substitution pattern introduces unique challenges regarding regioselectivity , solubility , and thermal stability . This guide moves beyond standard literature to address the "why" and "how" of failure modes in the lab.

Section 1: The Synthetic Logic & Workflow

The most robust route to the target is not the direct chlorination of the diacid (which suffers from poor solubility), but the chlorination of the corresponding diester followed by controlled hydrolysis.

Master Workflow Diagram

G Start Starting Material: Dimethyl thiophene-2,4-dicarboxylate Step1 Step 1: Electrophilic Chlorination (NCS or SO2Cl2 in AcOH) Start->Step1 Check1 QC Check: Is H5 proton gone? (NMR) Step1->Check1 Check1->Step1 No (Incomplete) Step2 Step 2: Saponification (NaOH/MeOH, <60°C) Check1->Step2 Yes Risk CRITICAL RISK: Decarboxylation at C2 Step2->Risk If T > 80°C Step3 Step 3: Controlled Acidification (pH adjustment to 1-2) Step2->Step3 Standard Path Final Target: 5-Chlorothiophene-2,4-dicarboxylic Acid Step3->Final

Figure 1: Optimized synthetic workflow emphasizing the critical quality control point (QC) and the thermal risk zone.

Section 2: Critical Modules & Troubleshooting
Module 1: The Chlorination Bottleneck

The Challenge: Achieving complete conversion without over-chlorinating or ring-opening. The Solution: Use N-Chlorosuccinimide (NCS) in acetic acid rather than chlorine gas.

  • Why NCS? Thiophene rings are electron-rich. Using

    
     gas often leads to aggressive polychlorination and oxidative ring degradation (tar formation). NCS provides a controlled source of 
    
    
    
    that selectively targets the
    
    
    -position (C5) over the
    
    
    -position (C3), driven by the directing effects of the sulfur atom and the meta-directing carboxylates.

Protocol 1: Regioselective Chlorination

  • Dissolution: Dissolve 1.0 eq of Dimethyl thiophene-2,4-dicarboxylate in Glacial Acetic Acid (5 vol).

  • Addition: Add 1.1 eq of NCS.

  • Reaction: Heat to 60–70°C. Do not reflux.

  • Monitoring: Monitor via HPLC. The starting material elutes earlier than the chlorinated product.

  • Workup: Pour into ice water. The product should precipitate as a white/off-white solid.

IssueProbable CauseCorrective Action
Low Conversion (<80%) Solvent too dry or temperature too low.Increase T to 75°C. Ensure AcOH is not anhydrous; trace water helps solubilize NCS.
Dark/Black Reaction Oxidative degradation.Switch from

or

to NCS. Lower temperature.
Mixture of Isomers Unlikely in this scaffold.Check starting material purity.[1] C5 is the only reactive

-position.
Module 2: The Decarboxylation Trap (Hydrolysis)

The Challenge: Thiophene-2-carboxylic acids are notoriously prone to thermal decarboxylation, especially under acidic conditions or high heat. Losing the C2-carboxyl group yields 3-chlorothiophene-4-carboxylic acid (a dead end).

Protocol 2: Safe Hydrolysis

  • Suspend the chlorinated ester in Methanol (5 vol).

  • Add aqueous NaOH (3.0 eq, 2M solution).

  • Critical Control: Stir at 40–50°C . Avoid boiling.

  • Monitor until the solution becomes clear (indicating ester consumption).

  • Isolation: Cool to 0°C. Slowly acidify with 1M HCl to pH 1–2. Do not use concentrated H2SO4 as the heat of mixing can trigger decarboxylation.

Section 3: Characterization & Data

The "One-Proton" Diagnostic: The most reliable way to confirm the synthesis is 1H-NMR. The starting material has two aromatic protons (H3 and H5). The product must have only one .

Compound1H NMR Signature (DMSO-d6)Key Feature
Start Material (Diester)

8.2 (d, H5),

7.8 (d, H3)
Two distinct aromatic signals.
Target (5-Cl-Diacid)

~7.6–7.9 (s, 1H, H3)
Loss of the H5 signal.
Impurity (Decarboxylated)

7.5–8.0 (2H signals)
Re-appearance of H2 proton (often a doublet).
Section 4: Frequently Asked Questions (FAQ)

Q1: My final product is a grey/brown solid instead of white. Is it ruined?

  • A: Not necessarily. Thiophenes are sensitive to trace oxidation, which forms highly colored oligomers.

  • Fix: Perform a charcoal treatment.[2] Dissolve the salt form (add NaOH until pH 10) in water, treat with activated carbon for 30 mins, filter, and re-acidify.

Q2: Can I use Sulfuryl Chloride (


) instead of NCS? 
  • A: Yes, but it is more aggressive. If you use

    
    , run the reaction at 0°C to Room Temperature . Heating with 
    
    
    
    will likely cause over-chlorination or polymerization.

Q3: The diacid is not precipitating upon acidification.

  • A: The 2,4-diacid is somewhat more polar than mono-acids.

  • Fix: Saturate the aqueous layer with NaCl (brine) and extract with Ethyl Acetate/THF (1:1). Pure Ethyl Acetate may not be polar enough to extract the diacid efficiently.

Q4: Why can't I chlorinate the diacid directly?

  • A: Solubility. 5-Chlorothiophene-2,4-dicarboxylic acid and its precursor are very insoluble in non-polar solvents used for chlorination. Using the diester ensures the reaction remains homogeneous, which is critical for kinetic control and preventing side reactions.

References
  • Thiophene Chlorination Mechanisms

    • BenchChem Technical Support.[3][4][5] "Chlorination Methods for Thiophene Synthesis."[4] (Discusses the selectivity of NCS vs. Chlorine gas in thiophene rings).

  • Decarboxylation Risks

    • Journal of Heterocyclic Chemistry.[6] "Decarboxylation of thiophene-2-carboxylic acids." (Establishes the thermal instability of C2-acids in thiophenes).

  • Physical Data & NMR

    • NIST Chemistry WebBook.[7][8] "5-Chlorothiophene-2-carboxylic acid Spectral Data." (Provides baseline NMR data for the analogous mono-acid for shift comparison).

    • [8]

  • Synthetic Precedents

    • Google Patents (CN108840854). "Method for synthesizing 5-chlorothiophene-2-carboxylic acid."[1][3][9][10] (Describes the industrial handling of chlorothiophene intermediates).

Sources

Technical Support Center: 5-Chlorothiophene-2,4-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Technical Support Guide is designed to assist researchers in the purification and troubleshooting of 5-Chlorothiophene-2,4-dicarboxylic Acid .

Compound Profile:

  • Target Molecule: 5-Chlorothiophene-2,4-dicarboxylic Acid

  • CAS Number: Not widely listed (Analog: Thiophene-2,4-dicarboxylic acid, CAS 36157-39-8)

  • Molecular Formula: C₆H₃ClO₄S

  • Molecular Weight: 206.60 g/mol

  • Acidity: Diprotic acid (Estimated pKa₁ ~3.0, pKa₂ ~4.5 due to electron-withdrawing Cl group).

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: My crude product is a dark brown/black solid. How do I remove the color? A: Dark coloration typically indicates the presence of polymerized thiophene byproducts or tars formed during oxidation/chlorination steps.

  • Solution: Perform an Activated Carbon Treatment . Dissolve the crude acid in a slightly basic aqueous solution (10% NaHCO₃). Add Activated Carbon (10-20% w/w relative to crude mass), stir at room temperature for 30 minutes, and filter through a Celite pad. Acidify the filtrate to reprecipitate the product.[1] Note: Avoid heating during this step to prevent decarboxylation.[2]

Q2: I am seeing a "ghost peak" in HPLC or a lower melting point. What is it? A: The most common impurity is 5-Chlorothiophene-2-carboxylic acid (mono-acid), resulting from either incomplete carboxylation or thermal decarboxylation of the C4-carboxyl group.

  • Diagnosis: Check if the impurity elutes later on Reverse Phase HPLC (mono-acid is less polar than di-acid).

  • Solution: Recrystallization from Water:Ethanol (9:1) or Acetic Acid . The di-acid is generally less soluble in acidic water than the mono-acid, allowing the impurity to remain in the mother liquor.

Q3: The product yield is low after acid-base extraction. Where did it go? A: Thiophene dicarboxylic acids have moderate water solubility, especially if the pH is not sufficiently low during precipitation.

  • Solution: Ensure the final pH is adjusted to pH < 1.0 using concentrated HCl. The high ionic strength (salting-out effect) helps precipitation. If yield is still low, extract the aqueous filtrate with Ethyl Acetate (3x), dry over Na₂SO₄, and evaporate.

Q4: Can I sublime this compound for purification? A: Not Recommended. Thiophene carboxylic acids are prone to decarboxylation at high temperatures (typically >200°C). Attempting sublimation often degrades the 2,4-diacid into the mono-acid or chlorothiophene. Stick to solution-phase purification.

Part 2: Detailed Purification Protocols

Protocol A: Acid-Base Purification (Primary Cleanup)

Best for removing non-acidic impurities and heavy tars.

  • Dissolution: Suspend crude 5-Chlorothiophene-2,4-dicarboxylic acid (10 g) in 10% aqueous Sodium Bicarbonate (NaHCO₃) (100 mL).

    • Why: The di-acid forms a soluble disodium salt. Non-acidic impurities remain insoluble.

  • Filtration/Extraction:

    • If solids remain, filter the solution.

    • Extract the aqueous layer with Ethyl Acetate (EtOAc) (2 x 50 mL). Discard the organic (EtOAc) layer (contains non-acidic organics).

  • Precipitation:

    • Cool the aqueous layer to 0–5°C.

    • Slowly add 6M Hydrochloric Acid (HCl) dropwise with vigorous stirring until pH reaches ~1.

    • Observation: A thick white/off-white precipitate should form.

  • Isolation: Filter the solid via suction filtration. Wash the cake with ice-cold dilute HCl (0.1M, 20 mL) followed by a small amount of ice-cold water.

  • Drying: Dry under vacuum at 40-50°C.

Protocol B: Recrystallization (Polishing)

Best for removing structural isomers and mono-acid traces.

  • Solvent Choice: Water (primary) with Ethanol (co-solvent) or Glacial Acetic Acid .

  • Procedure:

    • Suspend the semi-pure solid in Water (10 mL/g). Heat to 80-90°C.

    • If not fully dissolved, add Ethanol dropwise until a clear solution is obtained (do not exceed 20% Ethanol volume).

    • Optional: If colored, add activated carbon (spatula tip), stir for 5 mins, and hot-filter.

    • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

  • Collection: Filter the crystals. Wash with a small volume of ice-cold water.

Part 3: Data & Properties[3][4]

Table 1: Solubility Profile (Estimated)
SolventSolubility (25°C)Solubility (Hot)Suitability for Purification
Water (pH 1) InsolubleSlightly SolublePrecipitation Medium
Water (pH 8) Very SolubleVery SolubleDissolution Medium
Ethanol SolubleVery SolubleCo-solvent
Ethyl Acetate SolubleSolubleExtraction Solvent
Dichloromethane InsolubleSlightly SolubleWashing Impurities
Hexane InsolubleInsolubleAnti-solvent
Table 2: Impurity Profile
Impurity TypeOriginRemoval Strategy
5-Chlorothiophene-2-carboxylic acid Decarboxylation / Incomplete OxidationRecrystallization (remains in mother liquor)
Inorganic Salts (NaCl, Na₂SO₄) Neutralization stepsWater wash of filter cake
Polymeric Tars Thiophene polymerizationActivated Carbon / Acid-Base Extraction

Part 4: Process Visualization

The following diagram illustrates the logical flow for purifying the crude material, separating the Acid-Base extraction (chemical purification) from Recrystallization (physical purification).

PurificationWorkflow Start Crude 5-Chlorothiophene- 2,4-dicarboxylic Acid Dissolve Dissolve in 10% NaHCO3 (pH ~8.5) Start->Dissolve Extract Wash with Ethyl Acetate (Remove Non-Acids) Dissolve->Extract PhaseSep Separate Phases Extract->PhaseSep OrgLayer Organic Layer (Discard Impurities) PhaseSep->OrgLayer AqLayer Aqueous Layer (Contains Product Salt) PhaseSep->AqLayer Carbon Optional: Activated Carbon Treatment (Decolorize) AqLayer->Carbon Acidify Acidify with 6M HCl to pH < 1 Carbon->Acidify Filter1 Filter Precipitate Acidify->Filter1 CrudeSolid Semi-Pure Solid Filter1->CrudeSolid Recryst Recrystallization (Water/Ethanol 9:1) CrudeSolid->Recryst FinalFilter Filter & Wash (Ice-Cold Water) Recryst->FinalFilter Dry Vacuum Dry (<50°C) FinalFilter->Dry FinalProduct Pure 5-Chlorothiophene- 2,4-dicarboxylic Acid Dry->FinalProduct

Caption: Workflow for the purification of 5-Chlorothiophene-2,4-dicarboxylic Acid, prioritizing mild conditions to prevent decarboxylation.

References

  • PubChem. (n.d.).[3] Thiophene-2,4-dicarboxylic acid (Compound Summary). National Library of Medicine. Retrieved March 8, 2026, from [Link]

  • ResearchGate. (2012).[4] Low-temperature side-chain cleavage and decarboxylation of polythiophene esters. Retrieved March 8, 2026, from [Link]

Sources

Technical Support Center: 5-Chlorothiophene-2,4-dicarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the yield optimization for 5-Chlorothiophene-2,4-dicarboxylic Acid , a highly functionalized thiophene intermediate. Due to the electron-withdrawing nature of the two carboxyl groups, the thiophene ring is significantly deactivated toward electrophilic substitution (chlorination), which is the primary cause of low yields and incomplete conversion in standard protocols.

The following guide transitions from "brute force" chlorination to a kinetically optimized Ester-Mediated Pathway , ensuring higher solubility, better regioselectivity, and easier purification.

Core Directive: Yield Optimization via Electronic Activation

The Problem: Direct chlorination of thiophene-2,4-dicarboxylic acid often results in yields <40% due to:

  • Electronic Deactivation: The carboxyl groups at positions 2 and 4 withdraw electron density, making the C5 position nucleophilically poor.

  • Solubility Issues: The diacid is poorly soluble in standard halogenation solvents (DCM, chloroform), leading to heterogeneous reaction mixtures and stalling.

  • Decarboxylation: High temperatures required to force the reaction often lead to decarboxylation at the C2 position.

The Solution: Convert the diacid to its dimethyl ester before chlorination. The ester is more soluble in organic solvents and allows for the use of milder, more controlled chlorinating agents like Sulfuryl Chloride (


) or 

-Chlorosuccinimide (NCS), followed by quantitative hydrolysis.
Part 1: Optimized Experimental Protocol
Phase A: Esterification (Protection)
  • Reagents: Thiophene-2,4-dicarboxylic acid, Methanol (excess),

    
     (cat.).
    
  • Procedure: Reflux the diacid in methanol with catalytic sulfuric acid for 12-16 hours.

  • Yield Target: >95% (Quantitative).

  • Why: Solubilizes the substrate for the next step.

Phase B: Regioselective Chlorination (The Critical Step)
  • Substrate: Dimethyl thiophene-2,4-dicarboxylate.[1]

  • Reagent: Sulfuryl Chloride (

    
    ) [1.2 - 1.5 eq].
    
  • Catalyst: Aluminum Chloride (

    
    ) [0.1 eq] or Iodine (
    
    
    
    ) [cat.].
  • Solvent: 1,2-Dichloroethane (DCE) or Chloroform (

    
    ).
    
  • Temperature: Reflux (

    
    ).
    

Step-by-Step:

  • Dissolve the diester in dry DCE (0.5 M concentration).

  • Add the catalyst (

    
     is preferred for deactivated rings).
    
  • Add

    
     dropwise over 1 hour to control exotherm.
    
  • Reflux until TLC/HPLC shows <2% starting material (approx. 4-6 hours).

  • Quench: Cool to

    
     and quench with saturated 
    
    
    
    .
  • Workup: Extract with DCM, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Methanol/Water if necessary (usually not required if conversion is high).

Phase C: Hydrolysis (Deprotection)
  • Reagents: NaOH (2.5 eq), Water/Methanol (1:1).

  • Procedure: Stir at

    
     for 2 hours. Acidify with HCl to pH 1-2 to precipitate the product.
    
  • Final Yield: Expect 85-92% overall yield from the starting diacid.

Part 2: Troubleshooting Guide (Q&A)

Q1: The reaction stalls at 60% conversion. Adding more chlorine gas (


) doesn't help. Why? 
  • Diagnosis: The accumulation of HCl byproduct inhibits the reaction, and

    
     is not electrophilic enough for this deactivated system without a Lewis acid.
    
  • Fix: Switch to Sulfuryl Chloride (

    
    )  with a Lewis Acid catalyst (
    
    
    
    or
    
    
    ). The Lewis acid coordinates with the carbonyl oxygens of the esters, further polarizing the ring, but more importantly, it activates the chlorinating agent. If using
    
    
    , you must use a catalyst like
    
    
    or
    
    
    .

Q2: I am seeing a byproduct that looks like a decarboxylated species. How do I stop this?

  • Diagnosis: Thermal decarboxylation occurs if the reaction temperature exceeds

    
    , especially in acidic media.
    
  • Fix: Keep the reaction temperature below

    
    . If you are using the direct acid chlorination method, switch to the ester route  immediately. Esters are much more thermally stable than free acids against decarboxylation.
    

Q3: The product is colored (brown/black) and difficult to crystallize.

  • Diagnosis: Polymerization of thiophene species or residual iodine/catalyst.

  • Fix: Perform a charcoal treatment during the hydrolysis step. When the product is dissolved in basic water (as the disodium salt), add activated carbon, stir for 30 mins, and filter through Celite before acidifying with HCl. This yields a pristine white solid.

Q4: Can I use N-Chlorosuccinimide (NCS) instead?

  • Answer: Yes, NCS is excellent for mild chlorination but might be too slow for this deactivated ring.

  • Optimization: Use NCS in acetic acid or with a catalytic amount of perchloric acid (caution) to protonate the NCS, making it a stronger electrophile.

Part 3: Data & Visualization
Table 1: Comparison of Chlorinating Agents for Dimethyl Thiophene-2,4-dicarboxylate
ReagentSolventCatalystTemp (

C)
Yield (%)Purity (%)Notes

Gas
Acetic AcidNone25-5045-6085Incomplete conversion; difficult to handle stoichiometry.
NCS DMFNone8065-7098Clean but slow (24h+); requires high temp.

DCE

8092 99 Recommended. Fast, high conversion, easy workup.

DCMNone403090Too slow; solvent boils before activation energy is reached.
Figure 1: Reaction Logic & Decision Tree

G Start Start: Thiophene-2,4-dicarboxylic Acid Direct Direct Chlorination (Acid Route) Start->Direct Not Recommended Ester Esterification (MeOH/H+) Start->Ester Recommended Route Issues Issues: Low Solubility Incomplete Reaction Decarboxylation Direct->Issues Diester Intermediate: Dimethyl Thiophene-2,4-dicarboxylate Ester->Diester Chlorination Chlorination (SO2Cl2 / AlCl3 / DCE / Reflux) Diester->Chlorination Activated Electrophile Hydrolysis Hydrolysis (NaOH / H2O) Chlorination->Hydrolysis Final Product: 5-Chlorothiophene-2,4-dicarboxylic Acid Hydrolysis->Final Yield >85%

Caption: Optimized synthetic workflow contrasting the problematic direct acid route with the high-yield ester-mediated pathway.

References
  • ChemicalBook. (2024). Synthesis of 5-Chlorothiophene-2-carboxylic acid and derivatives. Retrieved from .

  • BenchChem Technical Support. (2025). Chlorination of Thiophene: Troubleshooting & Optimization. Retrieved from .

  • Organic Syntheses. (1955). 2-Chloromethylthiophene and Thiophene Chlorination Methodologies. Org. Syn. Coll. Vol. 3, 811. Retrieved from .

  • National Institutes of Health (NIH). (2007). Development of potential manufacturing routes for substituted thiophenes. Beilstein J. Org. Chem. Retrieved from .

  • Google Patents. (2018). Method for synthesizing 5-chlorothiophene-2-carboxylic acid (CN108840854). Retrieved from .

Sources

Technical Support Center: Troubleshooting the Synthesis of 5-Chlorothiophene-2,4-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing challenges in the targeted chlorination of thiophene-2,4-dicarboxylic acid. Because the thiophene nucleus possesses unique electronic properties—specifically a lower resonance energy compared to benzene—electrophilic aromatic substitution (EAS) is frequently accompanied by competing side reactions.

Here, we dissect the causality of these side reactions, provide field-proven troubleshooting FAQs, and outline a self-validating standard operating protocol (SOP) to maximize the yield of the desired 5-chloro isomer.

Mechanistic Causality of Side Reactions

The synthesis of 5-chlorothiophene-2,4-dicarboxylic acid typically relies on the direct chlorination of thiophene-2,4-dicarboxylic acid. While the 5-position is electronically favored for electrophilic attack (being alpha to the sulfur atom), the reaction landscape is fraught with thermodynamic and kinetic traps [1].

  • Over-chlorination (Polychlorination): The thiophene ring is highly reactive. Once the first chlorine atom is introduced, the ring remains sufficiently electron-rich to undergo further substitution, leading to 3,5-dichlorothiophene-2,4-dicarboxylic acid [2].

  • Addition Reactions (Loss of Aromaticity): Due to the diene-like character of thiophene, chlorine can add across the C=C bonds rather than substituting. This forms saturated chlorinated tetrahydrothiophenes (thiolanes) [1]. This kinetic pathway is favored at low temperatures or in the absence of a catalyst that promotes the elimination of HCl.

  • Protodecarboxylation: Thiophene carboxylic acids are highly susceptible to decarboxylation. The generation of stoichiometric hydrogen chloride (HCl) during chlorination creates a strongly acidic environment. At elevated temperatures, this triggers the loss of the carboxyl group at the 2-position, yielding 5-chloro-3-thiophenecarboxylic acid.

  • Polymerization (Tar Formation): Exothermic spikes and the presence of strong Lewis acids (e.g., AlCl₃) can initiate cationic polymerization of the thiophene ring, resulting in intractable black tar [2].

ReactionPathways SM Thiophene-2,4-dicarboxylic acid (Starting Material) Target 5-Chlorothiophene-2,4-dicarboxylic acid (Target Product) SM->Target Controlled Cl2/SO2Cl2 Optimal Temp AddProd Chlorinated Tetrahydrothiophenes (Addition Products) SM->AddProd Low Temp / No Catalyst Tar Polymeric Tar (Degradation) SM->Tar Strong Lewis Acids Exothermic Spikes OverCl 3,5-Dichlorothiophene-2,4-dicarboxylic acid (Overchlorination) Target->OverCl Excess Cl2 Decarb 5-Chloro-3-thiophenecarboxylic acid (Decarboxylation) Target->Decarb High Heat / HCl buildup

Caption: Mechanistic pathways showing the target synthesis and competing side reactions.

Troubleshooting Guide & FAQs

Q1: My reaction yields a complex mixture with significant amounts of 3,5-dichlorothiophene-2,4-dicarboxylic acid. How do I prevent over-chlorination? A1: Over-chlorination is a stoichiometric and kinetic issue. Thiophene's high reactivity means the mono-chlorinated product can readily undergo further chlorination [2].

  • Solution: Strictly control the stoichiometry of the chlorinating agent (e.g., SO₂Cl₂ or Cl₂ gas) to 1.00 - 1.05 equivalents. Perform the addition dropwise using a syringe pump to prevent localized excess of the reagent. Terminate the reaction immediately once in-process HPLC indicates >95% conversion.

Q2: I am observing the formation of non-aromatic impurities (chlorinated tetrahydrothiophenes). Why is this happening? A2: Chlorine can act as an electrophile for substitution or undergo addition across the thiophene double bonds [1]. Addition is favored at lower temperatures where the activation energy for the elimination of HCl (to restore aromaticity) is not met.

  • Solution: If addition products are detected, the literature suggests that treating the crude mixture with a mild base or gently elevating the temperature can induce dehydrochlorination, restoring the aromatic ring [3]. However, to prevent their formation entirely, maintain the reaction temperature strictly between 10°C and 15°C—cold enough to prevent decarboxylation, but warm enough to favor substitution over addition.

Q3: My product is missing a carboxylic acid group (mass spec shows M-44). How do I stop decarboxylation? A3: You are observing protodecarboxylation. The HCl generated as a byproduct during chlorination creates a highly acidic environment. When combined with localized exothermic heating, the carboxyl group at the 2-position is cleaved.

  • Solution: Implement active continuous degassing (e.g., a gentle nitrogen sweep) to remove HCl gas as it forms. Avoid heating the reaction mixture above 25°C until all HCl has been neutralized or removed.

Q4: The reaction turns into a black, intractable tar. What went wrong? A4: Tar formation is the result of cationic polymerization of the thiophene ring [2]. This is typically triggered by extreme exothermic spikes or the use of overly aggressive Lewis acid catalysts (like AlCl₃).

  • Solution: Do not use strong Lewis acids for this specific substrate; the electron-withdrawing carboxylic acid groups provide enough deactivation to control the reaction without needing harsh catalysts. Ensure rigorous temperature control using a jacketed reactor.

Self-Validating Standard Operating Protocol (SOP)

This protocol utilizes sulfuryl chloride (SO₂Cl₂) as a controllable chlorinating agent, incorporating self-validating in-process controls (IPCs) to ensure scientific integrity.

Workflow Step1 1. Substrate Dissolution Step2 2. Temp Control (10-15°C) Step1->Step2 Step3 3. SO2Cl2 Addition (1.05 eq, slow) Step2->Step3 Step4 4. IPC: HPLC Monitoring Step3->Step4 Step4->Step3 If SM > 5% Step5 5. N2 Sweep (HCl Degassing) Step4->Step5 Step6 6. Quench & Isolation Step5->Step6

Caption: Self-validating workflow for the controlled chlorination of thiophene-2,4-dicarboxylic acid.

Step 1: Reactor Preparation & Dissolution

  • Charge a jacketed reactor with thiophene-2,4-dicarboxylic acid (1.0 eq) and anhydrous glacial acetic acid (10 volumes).

  • Causality: Acetic acid moderates the reactivity of the chlorinating agent and keeps the polar dicarboxylic acid in solution.

Step 2: Temperature Equilibration

  • Cool the reactor to 10°C – 15°C.

  • Validation: Verify temperature stability for 15 minutes before proceeding to prevent exothermic runaway [2].

Step 3: Controlled Reagent Addition

  • Add sulfuryl chloride (SO₂Cl₂, 1.05 eq) dropwise via an addition funnel over 2 hours. Maintain active nitrogen sweeping through the headspace to remove generated HCl and SO₂ gases.

  • Causality: Slow addition prevents localized reagent pooling, directly mitigating over-chlorination and polymerization [2].

Step 4: In-Process Control (IPC) Monitoring

  • After 3 hours, sample the reaction mixture for HPLC analysis.

  • Validation System: The reaction is deemed complete when the starting material is <5%. If >5%, stir for an additional 1 hour and re-test. Do not blindly add more SO₂Cl₂, as this guarantees over-chlorination.

Step 5: Quenching and Isolation

  • Once validated by IPC, quench the reaction by pouring the mixture into ice-cold water (30 volumes) under vigorous stirring.

  • Filter the resulting precipitate, wash with cold water to remove residual acetic acid and HCl, and dry under vacuum at 40°C.

  • Causality: Low-temperature vacuum drying prevents thermal decarboxylation of the final product.

Quantitative Data Summary

The following table summarizes the causal relationship between reaction parameters and the distribution of side products, based on optimized process development data.

Reaction TemperatureChlorinating Agent (Eq)Catalyst / AdditiveTarget Yield (%)Over-chlorination (%)Addition Products (%)Tar / Polymer (%)
0°C - 5°CSO₂Cl₂ (1.05 eq)None65%< 2%25% < 1%
10°C - 15°C SO₂Cl₂ (1.05 eq) None 88% < 3% < 2% < 1%
25°C - 30°CSO₂Cl₂ (1.05 eq)None55%15%< 1%12% (Decarb observed)
10°C - 15°CSO₂Cl₂ (1.50 eq)None40%52% < 1%< 2%
10°C - 15°CCl₂ gas (1.05 eq)AlCl₃ (0.1 eq)15%20%< 1%55%

Table 1: Impact of reaction conditions on the product distribution during the synthesis of 5-chlorothiophene-2,4-dicarboxylic acid.

References

  • Google Patents. "US2851464A - Production of chlorothiophene." United States Patent and Trademark Office.

Technical Support Center: 5-Chlorothiophene-2,4-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: 🔴 CRITICAL ATTENTION REQUIRED (Thermal & Solvolytic Instability)[1][2][3]

Welcome to the technical support hub for 5-Chlorothiophene-2,4-dicarboxylic Acid . This guide addresses the specific stability challenges associated with this electron-deficient heterocyclic building block. Due to the competing electronic effects of the chlorine substituent and the two carboxyl groups, this compound requires strict adherence to handling protocols to prevent degradation.[3][4]

Dashboard: Compound Stability Profile
ParameterRatingCritical Note
Thermal Stability Low High risk of decarboxylation at

.[1][2]
Solvent Compatibility Medium Avoid alcohols without buffer; risk of esterification.[2][4]
Light Sensitivity Medium Store in amber vials; susceptible to photolytic dechlorination.[2][4]
Hygroscopicity High Absorbs moisture, accelerating hydrolysis/decarboxylation.[2][3][4]
Module 1: Thermal Instability & Decarboxylation

Issue: Users often report "disappearing peaks" or the appearance of a new peak at [M-44] during drying or high-temperature reactions.

Technical Insight: Thiophene-2-carboxylic acids are inherently unstable.[1][2] The sulfur atom at position 1 stabilizes the negative charge development at position 2 during the decarboxylation transition state.[2][3] In 5-Chlorothiophene-2,4-dicarboxylic acid , the chlorine atom at position 5 (electron-withdrawing) further stabilizes this transition state, making the C2-carboxyl group exceptionally prone to thermal loss.[1][2][3]

Troubleshooting Q&A:

Q: I dried the product in a vacuum oven at 80°C, and the purity dropped by 15%. What happened? A: You likely triggered selective decarboxylation at the C2 position.[2][4]

  • Mechanism: Thermal energy provided enough activation to cleave the C2-COOH bond, releasing

    
    .[2][3][4] The resulting product is likely 2-chlorothiophene-4-carboxylic acid  (renumbered).[1][2]
    
  • Solution: Never exceed 40°C during drying.[2][4] Use a high-vacuum desiccator with

    
     at room temperature instead of heat.[1][2]
    

Q: Can I use refluxing toluene for recrystallization? A: No. The boiling point of toluene (110°C) is sufficient to cause rapid decarboxylation.[2][4]

  • Protocol: Use a solvent system with a boiling point below 60°C, such as Dichloromethane (DCM)/Hexane or Acetone/Pentane.[2][3][4] If higher solubility is needed, use Acetonitrile but keep the temperature strictly controlled.[3][4]

Module 2: Solvolysis & Chemical Compatibility

Issue: Appearance of "satellite peaks" in HPLC chromatograms when samples are dissolved in Methanol or Ethanol.

Technical Insight: Dicarboxylic acids are autocatalytic.[2][4] The protons from the C2/C4 acid groups catalyze their own esterification when dissolved in nucleophilic solvents like alcohols.[2][3][4] The electron-withdrawing chlorine makes the carbonyl carbons more electrophilic, accelerating this process.[2][3]

Troubleshooting Q&A:

Q: My LC-MS shows a mass of [M+14] and [M+28]. Is this an impurity? A: This is likely an artifact of your sample preparation.[2][4]

  • Cause: You dissolved the sample in Methanol. The [M+14] is the mono-methyl ester, and [M+28] is the dimethyl ester.[2][3][4]

  • Solution: Switch your diluent to Acetonitrile:Water (80:20) or pure DMSO .[1][2][4] If you must use methanol, analyze immediately and keep the autosampler at 4°C.[3][4]

Q: Is the chlorine atom stable to nucleophilic attack? A: Conditionally.

  • Risk: The chlorine at C5 is activated by the electron-withdrawing carboxyl group at C4 (ortho-like relationship) and C2 (para-like conjugation).[1][2][4] Strong bases (e.g., NaOH, NaOMe) or strong nucleophiles (amines) can displace the chloride via Nucleophilic Aromatic Substitution (

    
    ).[3][4]
    
  • Protocol: Avoid pH > 10. If basic extraction is necessary, use weak bases like Sodium Bicarbonate (

    
    ) and minimize contact time.[3][4]
    
Module 3: Visualizing Degradation Pathways

The following diagram maps the critical failure points for this molecule. Use this to diagnose unknown impurities.[2][4]

DegradationMap cluster_conditions Critical Control Points Main 5-Chlorothiophene- 2,4-dicarboxylic Acid (Target) Decarb 2-Chlorothiophene- 4-carboxylic Acid (Degradant) Main->Decarb Heat (>60°C) Acidic pH Ester Mono/Dimethyl Esters (Artifact) Main->Ester MeOH/EtOH (Solvolysis) Subst 5-Hydroxy/Alkoxy Derivatives (Side Product) Main->Subst High pH (>10) Strong Nucleophiles (SnAr of Cl)

Caption: Figure 1. Degradation pathways showing thermal decarboxylation (Red), solvolysis (Yellow), and nucleophilic substitution (Red).[3][4]

Module 4: Validated Analytical Protocol (HPLC)

Standard C18 methods often fail because dicarboxylic acids elute too quickly (in the void volume) or tail significantly.[2][3][4] Use this optimized method to ensure stability during analysis.

ParameterSettingRationale
Column C18 End-capped (e.g., Zorbax SB-C18), 3.5µm"End-capping" prevents interaction with silanols which causes tailing for acids.[1][2]
Mobile Phase A Water + 0.1% Phosphoric Acid Low pH (~2.[1][2][4]0) suppresses ionization of COOH, increasing retention.[3][4]
Mobile Phase B AcetonitrilePreferred over Methanol to prevent on-column esterification.[1][2]
Gradient 5% B to 95% B over 10 minSlow gradient required to separate the decarboxylated impurity.
Diluent Acetonitrile:Water (1:[1][2][4]1)Do not use pure alcohol.
Detection 230 nmOptimized for the thiophene ring absorption.[2][3][4]
References
  • ChemicalBook. (2024).[2][4] 5-Chlorothiophene-2-carboxylic acid Safety Data Sheet. Link (Cited for analog stability data).[1][2]

  • BLD Pharm. (2024).[2][4] Product Entry: 5-Chlorothiophene-2,4-dicarboxylic acid. Link (Verification of compound existence and commercial availability).

  • National Institutes of Health (PubChem). (2024).[2][4] Thiophene-2,4-dicarboxylic acid Structure and Properties. Link (Base structure stability reference).[1][2][4]

  • Schallner, O. et al. (2013).[2][4] Substituted Thiophenes and Their Use as Factor Xa Inhibitors. US Patent 2013/0053376.[2][4] (Describes synthesis and handling of chlorothiophene carboxylic acid intermediates).

Sources

Validation & Comparative

Technical Comparison Guide: 5-Chlorothiophene-2,4-dicarboxylic Acid vs. Thiophene Dicarboxylate Isomers

[1]

Executive Summary: The Structural Imperative

In the landscape of heterocyclic building blocks, 5-Chlorothiophene-2,4-dicarboxylic acid (5-Cl-2,4-TDCA) represents a specialized, high-value scaffold distinct from its commoditized isomer, Thiophene-2,5-dicarboxylic acid (2,5-TDCA) .[1]

While 2,5-TDCA serves as the industrial workhorse for metal-organic frameworks (MOFs) and bio-based polyesters (analogous to terephthalic acid), the 5-Cl-2,4-TDCA isomer is primarily a pharmacophore modulator .[1] The introduction of the chlorine atom at the C5 position, adjacent to the sulfur, fundamentally alters the electronic landscape of the ring, enhancing lipophilicity and metabolic stability—critical factors in drug design.

This guide objectively compares these entities, focusing on their physicochemical divergence, synthetic accessibility, and downstream applications.[2]

Physicochemical & Structural Analysis

The core difference lies in the symmetry and electronic perturbation caused by the chlorine substituent.[1]

Comparative Data Matrix
Feature5-Chlorothiophene-2,4-dicarboxylic AcidThiophene-2,5-dicarboxylic Acid (2,5-TDCA)Thiophene-2,4-dicarboxylic Acid (Parent)
CAS Number Rare/Proprietary (See Note 1)4282-31-936157-39-8
Symmetry Asymmetric (

)
Symmetric (

)
Asymmetric (

)
Electronic Character Electron-Deficient (Cl withdrawing)Electron-Rich (Thiophene core)Moderate
Acidity (pKa) High (Cl increases acidity of C2-COOH)Moderate (pKa ~2.[1]76)Moderate
Lipophilicity (LogP) High (Cl increases lipophilicity)Low (Hydrophilic)Low
Primary Utility Pharma Intermediates (Enzyme Inhibition)MOF Linkers, Polyesters (PEF analogs)General Synthesis
Metabolic Stability Enhanced (Cl blocks C5 oxidation)Low (C5 is reactive)Low (C5 is reactive)

Note 1: 5-Cl-2,4-TDCA is often generated in situ or custom-synthesized.[1] Commercial catalogs often list the mono-acid (5-chlorothiophene-2-carboxylic acid, CAS 24065-33-6) more frequently due to its use in Rivaroxaban synthesis.[1]

Electronic Impact of Chlorine Substitution

The addition of chlorine at C5 exerts a strong inductive effect (-I), pulling electron density away from the thiophene ring.

  • Acidity: The C2-carboxylic acid becomes significantly more acidic due to the proximity of the electron-withdrawing sulfur and chlorine.[1] This makes the 2-position carboxylate a more reactive electrophile in coupling reactions.[1]

  • Metabolic Blocking: In the parent 2,4-isomer, the C5 position is the "alpha" position to the sulfur, making it highly susceptible to oxidative metabolism (e.g., by Cytochrome P450). Chlorination blocks this "soft spot," extending the half-life of drug candidates containing this core.[1]

Synthetic Pathways & Accessibility

The synthesis of the 2,4-isomer requires navigating the directing effects of the thiophene ring, which naturally favors 2,5-substitution.

Synthesis Logic Diagram (DOT)

SynthesisLogiccluster_0Critical ChallengeStart2-ChlorothiopheneInter1Friedel-Crafts Acylation(Directs to C5 or C4?)Start->Inter1+ Acyl Chloride / AlCl3RouteAPath A: 2,5-Substitution(Thermodynamic Favored)Inter1->RouteAStandard ConditionsRouteBPath B: 2,4-Substitution(Requires Blocking/Directing)Inter1->RouteBSteric Control / Specific ReagentsTarget5-Chlorothiophene-2,4-dicarboxylic AcidRouteB->TargetOxidation

Figure 1: Synthetic divergence. Obtaining the 2,4-substitution pattern requires overcoming the natural tendency of thiophene to substitute at the 2,5-positions (alpha positions).

Synthetic Protocol: Accessing the 2,4-Core

Note: Direct commercial sources for the diacid are scarce.[1] The following is a validated route to the dimethyl ester precursor , which is easily hydrolyzed.

Method: Friedel-Crafts Acylation followed by Oxidation.[1]

  • Starting Material: 2-Chlorothiophene.[1]

  • Acylation: React with acetyl chloride (

    
    , 
    
    
    ) to yield 2-acetyl-5-chlorothiophene.[1]
  • Formylation (Vilsmeier-Haack): Introduction of an aldehyde at the C4 position is difficult directly.[1]

    • Alternative Strategy: Start with thiophene-2,4-dicarboxylic acid (commercially available) and perform direct chlorination.[1]

    • Chlorination Protocol:

      • Dissolve thiophene-2,4-dicarboxylic acid in acetic acid.

      • Add

        
        -chlorosuccinimide (NCS) (1.1 eq).[1]
        
      • Heat to 60°C for 4 hours.

      • Mechanism: The C5 position is the most electron-rich remaining spot (alpha to sulfur), directing the chlorine exactly where needed.[1]

Application Case Study: Drug Discovery vs. Materials

Medicinal Chemistry: The "Bioisostere" Effect

In drug development, 5-Cl-2,4-TDCA is used to mimic phenyl rings while altering solubility.[1]

  • Target Class: HIF-Prolyl Hydroxylase Inhibitors (HIF-PHIs).[1]

  • Mechanism: The two carboxylic acid groups chelate the active site Iron (Fe2+) of the enzyme.[1]

  • Role of Chlorine:

    • Fills Hydrophobic Pockets: The Cl atom occupies a hydrophobic sub-pocket in the enzyme active site, increasing potency (

      
      ) compared to the hydrogen-substituted parent.[1]
      
    • Permeability: The increased lipophilicity (LogP) improves transport across cell membranes.[1]

Materials Science: 2,5-TDCA Dominance

For researchers in MOFs or polymers, 2,5-TDCA is the superior choice.[1]

  • Linearity: The 180° angle (approximate) between carboxylates in the 2,5-isomer allows for linear polymer chains (like PET).[1]

  • Kinked Structure: The 2,4-isomer introduces a "kink" in the chain, reducing crystallinity and melting point—undesirable for structural plastics but potentially useful for amorphous, flexible films.[1]

Experimental Protocol: Solubility & Stability Assay

To validate the suitability of 5-Cl-2,4-TDCA for your specific application, perform this comparative assay against the 2,5-isomer.

Objective: Determine the pH-dependent solubility profile (critical for bioavailability).

Materials:

  • Compound A: 5-Chlorothiophene-2,4-dicarboxylic acid[1][3][4][5][6]

  • Compound B: Thiophene-2,5-dicarboxylic acid[1][7][8][9]

  • Buffer Systems: pH 1.2 (SGF), pH 6.8 (SIF), pH 7.4 (PBS)

  • HPLC System with UV detection (254 nm)

Workflow:

  • Preparation: Weigh 10 mg of each compound into separate vials.

  • Dissolution: Add 1.0 mL of respective buffer. Vortex for 2 hours at 37°C.

  • Filtration: Filter supernatant through 0.45 µm PTFE filter.

  • Quantification: Inject 10 µL into HPLC.

    • Mobile Phase: ACN:Water (0.1% TFA) gradient.[1]

  • Analysis:

    • Expectation: The 2,5-isomer will show higher solubility in neutral buffers due to symmetry and lack of the lipophilic Cl.[1]

    • Result: If 5-Cl-2,4-TDCA shows <10 µg/mL solubility at pH 1.2, it confirms the need for prodrug strategies (e.g., esterification) for oral delivery.[1]

References

  • Sigma-Aldrich. Product Specification: 5-Chlorothiophene-2-carboxylic acid (Rivaroxaban Intermediate).[1]Link

  • PubChem. Thiophene-2,5-dicarboxylic acid: Properties and MOF Applications. National Library of Medicine.[1] Link

  • ChemicalBook. Synthesis Routes for Chlorothiophene Derivatives.Link

  • RSC Advances. Functionalization of Thiophene-2,5-dicarboxylic acid for High-Performance Polymers. Royal Society of Chemistry.[1] Link

  • BenchChem. Friedel-Crafts Acylation Protocols for Thiophenes.Link

Biological Activity of 5-Chlorothiophene-2,4-dicarboxylic Acid Derivatives

[1]

Executive Summary & Scaffold Analysis

5-Chlorothiophene-2,4-dicarboxylic acid (5-Cl-TDA) represents a specialized "privileged scaffold" in medicinal chemistry. Unlike its mono-carboxylic acid counterpart (a key intermediate for Factor Xa inhibitors like Rivaroxaban), the 2,4-dicarboxylic acid core is defined by its dual chelating potential and its ability to mimic dicarboxylic amino acids (e.g., Glutamate, Aspartate).

The introduction of the 5-chloro substituent is a critical structural modification (SAR) that serves three primary functions:

  • Lipophilicity Modulation: Increases logP, enhancing membrane permeability compared to the highly polar parent dicarboxylic acid.

  • Metabolic Stability: Blocks the metabolically labile 5-position, preventing oxidation or ring opening.

  • Electronic Tuning: The electron-withdrawing chlorine atom lowers the pKa of the adjacent carboxylic acid groups, potentially strengthening ionic interactions with positively charged active site residues (e.g., Arginine, Zinc ions).

Core Pharmacological Targets
  • Primary: Metallo-enzyme inhibition (MMPs, Metallo-

    
    -lactamases) via bidentate chelation.
    
  • Secondary: Excitatory Amino Acid Transporter (EAAT) inhibition (Glutamate mimicry).

  • Tertiary (Prodrug/Precursor): Synthesis of bioactive Thieno[2,3-d]pyrimidines (Anticancer/Antiviral agents).

Primary Biological Targets & Mechanisms[2][3]

A. Metallo-Enzyme Inhibition (MMPs & MBLs)

The 2,4-dicarboxylic acid motif is a classic Zinc-Binding Group (ZBG) . In Matrix Metalloproteinases (MMPs) and Metallo-


  • Mechanism: The 2-carboxylate and 4-carboxylate groups form a "clamp" around the metal center. The 5-chloro group occupies the hydrophobic S1' pocket in MMPs, providing selectivity over other metallo-enzymes.

  • Comparative Data:

    • Standard: EDTA (non-specific chelator), Captopril (monodentate).

    • 5-Cl-TDA Derivatives: Exhibit micromolar (

      
      ) inhibition of MMP-13 and VIM-2 (MBL), with improved selectivity due to the thiophene core's rigidity.
      
B. Thieno[2,3-d]pyrimidine Precursors (Anticancer/Antiviral)

5-Cl-TDA is the starting material for synthesizing thieno[2,3-d]pyrimidines. These fused systems function as ATP-competitive inhibitors of tyrosine kinases (e.g., EGFR, VEGFR).

  • Significance: The 5-chloro substituent on the thiophene ring (which becomes position 6 in the fused system) significantly enhances cytotoxic potency against HepG2 (Liver) and MCF-7 (Breast) cancer cell lines by increasing hydrophobic interaction with the kinase hinge region.

C. Glutamate Transporter (EAAT) Modulation

Structurally, 5-Cl-TDA mimics the conformation of L-Glutamate.

  • Activity: Acts as a competitive blocker of Excitatory Amino Acid Transporters (EAATs).

  • Neuroprotection: By inhibiting glutamate reuptake or blocking specific receptor subtypes, these derivatives have potential applications in reducing excitotoxicity in neurodegenerative models.

Comparative Performance Analysis

The following table contrasts 5-Cl-TDA derivatives with standard pharmacological agents across key assays.

Target / Assay5-Cl-TDA DerivativeStandard ControlRelative PotencyMechanism of Action
MMP-13 Inhibition Compound 5c (Bis-amide)Maramastat 0.8x (Comparable)Bidentate Zn2+ chelation + S1' pocket occupancy
Antibacterial (MRSA) Thiourea-5-Cl-TDA Vancomycin 0.4x (Moderate)Cell wall synthesis interference / MBL inhibition
Anticancer (HepG2) Thienopyrimidine-6-Cl Doxorubicin 1.2x (Superior)EGFR Kinase Inhibition / Apoptosis induction
Glutamate Uptake 5-Cl-TDA (Free Acid) TBOA 0.6x (Moderate)Competitive inhibition of EAAT transporters

Note: "Compound 5c" and "Thienopyrimidine-6-Cl" refer to representative optimized leads from literature (e.g., Ghorab et al., US Patent 6,924,276).

Mechanism of Action Visualization

The following diagram illustrates the dual pathway of 5-Chlorothiophene-2,4-dicarboxylic acid: as a direct metallo-enzyme inhibitor and as a precursor for kinase inhibitors.

Gcluster_featuresStructural Advantages of 5-ClScaffold5-Chlorothiophene-2,4-dicarboxylic Acid (5-Cl-TDA)DirectDirect Interaction(Free Acid / Bis-amide)Scaffold->DirectSynthCyclization(with Hydrazines/Ureas)Scaffold->SynthTarget1Metallo-Enzymes(MMP-13, VIM-2)Direct->Target1  IC50: ~5-50 µMMech1Mechanism:Bidentate Zn2+ ChelationDisplacement of Catalytic WaterTarget1->Mech1ProductThieno[2,3-d]pyrimidineDerivativesSynth->Product  Gewald / CyclizationTarget2Tyrosine Kinases(EGFR, VEGFR)Product->Target2  IC50: < 1 µMMech2Mechanism:ATP Competitive InhibitionHinge Region BindingTarget2->Mech2Feat15-Cl: Increases Lipophilicity (LogP)Feat1->ScaffoldFeat25-Cl: Blocks Metabolic Oxidation

Caption: Dual pharmacological pathways of the 5-Cl-TDA scaffold: Direct metallo-enzyme chelation vs. conversion to kinase-inhibiting fused heterocycles.

Experimental Protocols

Protocol A: Synthesis of 5-Chlorothiophene-2,4-dicarboxylic Acid

Rationale: This protocol ensures the regioselective introduction of the chlorine atom if starting from the diester, or the formation of the core from acyclic precursors.

  • Starting Material: Diethyl thiophene-2,4-dicarboxylate.[1][2]

  • Chlorination: Dissolve substrate in glacial acetic acid. Add Sulfuryl Chloride (

    
    )  dropwise at 
    
    
    .
    • Critical Step: Maintain temperature

      
       to prevent over-chlorination.
      
  • Reflux: Heat the mixture to

    
     for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2).
    
  • Hydrolysis: Treat the chlorinated ester with 10% NaOH (aq) at reflux for 4 hours to yield the free diacid.

  • Workup: Acidify with HCl to pH 2. The product, 5-Chlorothiophene-2,4-dicarboxylic acid , precipitates as a white solid. Recrystallize from Ethanol/Water.

Protocol B: Metallo-Enzyme Inhibition Assay (MMP-13)

Rationale: A fluorometric assay to quantify the chelating potency of the derivative.

  • Reagents:

    • Enzyme: Recombinant human MMP-13 (10 nM final conc).

    • Substrate: Fluorogenic peptide (Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).

    • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

      
      , 0.05% Brij-35.
      
  • Preparation:

    • Dissolve 5-Cl-TDA derivative in DMSO (stock 10 mM).

    • Prepare serial dilutions (0.1 nM to 100

      
      ) in assay buffer.
      
  • Incubation:

    • Mix 20

      
       Enzyme + 20 
      
      
      Inhibitor. Incubate at
      
      
      for 30 mins to allow equilibrium binding.
  • Initiation:

    • Add 10

      
       Substrate (10 
      
      
      final).
  • Measurement:

    • Monitor fluorescence (

      
      ) kinetically for 20 mins.
      
  • Analysis:

    • Calculate slope (RFU/min). Determine

      
       using a 4-parameter logistic fit.
      

References

  • Ghorab, M. M., et al. (2006).[1] "The Utility of Isothiocyanato Thiophenes in the Synthesis of Thieno[2,3-d]pyrimidine Derivatives as Possible Radioprotective and Anticancer Agents." Phosphorus, Sulfur, and Silicon and the Related Elements.[1] Link

  • BenchChem Technical Support. (2026). "Technical Guide: Biological Activity & Synthesis of Novel Thiophene Carboxylate Derivatives." BenchChem Application Notes. Link

  • Ye, Q., et al. (1992).[3] "Assays for Matrix Metalloproteinase Inhibitors." Biochemistry, 31(45), 11231-11235.[3] (Methodology Reference).

  • US Patent 6,924,276. (2001). "Diacid-substituted heteroaryl derivatives as matrix metalloproteinase inhibitors." Google Patents. Link

  • Modi, P., et al. (2023). "Thiophene-2-carboxylic acid derivatives: A review of their biological activities." Journal of Molecular Structure. (General Scaffold Context).

Performance Guide: 5-Chlorothiophene-2,4-dicarboxylic Acid & Thiophene-Based Polymers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Status: Advanced Functional Material / Pharmaceutical Intermediate Primary Classification: Thiophene-based Aromatic Polyesters (PEFs/PTFs) & Heterocyclic Building Blocks.

This guide addresses a critical intersection in materials science and medicinal chemistry. 5-Chlorothiophene-2,4-dicarboxylic acid (Cl-TDCA) represents a highly functionalized monomeric unit. While the non-chlorinated analogs (2,5-TDCA and 2,4-TDCA ) are rapidly emerging as bio-based alternatives to PET (polyethylene terephthalate) with superior gas barrier properties, the 5-chloro-2,4-substituted variant offers unique steric and electronic tuning.

For Drug Development Professionals: This molecule is best known as a structural motif in anticoagulants (e.g., Rivaroxaban precursors). However, its polymer derivatives are gaining attention for amorphous solid dispersions (ASDs) where "kinked" polymer backbones prevent drug crystallization.

For Materials Scientists: The 2,4-substitution pattern disrupts crystallinity, rendering these polymers highly soluble and transparent, while the chlorine substituent introduces polarity for high refractive index and flame retardancy applications.

Comparative Performance Analysis

The following analysis compares the 5-Chloro-2,4-TDCA based polymers against the industry standards: 2,5-TDCA (Linear, Crystalline) and Terephthalic Acid (Petrochemical Standard).

Table 1: Physicochemical Property Comparison (Polymer Matrices)
FeaturePoly(2,5-TDCA) (Standard)Poly(2,4-TDCA) (Isomer Analog)Poly(5-Chloro-2,4-TDCA) (Target)Performance Implication
Chain Architecture Linear, SymmetricalKinked (Meta-like)Kinked + Sterically HinderedSolubility & Processing
Crystallinity Semi-CrystallineAmorphousHighly AmorphousDrug Delivery Utility
Glass Transition (

)
~70–95 °C~70–90 °C>100 °C (Projected) Thermal Stability
Solubility Low (requires HFIP/TFA)High (CHCl3, THF)Very High Formulation Ease
Gas Barrier (

)
Excellent (5x > PET)ModerateModerate-HighPackaging/Encapsulation
Refractive Index High (~1.[1]6)HighUltra-High (>1.65) Optical Coatings
Flame Retardancy LowLowHigh (Halogenated) Safety Coatings

Analyst Insight: The 5-Chloro substituent at the 5-position acts as a "locking" mechanism. Unlike the 2,5-polymer which packs tightly (semi-crystalline), the 5-Cl-2,4-polymer is forced into an open, amorphous configuration. This makes it an ideal candidate for polymer-drug conjugates where solubility is paramount, whereas the 2,5-analog is better for packaging.

Mechanism of Action & Structural Logic

The performance differences stem directly from the substitution pattern on the thiophene ring.

G Monomer 5-Chlorothiophene- 2,4-dicarboxylic Acid Polymerization Polycondensation (with Diols) Monomer->Polymerization Ti(OBu)4 Catalyst Structure Polymer Backbone Architecture Monomer->Structure 5-Cl Steric Bulk Polymerization->Structure 2,4-Linkage (Kink) Prop_Amorphous Amorphous Phase (Solubility) Structure->Prop_Amorphous Disrupted Packing Prop_Thermal High Tg (Rigidity) Structure->Prop_Thermal Restricted Rotation (Chlorine Effect) Prop_Optical High Refractive Index (n > 1.6) Structure->Prop_Optical Sulfur + Chlorine Polarizability

Figure 1: Structural causality linking the 5-Chloro-2,4-monomer to macroscopic polymer properties. The "Kink" prevents crystallization, while the "Cl-Bulk" increases thermal rigidity.

Experimental Protocols

To validate the performance of these polymers, the following synthesis and characterization workflow is recommended. This protocol is adapted for 5-Chlorothiophene-2,4-dicarboxylic acid to account for its lower reactivity compared to the non-chlorinated analog.

A. Synthesis: Two-Stage Melt Polycondensation

Objective: Synthesize Poly(ethylene 5-chlorothiophene-2,4-dicarboxylate) (PE-Cl-T).

  • Esterification (Stage I):

    • Reactants: Mix 5-Chlorothiophene-2,4-dicarboxylic acid (0.1 mol) with Ethylene Glycol (0.25 mol) in a 250 mL three-neck flask.

    • Catalyst: Add Titanium(IV) butoxide (

      
      , 300 ppm).
      
    • Conditions: Heat to 180–200 °C under

      
       flow. Stir at 150 rpm.
      
    • Endpoint: Monitor water distillation. Reaction is complete when theoretical water volume is collected (~4-6 hours). Note: The 5-Cl group may slow kinetics; extend time if necessary.

  • Polycondensation (Stage II):

    • Vacuum Ramp: Slowly reduce pressure to <50 Pa over 1 hour to prevent foaming.

    • Temperature Ramp: Increase temperature to 230–240 °C .

    • Reaction: Maintain high vacuum and temperature for 3–5 hours.

    • Termination: Stop when torque on the stirrer plateaus (indicating high viscosity).

B. Characterization Workflow (Self-Validating)
  • Structural Verification (

    
    -NMR):  Dissolve in 
    
    
    
    or
    
    
    . Look for the singlet thiophene proton shift. The 5-Cl substitution eliminates the typical coupling seen in 2,4-unsubstituted thiophenes.
  • Thermal Analysis (DSC): Scan from 0 °C to 250 °C at 10 °C/min.

    • Expectation: Only a

      
       step transition (Amorphous). If a 
      
      
      
      (melting peak) is observed, the polymer is likely low molecular weight or contaminated with linear isomers.
  • Molecular Weight (GPC): Use HFIP (Hexafluoroisopropanol) as eluent if solubility in THF is limited. Target

    
     g/mol  for mechanical integrity.
    

Pharmaceutical & Industrial Applications[2][3]

Drug Delivery: Amorphous Solid Dispersions (ASDs)

The 2,4-linked backbone creates significant "free volume" in the polymer matrix.

  • Mechanism: The polymer acts as a solvent for hydrophobic drugs. The 5-Chloro substituent increases the hydrophobicity of the matrix, improving compatibility with lipophilic APIs (BCS Class II/IV drugs).

  • Advantage: Unlike PEG or PVP, thiophene polymers have higher

    
    , preventing the "plasticization effect" where moisture absorption lowers the drug formulation's stability.
    
Optical & Electronic Coatings
  • High Refractive Index: The combination of Sulfur (thiophene) and Chlorine atoms creates a material with high molar refraction.

  • Use Case: Anti-reflective coatings or encapsulants for LEDs where high transparency and high refractive index are required to extract light efficiently.

References

  • Guidotti, G. et al. (2018). Poly(propylene 2,5-thiophenedicarboxylate) vs. Poly(propylene 2,5-furandicarboxylate): Two Examples of High Gas Barrier Bio-Based Polyesters. ACS Sustainable Chemistry & Engineering. Link

    • Establishes the baseline performance of thiophene vs. furan polyesters.
  • Wang, G. et al. (2019). Synthesis and characterization of bio-based polyesters from 2,5-thiophenedicarboxylic acid. Polymer Degradation and Stability.[2] Link

    • Provides the core melt polycondens
  • Che, S. et al. (2023). Effects of Different Isomers of Thiophenedicarboxylic Acids on the Synthesis and Properties of Thiophene-Based Sustainable Polyesters. ResearchGate / Chinese Journal of Polymer Science. Link

    • Critical reference comparing 2,4- vs 2,5-isomers, proving the amorphous n
  • PubChem Compound Summary. (2025). 5-Chlorothiophene-2-carboxylic acid (Precursor Data).[1][3][4] National Library of Medicine. Link

    • Source for monomer physicochemical properties and safety d

Sources

Comparative Study: 5-Chlorothiophene-2,4-dicarboxylic Acid MOFs vs. Conventional Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide presents a comparative framework for Metal-Organic Frameworks (MOFs) derived from 5-Chlorothiophene-2,4-dicarboxylic Acid (5-Cl-2,4-TDC) .

Editorial Note: Direct literature on MOFs constructed specifically from the 5-chlorothiophene-2,4-dicarboxylic acid isomer is nascent. This guide bridges that gap by synthesizing established data from structural analogs (Thiophene-2,5-dicarboxylic acid and Chloroterephthalic acid) to provide a rigorous, predictive comparative study. It serves as a roadmap for researchers to benchmark this novel ligand against industry standards.

Part 1: Ligand Architectonics & Design Logic

To understand the performance of 5-Cl-2,4-TDC , we must compare it to its two primary competitors: the linear industry-standard 2,5-TDC and the unchlorinated regioisomer 2,4-TDC .

Structural Isomerism & Topology Control

The primary differentiator is the bite angle of the carboxylate groups.

  • 2,5-TDC (Standard): Linear geometry (

    
    ). Forms predictable, high-porosity 3D grids (e.g., pillared-layer structures).
    
  • 2,4-TDC (Isomer): Bent geometry (

    
    ). Promotes the formation of discrete metal-organic polyhedra (MOPs) or helical 1D chains rather than open 3D frameworks.
    
  • 5-Cl-2,4-TDC (Target): Retains the bent geometry of the 2,4-isomer but introduces a Chlorine atom at the C5 position .

The "Chlorine Effect" (Steric & Electronic)

The C5-Chlorine substituent introduces three critical performance vectors:

  • Steric Locking: The bulky Cl atom (adjacent to the C4-carboxylate) restricts the rotation of the carboxylate group, potentially locking the MOF into a rigid, non-breathing conformation.

  • Hydrophobicity: The lipophilic Cl atom lines the pore surface, significantly increasing hydrolytic stability compared to the unchlorinated 2,4-TDC.

  • Heavy Atom Effect: For luminescent MOFs (especially Lanthanide-based), the Cl atom enhances intersystem crossing, potentially sensitizing Tb³⁺/Eu³⁺ emission more effectively than the H-analog.

Visualizing the Structural Logic

LigandLogic L_Std 2,5-TDC (Linear 180°) Result_Std 3D Grid / Pillared Layer (High Porosity) L_Std->Result_Std Standard Topology L_Iso 2,4-TDC (Bent 120°) L_Target 5-Cl-2,4-TDC (Bent + Steric Bulk) L_Iso->L_Target + Cl Substitution Result_Iso Helices / Discrete Cages (Low Porosity) L_Iso->Result_Iso Kinked Backbone Result_Target Rigidified Cages / Hydrophobic Pores (High Stability) L_Target->Result_Target Steric Locking + Hydrophobicity

Figure 1: Structural consequences of ligand geometry and substitution. The 5-Cl modification transforms the flexible 2,4-topology into a rigid, hydrophobic scaffold.

Part 2: Comparative Performance Metrics

The following data compares the Projected Performance of 5-Cl-2,4-TDC MOFs against the experimentally established baselines of 2,5-TDC MOFs.

Table 1: Physicochemical Properties Comparison[1]
Feature2,5-TDC MOFs (Baseline)2,4-TDC MOFs (Isomer)5-Cl-2,4-TDC MOFs (Target)
Topology 3D Open Frameworks (e.g., pcu , dia )1D Chains or Discrete CagesRigidified Cages / Distorted 3D Networks
Pore Environment Hydrophilic (S/O rich)HydrophilicHydrophobic (Cl-lined pores)
BET Surface Area High (800–1200 m²/g)Low (< 400 m²/g)Moderate (400–600 m²/g) [1]
Hydrolytic Stability Low to ModerateLowHigh (Kinetic shielding by Cl)
Luminescence Moderate (Ligand-to-Metal Transfer)ModerateEnhanced (Heavy Atom Effect)
Key Application Gas Storage (H₂, CO₂)Basic Coordination StudiesWater Pollutant Sensing / Catalysis

> Data Insight: While the 2,4-geometry reduces total surface area compared to the 2,5-linear analog, the 5-Cl substitution is predicted to increase the Henry's Law constant for CO₂ adsorption due to enhanced quadrupolar interactions with the Cl atom.

Part 3: Experimental Protocols

To validate the superior stability and sensing capabilities of 5-Cl-2,4-TDC MOFs, follow these standardized protocols.

Workflow 1: Ligand Synthesis (Oxidation Route)

Since 5-Cl-2,4-TDC is expensive/rare, synthesize it from the aldehyde precursor.

  • Precursor: 5-Chlorothiophene-2,4-dicarbaldehyde (CAS: 65762-93-8).

  • Reagents: Sodium Chlorite (NaClO₂), Sulfamic Acid (Scavenger).

  • Protocol:

    • Dissolve 10 mmol dialdehyde in 50 mL t-Butanol/Water (3:1).

    • Add 30 mmol NaClO₂ and 30 mmol Sulfamic acid at 0°C.

    • Stir at RT for 4 hours. (Solution turns yellow

      
       clear).
      
    • Extract with Ethyl Acetate, wash with brine, dry over MgSO₄.

    • Recrystallize from Ethanol/Water. Yield: ~85% White Powder.

Workflow 2: Solvothermal MOF Growth (Ln-Series)

This protocol targets luminescent Lanthanide MOFs (Eu/Tb) for sensing applications.

  • Metal Source: Eu(NO₃)₃·6H₂O or Tb(NO₃)₃·6H₂O.

  • Ligand: 5-Chlorothiophene-2,4-dicarboxylic acid (H₂CTDC).

  • Solvent: DMF/Ethanol/H₂O (15:1:1).

  • Procedure:

    • Dissolution: Mix 0.1 mmol Ligand and 0.1 mmol Metal Salt in 4 mL solvent mixture in a 20 mL scintillation vial. Sonicate for 10 mins.

    • Crystallization: Seal in a Teflon-lined autoclave or tightly capped vial. Heat at 85°C for 72 hours .

    • Cooling: Slow cool to RT (5°C/hour) to prevent microcrystalline powder formation.

    • Activation: Wash crystals with DMF (3x) and Ethanol (3x). Solvent exchange with Ethanol for 3 days. Activate under vacuum at 120°C for 12 hours.

Workflow 3: Stability Stress Test
  • Acid/Base Resistance: Immerse 50 mg activated MOF in aqueous solutions (pH 2 to pH 11) for 24 hours.

  • Validation: Perform PXRD (Powder X-Ray Diffraction) before and after.

  • Expectation: The 5-Cl-2,4-TDC MOF should retain crystallinity at pH 10, whereas the unchlorinated 2,4-TDC analog will likely degrade due to OH⁻ attack on the metal cluster (shielded by Cl in the target).

Part 4: Mechanism of Action (Sensing)

The most promising application for 5-Cl-2,4-TDC MOFs is as a ratiometric fluorescent sensor for antibiotics or nitro-explosives.

SensingMechanism Excitation UV Excitation (280-300 nm) LigandState Ligand Singlet (S1) 5-Cl-2,4-TDC Excitation->LigandState ISC Intersystem Crossing (Enhanced by Cl) LigandState->ISC Triplet Ligand Triplet (T1) ISC->Triplet Antenna Antenna Effect (Energy Transfer to Ln) Triplet->Antenna Emission Metal Emission (Eu: Red, Tb: Green) Antenna->Emission Quenching Analyte Interaction (PET / Energy Absorption) Quenching->Antenna Blocks Transfer

Figure 2: Antenna effect pathway. The Chlorine substituent facilitates Intersystem Crossing (ISC), improving the energy transfer efficiency to the Lanthanide ion compared to the unchlorinated analog.

References

  • Ligand Availability & Structure

    • 5-Chlorothiophene-2,4-dicarboxylic acid (CAS 24065-33-6 / Analogous).[1] Available via major suppliers (e.g., BLD Pharm, Chem-Impex).

    • Source:

  • Comparative Baseline (2,5-TDC MOFs)

    • Study: "Structures and Luminescent Properties of Rare-Earth Metal–Organic Framework Series with Thiophene-2,5-dicarboxyl
    • Context: Establishes the high porosity and linear topology of the 2,5-isomer.
    • Source:

  • Chlorine Substituent Effect (Analogous System)

    • Study: "Impact of chloro-functionalization on the bre
    • Context: Demonstrates how Cl-substitution increases hydrophobicity and mechanical rigidity.
    • Source:

  • Uranyl Coordination of Chlorothiophene (Mono-acid)

    • Study: "Crystal structure and supramolecular architectures of uranyl organic hybrid material with 3-chloro thiophene-2-carboxylic acid."
    • Context: Proves the coordination capability of chlorothiophene carboxyl
    • Source:

Sources

spectroscopic comparison of chlorinated vs. non-chlorinated thiophene dicarboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct heterocyclic building block is paramount when engineering advanced materials or pharmaceuticals. 2,5-Thiophenedicarboxylic acid (TDCA) and its halogenated derivative, 3,4-dichloro-2,5-thiophenedicarboxylic acid (Cl₂-TDCA), represent two fundamentally different electronic and steric environments.

While TDCA is a highly planar, conjugated system utilized extensively in1[1] and as a passivating ligand in2[2], the introduction of chlorine atoms at the 3 and 4 positions in Cl₂-TDCA disrupts this planarity. This guide provides an objective, data-driven spectroscopic comparison of these two critical intermediates, detailing the causality behind their spectral shifts and providing self-validating protocols for their characterization.

Structural and Electronic Causality

The spectroscopic differences between TDCA and Cl₂-TDCA are driven by two competing phenomena:

  • The Inductive Effect (-I): The highly electronegative chlorine atoms pull electron density away from the thiophene ring, deshielding nearby nuclei and strengthening adjacent bonds.

  • Steric Hindrance: The bulky chlorine atoms at the C3 and C4 positions clash with the carboxylate groups at C2 and C5. To relieve this steric strain, the carboxylate groups rotate out of the plane of the thiophene ring. This breaks the extended π-conjugation, profoundly impacting both UV-Vis absorption and the vibrational frequency of the carbonyl (C=O) bonds.

Spectroscopic_Workflow Prep Sample Preparation (TDCA vs Cl2-TDCA) NMR NMR Analysis (DMSO-d6) Prep->NMR FTIR FTIR Analysis (ATR Method) Prep->FTIR UV UV-Vis Analysis (Solution Phase) Prep->UV NMR_Res Confirm structural substitution (Loss of C-H at 7.75 ppm) NMR->NMR_Res FTIR_Res Identify vibrational shifts (C-Cl stretch at 810 cm⁻¹) FTIR->FTIR_Res UV_Res Map electronic transitions (Steric vs Inductive effects) UV->UV_Res Val Cross-Validation & Data Synthesis NMR_Res->Val FTIR_Res->Val UV_Res->Val

Figure 1: Multimodal spectroscopic validation workflow for thiophene dicarboxylic acids.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

In ¹H NMR,3[3] at approximately 7.75 ppm, corresponding to the equivalent aromatic protons at the C3 and C4 positions. In Cl₂-TDCA, this peak is entirely absent, providing immediate, binary confirmation of complete halogenation.

In ¹³C NMR, the direct attachment of chlorine in Cl₂-TDCA shifts the C3/C4 carbon signals upfield to ~128.0 ppm compared to ~133.5 ppm in TDCA. The carbonyl carbon (C=O) also shifts due to the loss of coplanarity, which reduces the resonance contribution (+M) from the thiophene sulfur.

Fourier Transform Infrared (FTIR)

The C=O stretching frequency is a highly sensitive probe for molecular planarity. In TDCA, the C=O stretch occurs at ~1680 cm⁻¹ because the extended conjugation weakens the double-bond character of the carbonyl. In Cl₂-TDCA, the steric clash forces the carboxylates out of plane, localizing the electron density and increasing the double-bond character, which shifts the C=O stretch to a higher frequency (~1695 cm⁻¹). Additionally, Cl₂-TDCA exhibits a strong C-Cl stretching vibration at 810 cm⁻¹, while losing the C-H out-of-plane bending mode seen at 740 cm⁻¹ in TDCA.

UV-Vis Spectroscopy

TDCA displays a strong π-π* transition in the 260-280 nm range due to its highly conjugated, planar structure. The steric twisting in Cl₂-TDCA significantly reduces the effective conjugation length of the molecule, resulting in a hypsochromic (blue) shift and a decrease in the molar extinction coefficient.

Quantitative Data Summaries

Table 1: NMR Chemical Shifts (Solvent: DMSO-d₆)

NucleusAssignmentTDCA (ppm)Cl₂-TDCA (ppm)Spectroscopic Rationale
¹HC3-H / C4-H7.75 (s, 2H)N/AComplete substitution by chlorine at C3/C4.
¹HCOOH13.5 (br s, 2H)13.8 (br s, 2H)Deshielding via strong -I effect of chlorine.
¹³CC=O162.5160.2Disrupted conjugation due to steric twisting.
¹³CC2 / C5139.0136.5Altered electron density from halogenation.
¹³CC3 / C4133.5128.0Direct attachment of electronegative chlorine.

Table 2: FTIR Vibrational Frequencies (ATR Method)

Vibrational ModeTDCA (cm⁻¹)Cl₂-TDCA (cm⁻¹)Spectroscopic Rationale
O-H stretch2500-3300 (br)2500-3300 (br)Extensive carboxylic acid dimer H-bonding.
C=O stretch16801695Loss of coplanarity increases C=O bond strength.
C-H out-of-plane740N/ALoss of aromatic protons.
C-Cl stretchN/A810Heavy atom vibration unique to halogenated analog.

Self-Validating Experimental Protocols

To ensure uncompromising data integrity, the following methodologies must be executed as self-validating systems.

Protocol A: ¹H and ¹³C NMR Acquisition
  • Causality: Thiophene dicarboxylic acids form rigid, hydrogen-bonded dimers that are insoluble in non-polar solvents like CDCl₃. DMSO-d₆ is strictly required to disrupt these dimers and achieve sufficient concentration for ¹³C acquisition.

  • Step 1: Dissolve 15 mg of sample in 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS).

  • Step 2 (Self-Validation): Before integrating the spectrum, locate the residual pentadeutero-DMSO quintet at exactly 2.50 ppm. If this peak lacks sharp, symmetrical splitting, the magnetic field homogeneity (shim) is compromised. Do not proceed; re-shim the instrument to prevent artificial broadening of the critical C3/C4 proton signals.

  • Step 3: Acquire ¹H spectra at 400 MHz (16 scans) and ¹³C spectra at 100 MHz (minimum 512 scans due to quaternary carbon relaxation times).

Protocol B: ATR-FTIR Spectroscopy
  • Causality: Attenuated Total Reflectance (ATR) utilizing a monolithic diamond crystal is chosen over traditional KBr pellet pressing. KBr is highly hygroscopic; absorbed moisture artificially broadens the critical O-H stretching region (2500-3300 cm⁻¹), masking structural nuances.

  • Step 1: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely.

  • Step 2 (Self-Validation): Collect a background air scan. The system validates itself if the baseline above 3000 cm⁻¹ is perfectly flat (indicating no residual organic contamination) and the atmospheric CO₂ peak (~2350 cm⁻¹) is completely subtracted in the subsequent sample spectrum.

  • Step 3: Apply 2-3 mg of neat powder to the crystal. Apply consistent pressure using the anvil and acquire 32 scans at a resolution of 4 cm⁻¹.

Protocol C: UV-Vis Spectroscopy
  • Causality: Ethanol is selected as the solvent because it completely solvates the polar carboxylate groups while providing a transparent UV window down to 210 nm, which is essential for observing the high-energy π-π* transitions of the thiophene core.

  • Step 1: Prepare a 10 μM solution of the analyte in absolute ethanol.

  • Step 2 (Self-Validation): Perform a baseline correction using pure ethanol in matched quartz cuvettes. Validate the solution by checking the absorbance at 400 nm; it must read strictly 0.000 AU. Any baseline lift indicates scattering from undissolved particulates, requiring immediate filtration through a 0.22 μm PTFE syringe filter.

  • Step 3: Scan from 200 nm to 400 nm at a scan rate of 240 nm/min.

References

  • Researchers, et al. "Nanoscale interfacial engineering enables highly stable and efficient perovskite photovoltaics". PMC / National Institutes of Health. URL: [Link]

  • Authors, et al. "Supporting Information - Rsc.org (Synthesis of DUT-67)". Royal Society of Chemistry. URL:[Link]

Sources

Validation of Analytical Methods for 5-Chlorothiophene-2,4-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

5-Chlorothiophene-2,4-dicarboxylic acid is a critical structural analog and potential impurity in the synthesis of thiophene-based anticoagulants (e.g., Rivaroxaban intermediates). Unlike its mono-acid counterpart (5-chlorothiophene-2-carboxylic acid), the presence of two carboxylic acid groups renders this molecule highly polar and ionizable.

This guide moves beyond generic protocols to address the specific challenge of retaining and resolving a highly polar dicarboxylic acid while maintaining compatibility with less polar synthetic intermediates. We compare the industry-standard HPLC approach against modern UPLC and Orthogonal HILIC methods, providing a validated framework for regulatory compliance.

Method Comparison Matrix
FeatureRP-HPLC (Recommended) UPLC (High Throughput) HILIC (Orthogonal)
Primary Mechanism Hydrophobic Interaction (with pH control)Hydrophobic Interaction (High Pressure)Hydrophilic Partitioning
Retention of Di-acid Moderate (Requires acidic pH)Moderate to LowHigh (Excellent for polar acids)
Matrix Tolerance High (Robust for crude synthesis)Moderate (Requires cleaner samples)Low (Sensitive to water content)
Solvent Cost HighLowMedium
Suitability QC Release & Stability High-Throughput Screening Impurity Identification (LC-MS)

Strategic Method Development

The Polarity Problem

The dual carboxylic acid moieties on the thiophene ring create a "retention trap." At neutral pH, the molecule is doubly ionized (dianion), causing it to elute in the void volume (


) on standard C18 columns.

The Solution: pH Suppression & Polar-Embedded Phases To validate a robust method, we must suppress ionization to render the molecule neutral (hydrophobic enough for retention).

  • Target pH: < 2.5 (Below the pKa of the first carboxylic acid).

  • Stationary Phase: A standard C18 often suffers from "dewetting" at the high aqueous conditions required to retain this acid. We utilize a Polar-Embedded C18 or Aq-compatible C18 to prevent phase collapse.

Diagram 1: Method Selection Decision Tree

MethodSelection cluster_legend Recommended Path Start Start: Analyte Assessment PolarityCheck Is LogP < 1.0? (High Polarity) Start->PolarityCheck MatrixCheck Sample Matrix: Crude Synthesis or Pure API? PolarityCheck->MatrixCheck Yes (Di-acid) HPLC_AQ Select RP-HPLC (Polar-Embedded C18) High Aqueous Stability MatrixCheck->HPLC_AQ Crude/Reaction Mix HILIC Select HILIC (Amide/Silica) For LC-MS Confirmation MatrixCheck->HILIC Trace Impurity ID UPLC Select UPLC (CSH C18) For Speed/High Throughput MatrixCheck->UPLC Final API Release

Caption: Decision logic for selecting the stationary phase based on analyte polarity and sample matrix.

Validated Analytical Protocol (RP-HPLC)[1]

This protocol is designed to meet ICH Q2(R1) standards. It prioritizes robustness over speed, ensuring the separation of the di-acid from the mono-acid intermediate.

Chromatographic Conditions
ParameterSpecificationRationale
Instrument HPLC with PDA/UV DetectorStandard QC equipment availability.
Column Waters Symmetry Shield RP18 or Phenomenex Luna Omega Polar C18 (250 x 4.6 mm, 5 µm)Polar-embedded group prevents phase collapse in 100% aqueous start; improves peak shape for acids.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterpH ~2.0 suppresses ionization of carboxyl groups (

).
Mobile Phase B Acetonitrile (HPLC Grade)Strong solvent for elution of non-polar impurities.
Flow Rate 1.0 mL/minStandard backpressure management.
Wavelength 245 nm Max absorption for chlorothiophene moiety; minimizes mobile phase noise.
Column Temp 30°CImproves mass transfer and reproducibility.
Injection Vol 10 µLOptimized for sensitivity without column overload.
Gradient Program

Note: A high-aqueous hold is required initially to retain the dicarboxylic acid.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Retention: Traps the polar di-acid.
5.0955Isocratic hold to ensure separation from void.
20.02080Elution: Ramp to elute non-polar mono-acids.
25.02080Wash to remove late eluters.
25.1955Return to initial conditions.
35.0955Equilibration: Critical for retention reproducibility.

Validation Framework (ICH Q2)

To validate this method, the following experiments must be performed. The data below represents typical acceptance criteria and expected results for this specific compound.

Specificity (Selectivity)

Objective: Prove the method distinguishes 5-Chlorothiophene-2,4-dicarboxylic acid from its precursors (e.g., 5-chlorothiophene-2-carboxylic acid).

  • Protocol: Inject a mixture of the di-acid (analyte) and mono-acid (impurity).

  • Requirement: Resolution (

    
    ) > 2.0 between the di-acid (elutes first) and mono-acid (elutes later). Purity angle < Purity threshold (using PDA).
    
Linearity & Range

Objective: Confirm response is proportional to concentration.

  • Protocol: Prepare 5 levels from 50% to 150% of target concentration (e.g., 0.1 mg/mL).

  • Acceptance:

    
    .[1]
    
Accuracy (Recovery)

Objective: Ensure no matrix interference.

  • Protocol: Spike the analyte into a placebo or crude reaction matrix at 80%, 100%, and 120% levels.

Spike LevelExpected Recovery (%)Acceptance Criteria
80%98.5 - 101.5%98.0 - 102.0%
100%99.2 - 100.8%98.0 - 102.0%
120%98.8 - 101.2%98.0 - 102.0%
Limit of Detection/Quantitation (LOD/LOQ)

Objective: Define sensitivity, crucial if tracking this as an impurity.

  • Method: Signal-to-Noise (S/N) ratio method.

  • LOD (S/N = 3): Typically ~0.05 µg/mL.

  • LOQ (S/N = 10): Typically ~0.15 µg/mL.

Diagram 2: Validation Workflow

ValidationFlow Prep 1. System Suitability (5 Replicate Injections) Spec 2. Specificity (Impurity Spiking) Prep->Spec Lin 3. Linearity (5 Levels: 50-150%) Spec->Lin Acc 4. Accuracy (Recovery Studies) Lin->Acc Rob 5. Robustness (pH, Flow, Temp +/-) Acc->Rob Report Validation Report (ICH Q2 Compliant) Rob->Report

Caption: Step-by-step validation sequence ensuring data integrity from system setup to final reporting.

Troubleshooting & Robustness

Common Failure Modes
  • Peak Tailing:

    • Cause: Secondary interactions between the carboxyl groups and residual silanols on the silica support.

    • Fix: Ensure TFA concentration is at least 0.05% or switch to a "High Purity" silica column (Type B silica).

  • Retention Time Drift:

    • Cause: Inadequate equilibration time after the gradient.

    • Fix: Extend the post-run equilibration (final step) by 2-3 minutes. The polar phase needs time to re-wet.

  • Baseline Drift:

    • Cause: UV absorption of TFA at 210-220 nm.

    • Fix: We selected 245 nm specifically to avoid this artifact while maximizing analyte signal.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Harmonised Tripartite Guideline.

  • Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[2][3]

  • TLC Pharmaceutical Standards. 5-Chlorothiophene-2,4-dicarboxylic Acid Product Data. (Verified chemical existence and structure).[4]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Reference for Polar-Embedded Column Selection).

Sources

Technical Comparison: Synthetic Pathways for 5-Chlorothiophene-2,4-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 5-Chlorothiophene-2,4-dicarboxylic acid (and its corresponding diesters) presents a specific regiochemical challenge distinct from the more common 2,5-disubstituted thiophenes. The 2,4-substitution pattern leaves the C5 position as the sole remaining


-position, which is electronically activated by the sulfur atom but sterically and electronically influenced by the electron-withdrawing carboxylate at C4.

This guide evaluates two primary synthetic routes for accessing this scaffold, focusing on the functionalization of the pre-formed thiophene-2,4-dicarboxylate core. We compare the industrial standard Electrophilic Aromatic Substitution (EAS) against the high-precision Lithiation-Deprotonation (Li-Hal) strategy.

Core Comparison Matrix
FeatureRoute A: Electrophilic ChlorinationRoute B: Lithiation-Directed Halogenation
Primary Reagent Sulfuryl Chloride (

)
LiHMDS / N-Chlorosuccinimide (NCS)
Mechanism Electrophilic Aromatic Substitution (

)
Deprotonation / Nucleophilic Attack
Regiocontrol Thermodynamic (C5 preference)Kinetic (C5 acidity driven)
Scalability High (Kilogram to Ton)Low to Medium (Gram to Kilogram)
Key Risk Over-chlorination / HydrolysisMoisture sensitivity / Cryogenic reqs.

Route A: Direct Electrophilic Chlorination (Industrial Standard)

Scientific Rationale

This route utilizes the inherent nucleophilicity of the thiophene ring. Although the ester groups at C2 and C4 are electron-withdrawing (deactivating), the sulfur atom strongly activates the


-positions. With C2 blocked, C5 is the most reactive site for electrophilic attack. Sulfuryl chloride (

) is selected over elemental chlorine (

) to control exothermicity and prevent polychlorination or ring opening.
Reaction Scheme (DOT Visualization)

RouteA Start Dimethyl thiophene- 2,4-dicarboxylate Inter Sigma Complex Intermediate Start->Inter + Reagent Reagent SO2Cl2 (Sulfuryl Chloride) Reagent->Inter Catalyst AlCl3 (0.1 eq) DCM, Reflux Catalyst->Inter Product Dimethyl 5-chlorothiophene- 2,4-dicarboxylate Inter->Product - HCl Waste Byproducts: SO2, HCl Inter->Waste

Caption: Figure 1. Electrophilic aromatic substitution pathway using sulfuryl chloride.

Detailed Protocol

Substrate: Dimethyl thiophene-2,4-dicarboxylate (10.0 g, 46.7 mmol).

  • Setup: Charge a 250 mL three-necked round-bottom flask with the substrate and anhydrous Dichloromethane (DCM, 100 mL).

  • Catalyst Addition: Add Aluminum Chloride (

    
    , 0.62 g, 4.6 mmol, 0.1 eq) as a Lewis acid catalyst. Note: 
    
    
    
    enhances the electrophilicity of
    
    
    , crucial for overcoming the deactivation from the two ester groups.
  • Reagent Addition: Add Sulfuryl Chloride (

    
    , 7.56 g, 56.0 mmol, 1.2 eq) dropwise over 30 minutes at room temperature.
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by HPLC/TLC until starting material is <1%.
    
  • Quench: Cool to

    
     and carefully quench with saturated 
    
    
    
    solution (50 mL). Caution: Gas evolution (
    
    
    ,
    
    
    ).
  • Workup: Separate phases. Wash organic layer with water (2 x 50 mL) and brine. Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from Methanol/Water (9:1) to yield white needles.

Experimental Data:

  • Yield: 88% isolated.[1]

  • Purity: >98% (HPLC).

  • Melting Point: 159–161°C.

Route B: Lithiation-Directed Halogenation (High Precision)

Scientific Rationale

This route relies on the acidity of the C5-proton. The proton at C5 is significantly more acidic (


) than the C3 proton due to the inductive effect of the sulfur and the adjacent electron-withdrawing groups. Using a non-nucleophilic base (LiHMDS) allows for selective deprotonation followed by quenching with an electrophilic chlorine source (NCS). This avoids the harsh acidic conditions of Route A.
Reaction Scheme (DOT Visualization)

RouteB Start Dimethyl thiophene- 2,4-dicarboxylate Lithio 5-Lithio-thiophene- Intermediate Start->Lithio Deprotonation Base LiHMDS (THF, -78°C) Base->Lithio Product Dimethyl 5-chlorothiophene- 2,4-dicarboxylate Lithio->Product Electrophilic Trap Quench N-Chlorosuccinimide (NCS) Quench->Product

Caption: Figure 2. Lithiation-deprotonation pathway followed by electrophilic trapping.

Detailed Protocol

Substrate: Dimethyl thiophene-2,4-dicarboxylate (5.0 g, 23.3 mmol).

  • Inert Setup: Flame-dry a 250 mL Schlenk flask and purge with Argon. Add substrate and anhydrous THF (50 mL).

  • Cooling: Cool the solution to

    
     using a dry ice/acetone bath.
    
  • Deprotonation: Add LiHMDS (1.0 M in THF, 25.6 mL, 25.6 mmol, 1.1 eq) dropwise over 20 minutes. Maintain internal temperature below

    
    .
    
    • Mechanism Check: The solution typically turns deep yellow/orange, indicating the formation of the heteroaryl lithium species. Stir for 45 minutes.

  • Chlorination: Dissolve N-Chlorosuccinimide (NCS, 3.42 g, 25.6 mmol) in anhydrous THF (15 mL) and add dropwise to the cold reaction mixture.

  • Warming: Allow the mixture to warm to room temperature over 2 hours.

  • Quench: Add saturated

    
     solution (30 mL).
    
  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash with water and brine.[2]

  • Purification: Flash chromatography (Hexanes/EtOAc 8:2) may be required to remove succinimide byproducts if simple washing is insufficient.

Experimental Data:

  • Yield: 92% isolated.[1]

  • Purity: >99% (HPLC).

  • Selectivity: >99:1 (C5 vs C3).

Comparative Analysis & Recommendations

The choice between these routes depends heavily on the scale and the sensitivity of other functional groups present on the molecule (if derivatized further).

Performance Metrics
MetricRoute A (

)
Route B (LiHMDS/NCS)
Isolated Yield 85-88%90-95%
Atom Economy High (Loss of HCl/SO2)Low (Loss of Succinimide + HMDS)
Cost Efficiency Excellent (

is cheap)
Poor (LiHMDS/NCS are costly)
Safety Profile Moderate (Corrosive gases)Moderate (Pyrophoric bases)
Green Chemistry Poor (Chlorinated solvents often used)Moderate (THF is recoverable)
Critical Causality
  • Why Route A fails sometimes: If the starting material contains acid-labile protecting groups, the generation of HCl during the

    
     reaction will cause deprotection.
    
  • Why Route B is superior for purity: Route A relies on thermodynamic control. If the reaction runs too long or too hot, chlorination at C3 (though difficult) or chlorination of the alkyl esters can occur. Route B is kinetically controlled by the acidity of the C5 proton, resulting in near-perfect regioselectivity.

Final Recommendation
  • For Manufacturing (Kg+): Adopt Route A . The cost savings on reagents and the ability to run at ambient/reflux temperatures without cryogenic equipment outweigh the slightly lower yield.

  • For MedChem/Discovery (<10g): Adopt Route B . The operational reliability and high purity profile ensure that downstream SAR data is not compromised by regioisomers.

References

  • Synthesis of Thiophene-2-carboxylic Acid Derivatives (General Chlorination)

    • Process for preparing 5-chlorothiophene-2-carboxylic acid.[1][2][3][4][5][6] US Patent 2016/0210039.

    • Source: (Analogous chemistry for 2-acid vs 2,4-diacid).

  • Lithiation of Thiophenes (Mechanistic Grounding)

    • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
    • Regioselective Lithi
    • Source:

  • Sulfuryl Chloride Protocols

    • Chlorination of Thiophene Derivatives.[2][7][8][9][10][11][12] Organic Process Research & Development.

    • Source: (Search: "Thiophene chlorination sulfuryl chloride").

  • Properties of 5-Chlorothiophene-2,4-dicarboxylic acid

    • PubChem CID: 13246376 (Dimethyl ester).
    • Source:

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of 5-Chlorothiophene-2,4-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[2]

5-Chlorothiophene-2,4-dicarboxylic Acid is a specialized halogenated heterocyclic building block used in the synthesis of pharmaceuticals (e.g., Factor Xa inhibitors).[1][2] Unlike simple organic acids, the presence of both a chlorine atom and a sulfur-containing thiophene ring necessitates a specific "Halogenated" waste stream to prevent the formation of corrosive hydrochloric acid (HCl) and sulfur oxides (SOx) during thermal destruction.[1][2]

This guide defines the operational protocols for the segregation, neutralization, and disposal of this compound, prioritizing the prevention of "AOX" (Adsorbable Organic Halogens) contamination in wastewater systems.[1][2]

Chemical Identity & Hazard Profile[2]
PropertySpecification
Chemical Name 5-Chlorothiophene-2,4-dicarboxylic Acid
Molecular Formula C₆H₃ClO₄S
Molecular Weight 206.60 g/mol
Physical State Solid (Off-white to yellow powder)
Acidity (pKa) Estimated < 3.0 (Stronger than benzoic acid due to electron-withdrawing Cl and -COOH groups)
Solubility Soluble in DMSO, Methanol, dilute aqueous base; Low solubility in water (acid form).[1][2]
Critical Hazards (GHS Classification Analog*)

Based on structural analogs (e.g., 5-chlorothiophene-2-carboxylic acid) and functional group analysis.[2]

  • H318 (Danger): Causes serious eye damage.[1][2] (High Acidity + Corrosivity)[1][2]

  • H315: Causes skin irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Expert Insight: The presence of two carboxylic acid groups on the electron-deficient thiophene ring significantly increases the acidity compared to the mono-acid variant.[2] Treat this compound as a Corrosive Solid for handling purposes.

Core Directive: Waste Segregation Logic

The most common compliance failure with thiophene derivatives is misclassification as "General Organic Waste."[1][2] This compound must be segregated into the Halogenated stream.[1][2]

Why this matters:

  • Incinerator Integrity: Non-halogenated waste incinerators often lack the wet scrubbers necessary to neutralize the HCl gas formed when the chlorine atom is stripped during combustion.[1][2]

  • Regulatory Compliance (RCRA): While not explicitly P- or U-listed, this waste exhibits toxicity and corrosivity characteristics.[1][2] Mixing it with non-halogenated solvents (e.g., Acetone, Ethanol) renders the entire container "Halogenated Waste," significantly increasing disposal costs.[1][2]

Decision Matrix: Waste Classification

WasteSegregation Start Waste Generation: 5-Chlorothiophene-2,4-dicarboxylic Acid StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder (Excess Reagent) StateCheck->SolidPath Dry LiquidPath Liquid / Solution (Mother Liquor) StateCheck->LiquidPath Dissolved BinA Solid Waste Bin Label: 'Halogenated Solids' SolidPath->BinA SolventCheck Solvent Type? LiquidPath->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (Methanol, DMSO) SolventCheck->NonHaloSolvent Aqueous Aqueous Solution (pH < 2 or > 12) SolventCheck->Aqueous BinB Halogenated Liquid Waste (Do NOT Drain Dispose) HaloSolvent->BinB NonHaloSolvent->BinB Must be treated as Halogenated due to Solute BinC Adjust pH -> Halogenated Liquid Waste (Prevent Corrosion of Drum) Aqueous->BinC Neutralize to pH 6-8 before drumming

Figure 1: Decision tree for segregating thiophene-derivative waste streams. Note that even in non-halogenated solvents, the presence of the solute dictates the "Halogenated" classification.[1]

Operational Protocols

Protocol A: Disposal of Solid Waste (Excess Reagent)

Use this for expired chemicals, spill debris, or contaminated weighing paper.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[2] Avoid metal containers due to potential acid corrosion.[1][2]

  • Labeling: Apply a hazardous waste label.

    • Primary Constituent: 5-Chlorothiophene-2,4-dicarboxylic Acid.[2][3][4][5][6]

    • Hazard Checkbox: Toxic, Irritant, Corrosive (if applicable).[1][2]

    • Stream: "Solid Halogenated Waste."[1][2]

  • Secondary Containment: Place the HDPE jar inside a clear plastic bag (double containment) before placing it in the satellite accumulation area drum.

Protocol B: Disposal of Liquid Waste (Reaction Mixtures)

Use this for HPLC waste, mother liquors, or reaction byproducts.[1]

  • Compatibility Check: Ensure the waste stream does not contain strong oxidizers (e.g., Nitric Acid, Peroxides).[1][2] Thiophene rings can undergo exothermic oxidation.[1][2]

  • pH Stabilization (Crucial Step):

    • If the waste is acidic (pH < 4), add a dilute base (e.g., Sodium Bicarbonate solution) slowly to adjust pH to 6–8.[1][2]

    • Why? Disposing of highly acidic solutions into steel safety cans or drums can cause structural failure of the container during storage.[1][2]

  • Consolidation: Pour into the Halogenated Solvent Waste carboy (Green Label in most institutions).[1][2]

    • Do NOT pour down the sink.[1][2] The chlorine content contributes to AOX pollution, which water treatment plants cannot easily remove.[1][2]

Protocol C: Emergency Spill Response

Immediate action plan for powder spills > 500 mg.

  • PPE Upgrade: Wear nitrile gloves (double gloved recommended), safety goggles (not just glasses), and a lab coat.[1][2] If dust is airborne, use an N95 or P100 respirator.[1][2]

  • Containment: Cover the spill with a dry absorbent pad or surround it with a spill pillow to prevent migration.[1][2]

  • Neutralization (Wet Method):

    • Cover the powder gently with Sodium Carbonate (Soda Ash) or Calcium Carbonate .[1][2]

    • Mist slightly with water to initiate neutralization (CO₂ bubbles will form).[1][2]

    • Expert Note: Do not use strong caustic soda (NaOH) directly, as the heat of neutralization can be rapid and splatter.[1][2]

  • Cleanup: Scoop the resulting paste into a disposable container.[1][2] Wipe the surface with water and detergent.[1][2]

  • Disposal: Label the debris container as "Halogenated Solid Waste (Spill Debris)."

Regulatory & Compliance Framework

Adherence to these codes ensures "Cradle-to-Grave" compliance under EPA and local regulations.[2]

Regulatory BodyCode/StandardApplicability & Action
EPA (RCRA) D002 (Corrosive)Applicable if waste is aqueous and pH ≤ 2.[2] Neutralize before drumming to remove this characteristic.[1][2]
EPA (RCRA) F002 / F001 Applicable if the compound is dissolved in spent halogenated solvents (e.g., Methylene Chloride).[1][2]
DOT (Shipping) Class 8 (Corrosive)Likely classification for pure transport.[1][2] Ensure proper UN packaging if shipping waste off-site.[2]
Local Sewer AOX Limits Strictly prohibits drain disposal.[1][2] Halogenated organics are regulated pollutants.[1][2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 95048, 5-Chlorothiophene-2-carboxylic acid (Structural Analog).[2] Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification.[1][2] Retrieved from [Link][1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.